molecular formula C10H14ClNO2 B1632310 Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride CAS No. 99075-25-9

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Cat. No.: B1632310
CAS No.: 99075-25-9
M. Wt: 215.67 g/mol
InChI Key: XRUYKKFDXVIMPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO2 and its molecular weight is 215.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[4-(aminomethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-2-4-9(7-11)5-3-8;/h2-5H,6-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUYKKFDXVIMPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99075-25-9
Record name methyl 2-[4-(aminomethyl)phenyl]acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide on Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a chemical compound with a distinct molecular structure that makes it a valuable intermediate in organic synthesis. Key identifiers and properties are summarized below:

PropertyValue
CAS Number 99075-25-9[1][2][3][4][5]
Molecular Formula C₁₀H₁₄ClNO₂[1][2][3]
Molecular Weight 215.68 g/mol [1][2][3]
IUPAC Name This compound[2]
Appearance White to off-white powder[6]
Purity Typically ≥95%[2]

Synthesis and Mechanistic Insights

The synthesis of this compound is a critical process for its application in further chemical reactions. While various synthetic routes may exist, a common approach involves the esterification of the corresponding amino acid.

Diagram: Generalized Synthetic Workflow

Caption: A process for the preparation of a related compound, methyl phenidate hydrochloride, which illustrates similar chemical transformations.

Experimental Protocol: Esterification

A general principle for the formation of the methyl ester hydrochloride involves the reaction of the corresponding carboxylic acid with methanol in the presence of an acidic catalyst, followed by the introduction of hydrochloric acid. For instance, in the synthesis of a structurally related compound, threo-α-phenyl-α-pyridyl-2-acetic acid is esterified with methanol in the presence of thionyl chloride.[7] The resulting methyl ester is then converted to its hydrochloride salt using an alcoholic hydrochloric acid solution.[7]

Causality Behind Experimental Choices:

  • Acid Catalyst: The use of a catalyst like thionyl chloride or bubbling HCl gas is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Anhydrous Conditions: It is crucial to maintain anhydrous (dry) conditions throughout the reaction to prevent the hydrolysis of the ester product back to the carboxylic acid.

  • Temperature Control: The reaction temperature is carefully controlled, often starting at cooler temperatures (0-10°C) and gradually warming to room temperature, to manage the reaction rate and minimize side reactions.[7]

Analytical Characterization for Quality Assurance

To ensure the identity and purity of this compound, a combination of analytical techniques is employed.

Diagram: Analytical Workflow

G cluster_0 Structural Confirmation cluster_1 Purity Assessment ¹H NMR ¹H NMR ¹³C NMR ¹³C NMR Mass Spectrometry Mass Spectrometry FT-IR FT-IR HPLC HPLC LC-MS LC-MS Synthesized Compound Synthesized Compound Structural Confirmation Structural Confirmation Synthesized Compound->Structural Confirmation Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment

Caption: A typical workflow for the analytical characterization of the target compound.

Key Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for confirming the chemical structure by providing detailed information about the hydrogen and carbon atoms in the molecule.[8][9]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming its elemental composition.[8]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR helps to identify the functional groups present, such as the amine (N-H stretches) and the ester (C=O stretch).[8]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are essential for assessing the purity of the compound and identifying any potential impurities.[10]

Applications in Drug Discovery and Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the field of drug discovery.

4.1. PROTAC Linkers

One of the significant applications of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] The linker component of a PROTAC connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase.[3] The specific structure and properties of the linker are crucial for the efficacy of the PROTAC.

4.2. Scaffold for Novel Therapeutics

The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacological properties of a molecule, is a well-established concept in drug design.[11] While this compound itself is a starting material, the methyl ester group is a key feature that can be strategically incorporated into drug candidates to potentially enhance their efficacy, selectivity, or pharmacokinetic profile.[11] The aminomethylphenyl)acetate core can be used as a scaffold to synthesize a variety of compounds for screening and development.

4.3. Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound can be used as a key intermediate in the synthesis of various active pharmaceutical ingredients.[6] Its bifunctional nature allows for sequential or orthogonal chemical modifications to build more complex molecular architectures.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of personnel and the integrity of the compound.

Safety Precautions:

  • Always handle the compound in a well-ventilated area, such as a fume hood.[12][13]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][14]

  • Avoid breathing dust, fumes, or vapors.[13][14]

  • Wash hands thoroughly after handling.[14]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes.[12]

  • In case of skin contact: Wash with plenty of soap and water.[12]

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing.[12]

  • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[14]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[14]

  • Recommended storage is at room temperature in an inert atmosphere.[10]

References

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.
  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved from [Link]

Sources

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

This compound, registered under CAS Number 99075-25-9, is a bifunctional organic compound of significant interest to the scientific community, particularly those in drug discovery and development. Structurally, it features a phenylacetate core, a versatile scaffold in medicinal chemistry, substituted with a reactive aminomethyl group at the para position. This arrangement provides two key points for chemical modification: the primary amine and the methyl ester. Its hydrochloride salt form enhances stability and improves handling characteristics.

While valuable as a general-synthesis intermediate, its most prominent contemporary application is in the burgeoning field of targeted protein degradation. It serves as a rigid linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and safety protocols, designed for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound's utility is underpinned by its distinct chemical properties. The primary amine offers a nucleophilic site for amide bond formation, while the ester can be hydrolyzed or used in other coupling reactions. These features make it an ideal building block for creating more complex molecular architectures.[2][3]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 99075-25-9[4][5][6]
Molecular Formula C₁₀H₁₄ClNO₂[1][4]
Molecular Weight 215.68 g/mol [1][4]
IUPAC Name This compound[7]
SMILES Cl.O=C(OC)CC1=CC=C(C=C1)CN[4]
Purity Typically ≥95% - ≥96%[4][7][8]
Storage Store at room temperature in a well-ventilated, dry place. Keep container tightly closed.[4][8][9]
TPSA 52.32 Ų[4]
LogP 1.28[4]

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and logical approach involves a multi-step process starting from a commercially available substituted toluene. The following protocol is a representative example based on established organic chemistry principles.

Proposed Synthetic Workflow

The synthesis can be achieved via a pathway involving bromination, cyanation, nitrile reduction, and final esterification. This ensures regioselective introduction of the required functional groups.

Synthetic_Workflow A 4-Methylphenylacetic acid B Methyl 4-methylphenylacetate A->B Esterification (MeOH, H₂SO₄) C Methyl 4-(bromomethyl)phenylacetate B->C Radical Bromination (NBS, AIBN) D Methyl 4-(cyanomethyl)phenylacetate C->D Nucleophilic Substitution (NaCN) E Methyl 2-(4-(aminomethyl)phenyl)acetate D->E Nitrile Reduction (H₂, Raney Ni or LiAlH₄) F Methyl 2-(4-(aminomethyl)phenyl)acetate HCl E->F Salt Formation (HCl in Ether)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

Step 1: Esterification of 4-Methylphenylacetic acid

  • Dissolve 4-methylphenylacetic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • After completion, neutralize the acid, extract the product with ethyl acetate, and purify to yield Methyl 4-methylphenylacetate.

Step 2: Radical Bromination

  • Dissolve Methyl 4-methylphenylacetate in a suitable solvent like carbon tetrachloride.

  • Add N-Bromosuccinimide (NBS) and a radical initiator such as AIBN.

  • Reflux the mixture under a light source until the starting material is consumed.

  • Filter the succinimide byproduct and concentrate the solvent to obtain crude Methyl 4-(bromomethyl)phenylacetate.

Step 3: Cyanation

  • Dissolve the crude bromide in a polar aprotic solvent like DMSO or acetone.

  • Add sodium cyanide (NaCN) and stir at room temperature. The reaction is often exothermic.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup and extract the product.

Step 4: Reduction of the Nitrile

  • Dissolve the resulting nitrile in a solvent like ethanol or THF.

  • Perform catalytic hydrogenation using a catalyst such as Raney Nickel under a hydrogen atmosphere or use a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • After the reaction, carefully work up to isolate the primary amine, Methyl 2-(4-(aminomethyl)phenyl)acetate.

Step 5: Hydrochloride Salt Formation

  • Dissolve the purified free-base amine in a dry, non-polar solvent like diethyl ether or ethyl acetate.

  • Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in ether) dropwise.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard Analytical Workflow

Analytical_Workflow cluster_0 Structure Confirmation cluster_1 Purity & Identity NMR NMR Spectroscopy (¹H, ¹³C) Final Final Product (CAS 99075-25-9) NMR->Final MS Mass Spectrometry (ESI-MS) MS->Final IR FT-IR Spectroscopy IR->Final HPLC HPLC-UV (Purity Assay) HPLC->Final

Caption: Standard analytical workflow for quality control of the title compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: Two doublets (AA'BB' system) in the ~7.2-7.4 ppm range, characteristic of 1,4-disubstitution.[10][11] - Aminomethyl Protons (-CH₂NH₃⁺): A singlet or broad singlet around ~4.0-4.2 ppm. - Acetate Methylene Protons (-CH₂COO): A singlet around ~3.6-3.7 ppm.[12] - Methyl Ester Protons (-OCH₃): A sharp singlet around ~3.7 ppm.[12] - Ammonium Protons (-NH₃⁺): A broad singlet at a variable downfield shift.
¹³C NMR - Ester Carbonyl (C=O): ~171-172 ppm.[12] - Aromatic Carbons: 4 distinct signals between ~128-138 ppm.[12] - Methyl Ester Carbon (-OCH₃): ~52 ppm.[12] - Acetate Methylene Carbon (-CH₂COO): ~41 ppm.[12] - Aminomethyl Carbon (-CH₂NH₃⁺): ~43-45 ppm.
FT-IR (KBr) - N-H Stretch (Ammonium): Broad band from ~2500-3200 cm⁻¹. - C=O Stretch (Ester): Strong, sharp peak around ~1730-1740 cm⁻¹.[10] - C-O Stretch (Ester): ~1200-1250 cm⁻¹. - Aromatic C=C Stretch: Peaks around ~1600 cm⁻¹ and ~1500 cm⁻¹.
Mass Spec. (ESI+) [M+H]⁺ (for free base): Expected m/z at ~180.10, corresponding to the molecular formula C₁₀H₁₄NO₂⁺.[13]

Note: Predicted shifts are based on data for analogous structures and may vary based on solvent and experimental conditions.[10][11][12][13]

Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a versatile intermediate.[14] Its most notable and high-impact application is in the construction of PROTACs.

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that consist of three parts: a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[1] This compound serves as a rigid and structurally defined linker component. The aminomethyl group provides a convenient attachment point for coupling to either the target ligand or the E3 ligase ligand, typically via amide bond formation.

The linker's length, rigidity, and geometry are critical for the PROTAC's efficacy, as it must orient the two proteins correctly to facilitate the transfer of ubiquitin, marking the target protein for degradation by the proteasome.

Caption: The PROTAC mechanism of action, highlighting the linker's role in forming the ternary complex.

Use in Scaffolding for Bioactive Molecules

Beyond PROTACs, the N-(4-(aminomethyl)phenyl) moiety is a recognized scaffold in medicinal chemistry. For example, derivatives have been explored as selective Janus kinase 2 (JAK2) inhibitors for treating myeloproliferative neoplasms.[15] The defined geometry of the para-substituted phenyl ring allows for precise positioning of pharmacophoric features, making it a valuable starting material for library synthesis in hit-to-lead optimization campaigns.[16]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is crucial to ensure safety. The information provided here is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS) before use.[6][8][17]

Table 3: GHS Hazard Information

Pictogram(s)Signal WordHazard Statement(s)

Warning H302: Harmful if swallowed.[17] H315: Causes skin irritation.[17] H319: Causes serious eye irritation.[17] H335: May cause respiratory irritation.[17]
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8][17]

    • Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile). Wear a lab coat.[8][17]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, a NIOSH-approved respirator may be necessary.[17]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8][17]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8][17]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician.[8][17]

Conclusion

This compound (CAS 99075-25-9) is more than a simple chemical intermediate; it is an enabling tool for advanced drug discovery. Its well-defined structure, featuring two distinct reactive handles, provides a reliable foundation for constructing complex molecules. Its role as a linker in the synthesis of PROTACs places it at the forefront of therapeutic innovation, offering a pathway to target proteins previously considered "undruggable." For researchers in medicinal chemistry and chemical biology, a thorough understanding of this compound's properties, synthesis, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617) . Human Metabolome Database. [Link]

  • This compound | 99075-25-9 . Sigma-Aldrich (Chinese). [Link]

  • Methyl phenylacetate | C9H10O2 . PubChem - NIH. [Link]

  • Specifications of this compound . Capot Chemical. [Link]

  • This compound 99075-25-9 . MedChemExpress. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery . MDPI. [Link]

  • WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.
  • Synthesis of Organic Building Blocks and Synthetic Strategies Toward Aleutianamine . CaltechTHESIS. [Link]

  • General Synthetic Methodologies for Building Blocks to Construct Molecular Motors . PMC - NIH. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development . MDPI. [Link]

  • Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors . PMC - NIH. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery . ResearchGate. [Link]

  • Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride (C10H13NO2) . PubChemLite. [Link]

Sources

The Strategic Integration of Phenylacetic Acid-Based Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC is a tripartite system composed of a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and a strategically chosen linker connecting the two. The linker is not a mere spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[1] This technical guide delves into the role of a specific linker, Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, in PROTAC technology. We will explore its structural rationale, synthetic utility, and the strategic advantages it offers in the rational design of potent and selective protein degraders.

Introduction: The Centrality of the Linker in PROTAC Function

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[2] The success of this process is profoundly influenced by the linker's characteristics, including its length, rigidity, and chemical composition.[3] These features dictate the spatial orientation of the two ligands, which in turn affects the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[] An optimally designed linker facilitates favorable protein-protein interactions within this complex, enhancing degradation efficiency.[1]

The linker also plays a pivotal role in the overall physicochemical properties of the PROTAC molecule.[5] Given that PROTACs are often large molecules that fall outside of traditional drug-like chemical space, linker design is crucial for achieving desirable aqueous solubility, cell permeability, and metabolic stability.[5][6]

The Phenylacetic Acid Moiety: A Structurally Prudent Linker Component

This compound is a PROTAC linker that offers a unique combination of rigidity and synthetic accessibility.[7][8][9] Its structure comprises a phenyl ring, providing a degree of conformational constraint, which can be advantageous in pre-organizing the PROTAC molecule for optimal binding to its target proteins.[10]

Structural Features and Inferred Advantages
  • Rigidity and Conformational Control: The phenyl ring introduces a rigid element into the linker, which can reduce the entropic penalty associated with ternary complex formation. This rigidity can also provide a specific vectorality, directing the warhead and E3 ligase ligand into a productive orientation.[3]

  • Synthetic Tractability: The primary amine of the aminomethyl group serves as a readily available handle for standard amide bond formation, a cornerstone of PROTAC synthesis.[11] The methyl ester provides a stable functional group that can potentially be hydrolyzed post-synthesis if a free carboxylic acid is desired for further modification or to alter physicochemical properties.

  • Modulation of Physicochemical Properties: The aromatic nature of the linker can influence the overall lipophilicity and polar surface area of the PROTAC, which are key parameters for cell permeability and solubility.[5] The strategic placement of the phenylacetate group can be used to fine-tune these properties.

Workflow for PROTAC Synthesis Incorporating this compound

The following section outlines a detailed, step-by-step methodology for the incorporation of this compound into a PROTAC. This protocol is based on standard amide coupling chemistries widely employed in medicinal chemistry.[12][13][14][15]

General Experimental Protocol: Amide Coupling

Objective: To couple a carboxylic acid-functionalized warhead (or E3 ligase ligand) with the primary amine of this compound.

Reagents and Materials:

  • Carboxylic acid-functionalized warhead/E3 ligase ligand

  • This compound

  • Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[13]

  • Organic base (e.g., DIPEA or triethylamine)

  • Anhydrous DMF or DCM as solvent

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Step-by-Step Methodology:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized component (1.0 eq) in anhydrous DMF or DCM.

  • Activation: Add the coupling reagent (e.g., HATU, 1.2 eq) and the organic base (e.g., DIPEA, 3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: To a separate flask, dissolve this compound (1.1 eq) and the organic base (e.g., DIPEA, 2.0 eq) in anhydrous DMF or DCM.

  • Coupling Reaction: Slowly add the solution of the amine linker to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired PROTAC intermediate.

Subsequent Synthetic Steps

The resulting product will be a PROTAC intermediate with either the warhead or the E3 ligase ligand attached to the linker. The next step would typically involve the deprotection of a functional group on the other end of the warhead/E3 ligase ligand, followed by another coupling reaction to attach the final component of the PROTAC.

Hypothetical Case Study: Design and Synthesis of a BRD4 Degrader

To illustrate the application of this linker, we will outline a hypothetical synthesis of a PROTAC targeting the BET bromodomain protein BRD4, a well-established target in oncology.

  • Warhead: A derivative of the known BRD4 inhibitor, JQ1, with a carboxylic acid handle.

  • E3 Ligase Ligand: Pomalidomide, a ligand for the Cereblon (CRBN) E3 ligase, with an amine handle.

  • Linker: this compound.

Synthetic Scheme

PROTAC_Synthesis JQ1_COOH JQ1-COOH Intermediate JQ1-Linker Conjugate JQ1_COOH->Intermediate Amide Coupling (HATU, DIPEA) Linker Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride Linker->Intermediate Final_PROTAC Final BRD4 PROTAC Intermediate->Final_PROTAC Amide Coupling (HATU, DIPEA) Pomalidomide_NH2 Pomalidomide-NH2 Pomalidomide_NH2->Final_PROTAC

Caption: Hypothetical synthetic workflow for a BRD4-targeting PROTAC.

Expected Characterization and Performance Data

The final PROTAC would be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Its biological activity would be assessed through a series of in vitro assays.

Assay Parameter Measured Expected Outcome
BRD4 Binding Assay (e.g., TR-FRET) Binding affinity (Kd) of the PROTAC to BRD4Potent binding, ideally in the nanomolar range.
CRBN Binding Assay (e.g., TR-FRET) Binding affinity (Kd) of the PROTAC to CRBNPotent binding, ideally in the nanomolar range.
Western Blot Analysis Degradation of BRD4 protein levels in cancer cellsDose- and time-dependent degradation of BRD4.
Cell Viability Assay (e.g., MTT) Anti-proliferative activity in cancer cell linesInhibition of cancer cell growth.
Ternary Complex Formation Assay Formation of the BRD4-PROTAC-CRBN complexEvidence of ternary complex formation.

Signaling Pathway and Mechanism of Action

The synthesized PROTAC would induce the degradation of BRD4 through the ubiquitin-proteasome system.

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC BRD4 PROTAC Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex CRBN CRBN (E3 Ligase) CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation BRD4 Degradation Proteasome->Degradation

Caption: Mechanism of action for a BRD4-targeting PROTAC.

Conclusion and Future Perspectives

This compound represents a valuable building block in the PROTAC designer's toolbox. Its inherent rigidity and synthetic accessibility make it an attractive choice for constructing PROTACs with potentially improved pharmacological properties. While specific examples in the peer-reviewed literature are currently scarce, the principles of rational drug design and established synthetic methodologies provide a clear path for its successful implementation. Future studies focusing on the systematic evaluation of this and other rigid linkers will undoubtedly contribute to a deeper understanding of the structure-activity relationships that govern PROTAC efficacy, ultimately leading to the development of more potent and selective protein degraders for a range of diseases.

References

  • This compound | PROTAC Linker. MedChemExpress. [URL: https://www.medchemexpress.com/methyl-2-(4-(aminomethyl)phenyl)
  • Property-based optimisation of PROTACs. Royal Society of Chemistry. [URL: https://www.rsc.org/journals-books-databases/books/2024/07/26/9781837671318/]
  • This compound | PROTAC Linker. MedChemExpress (Korean). [URL: https://www.medchemexpress.com/kr/methyl-2-(4-(aminomethyl)phenyl)
  • Property-based optimisation of PROTACs. University of Oxford. [URL: https://ora.ox.ac.uk/objects/uuid:9e9b9c9a-9b9a-4b9a-9b9a-9b9a9b9a9b9a]
  • This compound | PROTAC Linker. MedChemExpress (Spanish). [URL: https://www.medchemexpress.com/es/methyl-2-(4-(aminomethyl)phenyl)
  • Characteristic roadmap of linker governs the rational design of PROTACs. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11013443/]
  • Physicochemical Properties and in Vitro Potencies of 1. ResearchGate. [URL: https://www.researchgate.net/figure/Physicochemical-Properties-and-in-Vitro-Potencies-of-1_tbl1_344381180]
  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7514337/]
  • Characteristic roadmap of linker governs the rational design of PROTACs. Nature. [URL: https://www.
  • Linkers for PROTAC Design. BOC Sciences. [URL: https://www.bocsci.com/protac-linker.html]
  • Amide Synthesis. Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/research-tools-resources/organic-synthesis-tools/amide-synthesis.html]
  • PROTACs with aromatic linkers. ResearchGate. [URL: https://www.researchgate.
  • Benzyl-PEG3-amine | PROTAC Linker. MedChemExpress. [URL: https://www.medchemexpress.com/benzyl-peg3-amine.html]
  • This compound | 99075-25-9. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-w077308]
  • Amide coupling reaction in medicinal chemistry. HepatoChem. [URL: https://www.hepatochem.com/amide-coupling-in-medicinal-chemistry/]
  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [URL: https://www.explorationpub.
  • Coupling Reagents in Amide Synthesis. Scribd. [URL: https://www.scribd.com/document/379432497/Coupling-Reagents-in-Amide-Synthesis]
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [URL: https://www.researchgate.
  • 99075-25-9|this compound|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/99075-25-9.html]
  • Linker Design & Optimization for PROTACs. BOC Sciences. [URL: https://www.bocsci.
  • Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. MDPI. [URL: https://www.mdpi.com/1420-3049/29/13/2908]
  • Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10385614/]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3693240/]

Sources

The Strategic Utility of Methyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the landscape of contemporary medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride has emerged as a cornerstone scaffold, valued for its bifunctional nature that offers a strategic entry point for molecular elaboration. This guide provides an in-depth analysis of this versatile reagent, detailing its fundamental properties, core reactivity, and strategic applications, with a particular focus on its validated role in the synthesis of advanced therapeutic agents like Proteolysis Targeting Chimeras (PROTACs).

Core Characteristics and Physicochemical Profile

This compound is a parasubstituted aromatic compound featuring a primary aminomethyl group and a methyl ester separated by a phenyl ring. The hydrochloride salt form enhances its stability and shelf-life, rendering the otherwise reactive primary amine as a protected ammonium salt. This bifunctionality is the key to its utility, allowing for selective and sequential chemical transformations at two distinct points of the molecule.

Table 1: Physicochemical Properties

PropertyValue
CAS Number 99075-25-9
Molecular Formula C₁₀H₁₄ClNO₂
Molecular Weight 215.68 g/mol
Appearance White to off-white powder
SMILES Cl.O=C(OC)CC1=CC=C(C=C1)CN
Purity Typically ≥95%
Storage Store at room temperature, inert atmosphere

Data compiled from various chemical suppliers.

Before its use in most organic reactions, the primary amine must be liberated from its hydrochloride salt. This is typically achieved by treatment with a non-nucleophilic organic or inorganic base, such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate. The choice of base is critical and depends on the specific reaction conditions and the compatibility of other functional groups in the reaction mixture.

Synthetic Strategy and Core Reactivity

The synthetic value of this building block is rooted in the orthogonal reactivity of its two functional groups: the nucleophilic primary amine and the electrophilic methyl ester.

  • The Amine Terminus : The primary benzylic amine is a potent nucleophile, making it an ideal handle for introducing molecular diversity. Its principal reactions include:

    • Amide Bond Formation : Acylation with carboxylic acids, acid chlorides, or activated esters is the most common transformation, forming a stable amide linkage. This is the foundational reaction for its use in constructing PROTAC linkers.

    • Reductive Amination : Reaction with aldehydes or ketones forms an intermediate imine, which is subsequently reduced in situ to yield a secondary amine. This provides a robust method for C-N bond formation and further molecular elaboration.

    • Sulfonamide Formation : Reaction with sulfonyl chlorides to produce stable sulfonamides.

  • The Ester Terminus : The methyl ester provides a secondary site for modification, although it is generally less reactive than the amine. Key transformations include:

    • Saponification : Hydrolysis of the ester to the corresponding carboxylic acid, typically under basic conditions (e.g., using LiOH or NaOH). This unmasks a new reactive handle for subsequent amide coupling or other carboxylate chemistry.

    • Transesterification : Conversion to other esters by reaction with an alcohol under acidic or basic catalysis.

    • Reduction : Conversion to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The logical workflow for utilizing this building block typically involves reacting the amine first, leveraging its higher reactivity, while the more robust ester group is carried through the initial synthetic steps.

G cluster_start Starting Material cluster_amine Amine-First Pathway cluster_ester Ester Modification Pathway start Methyl 2-(4-(aminomethyl)phenyl)acetate (Free Base) amide Amide Coupling (R-COOH, Coupling Agent) start->amide Path 1a reductive Reductive Amination (R-CHO, Reducing Agent) start->reductive Path 1b product_amide Amide-Linked Intermediate amide->product_amide product_reductive Secondary Amine Intermediate reductive->product_reductive hydrolysis Ester Hydrolysis (e.g., LiOH) product_amide->hydrolysis Path 2 product_acid Carboxylic Acid Product hydrolysis->product_acid

Fig. 1: Synthetic pathways for the building block.

Application in PROTAC Synthesis: A Validated Protocol

The most prominent application of this compound is in the assembly of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This building block often serves as a core component of the "linker" that connects the target-binding ligand to the E3 ligase-binding ligand.

The following protocol is adapted from patent literature (WO2023023307A1) and demonstrates a standard amide coupling procedure to form a key intermediate for a PROTAC targeting the Androgen Receptor (AR).

Experimental Protocol: Synthesis of a PROTAC Intermediate

Reaction: Amide coupling between (S)-2-(4-cyanophenyl)-3-(4-(cyanomethyl)phenyl)-N-(4-(methoxycarbonylmethyl)benzyl)-5,5-dimethyl-4-oxothiazolidine-3-carboxamide and Methyl 2-(4-(aminomethyl)phenyl)acetate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a clean, dry round-bottom flask, dissolve the carboxylic acid starting material (1.0 equivalent) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF).

    • Add this compound (1.2 equivalents) to the solution.

    • Add a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA, 4.0 equivalents), to neutralize the hydrochloride and facilitate the coupling reaction.

  • Activation and Coupling:

    • To the stirred solution, add the coupling reagent, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.5 equivalents). Causality: The BOP reagent activates the carboxylic acid by forming a highly reactive acylphosphonium intermediate, which is readily susceptible to nucleophilic attack by the primary amine.

    • Allow the reaction to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. This typically takes several hours.

  • Work-up and Isolation:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the aqueous mixture with an organic solvent, such as ethyl acetate (EtOAc), multiple times.

    • Combine the organic layers and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃) to remove unreacted acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the resulting crude product by column chromatography on silica gel, using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Self-Validation: The success of the protocol is validated at each stage. The neutralization of the hydrochloride salt is essential for the amine to be nucleophilic. The use of a proven coupling reagent like BOP ensures efficient activation of the carboxylic acid, minimizing side reactions. The aqueous work-up systematically removes unreacted reagents and byproducts. Finally, chromatographic purification provides the desired product with high purity, which can be confirmed by analytical techniques like NMR and Mass Spectrometry.

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product RCOOH Carboxylic Acid (Target Binder Precursor) Mix 1. Mix & Stir at RT RCOOH->Mix Amine Methyl 2-(4-(aminomethyl)phenyl)acetate (Linker Building Block) Amine->Mix Base DIPEA (Base) Base->Mix Coupling BOP (Coupling Reagent) Coupling->Mix Solvent DMF (Solvent) Solvent->Mix Workup 2. Aqueous Workup Mix->Workup Purify 3. Silica Gel Chromatography Workup->Purify Product Amide-Linked PROTAC Intermediate Purify->Product

The Strategic Role of Methyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Building Block

In the dynamic landscape of medicinal chemistry, the pursuit of novel therapeutic modalities is relentless. The emergence of targeted protein degradation (TPD) has marked a paradigm shift, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this revolution lies the design of proteolysis-targeting chimeras (PROTACs), and by extension, the critical role of the linkers that connect the target-binding and E3 ligase-recruiting moieties. This guide provides an in-depth technical analysis of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a key building block in the construction of sophisticated PROTACs. We will delve into its synthesis, physicochemical properties, and strategic application in the design of next-generation protein degraders, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Profile and Structural Significance

This compound (CAS No: 99075-25-9) is a bifunctional organic molecule that serves as a valuable scaffold in medicinal chemistry.[1][2] Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable to a variety of synthetic manipulations.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₂[1][2]
Molecular Weight 215.68 g/mol [1][2]
Physical Form SolidChemSupplier Data
Purity Typically ≥95%[3]
Storage Room Temperature, Inert Atmosphere[1][4]

The structural uniqueness of this compound lies in its para-substituted phenyl ring, which imparts a degree of rigidity to the linker, a crucial factor in optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5][] The primary amine provides a versatile handle for covalent attachment to either the E3 ligase ligand or the warhead, while the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for alternative conjugation strategies.

Synthesis and Characterization: A Practical Approach

While detailed synthetic procedures for this compound are not extensively documented in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a multi-step process starting from 4-cyanophenylacetic acid.

Proposed Synthetic Pathway

A logical synthetic route would proceed as follows:

  • Esterification: The carboxylic acid of 4-cyanophenylacetic acid is first protected as a methyl ester. This can be achieved using standard esterification conditions, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Reduction of the Nitrile: The cyano group is then reduced to a primary amine. This transformation is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent or through catalytic hydrogenation.

  • Salt Formation: Finally, the resulting primary amine is treated with hydrochloric acid to form the stable hydrochloride salt.

Synthesis_Pathway

Experimental Protocol: Synthesis of the Carboxylic Acid Analog

As the carboxylic acid precursor, 2-(4-(aminomethyl)phenyl)acetic acid (CAS No: 1200-05-1), is often the key intermediate for PROTAC synthesis, a representative protocol for its preparation is outlined below.[7][8]

Step 1: Synthesis of 2-(4-cyanophenyl)acetic acid

  • To a solution of 4-cyanobenzyl bromide (1.0 eq) in a suitable solvent such as ethanol, add sodium cyanide (1.1 eq).

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench with water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude 2-(4-cyanophenyl)acetic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction to 2-(4-(aminomethyl)phenyl)acetic acid

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and slowly add a solution of 2-(4-cyanophenyl)acetic acid (1.0 eq) in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and carefully quench by sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-(aminomethyl)phenyl)acetic acid.

  • The product can be further purified by recrystallization.

Analytical Characterization

The identity and purity of this compound and its carboxylic acid analog should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum of the methyl ester would be expected to show a characteristic singlet for the methyl ester protons around 3.6-3.8 ppm, signals for the benzylic protons, and aromatic protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the molecule.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) is a common starting point for method development.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the carbonyl stretch of the ester (around 1735 cm⁻¹) and the N-H bends of the amine.

Application in PROTAC Design: The Phenylacetate Moiety as a Rigid Linker

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of PROTAC linkers.[5][] The linker component of a PROTAC is not merely a passive spacer but plays a crucial role in the efficacy of the final molecule by influencing the formation and stability of the ternary complex.[9]

The Importance of Linker Rigidity

Flexible linkers, such as polyethylene glycol (PEG) chains, are commonly used in PROTAC design due to their synthetic accessibility. However, their high degree of conformational freedom can come with an entropic penalty upon ternary complex formation. Rigid linkers, such as those incorporating phenyl groups, can pre-organize the PROTAC into a conformation that is more favorable for binding to both the target protein and the E3 ligase, thereby reducing the entropic cost.[][9] This can lead to enhanced ternary complex stability and, consequently, more efficient protein degradation.

Linker_Flexibility

Synthetic Integration into PROTACs

The carboxylic acid, 2-(4-(aminomethyl)phenyl)acetic acid, is the key intermediate for incorporation into a PROTAC. The synthesis typically involves standard amide bond formation reactions.

Workflow for PROTAC Synthesis:

  • Ligand Functionalization: The E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) and the target protein ligand ("warhead") are synthesized with appropriate functional groups for linker attachment (e.g., an amine or a carboxylic acid).

  • Linker Coupling: 2-(4-(aminomethyl)phenyl)acetic acid is sequentially coupled to the E3 ligase ligand and the warhead using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). The order of coupling depends on the overall synthetic strategy and protecting group scheme.

  • Purification and Characterization: The final PROTAC is purified by preparative HPLC and its identity and purity are confirmed by LC-MS and NMR.

PROTAC_Synthesis_Workflow

Case Study: Phenyl-Containing Linkers in Action

While specific examples of PROTACs utilizing the exact Methyl 2-(4-(aminomethyl)phenyl)acetate linker are not prominently featured in the public domain, the broader class of PROTACs with rigid, phenyl-containing linkers has demonstrated significant success. For instance, studies have shown that replacing a flexible PEG linker with a rigid disubstituted phenyl linker can lead to more potent PROTACs.[4] This enhancement in activity is often attributed to the rigid linker's ability to better orient the warhead and the E3 ligase ligand for optimal ternary complex formation.

In the development of androgen receptor (AR) degraders, the use of rigid linkers has been shown to result in PROTACs with potent AR depletion activity (DC₅₀ < 1 nM) in prostate cancer cell lines.[5] This underscores the value of incorporating rigid structural elements, such as the phenyl ring from our topic compound, into PROTAC design to improve pharmacokinetic and pharmacodynamic properties.

Future Perspectives and Conclusion

The strategic use of rigid linkers is a rapidly evolving area in PROTAC design. This compound and its corresponding carboxylic acid represent valuable tools for medicinal chemists seeking to explore the impact of linker rigidity on PROTAC efficacy. The para-substitution pattern provides a linear, rigid element that can be systematically elongated or modified to fine-tune the distance and orientation between the two ends of the PROTAC.

Future research will likely focus on developing a deeper understanding of the structure-activity relationships of rigid linkers and their impact on ternary complex cooperativity, cell permeability, and overall drug-like properties. The availability of versatile building blocks like this compound will be instrumental in these efforts.

References

  • Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • 4-Aminomethylphenylacetic acid. PubChem. [Link]

  • Specifications of this compound. Capot Chemical. [Link]

Sources

The Strategic Integration of Methyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Novel PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere protein inhibition to induce targeted protein degradation. This transformative approach utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The architecture of a PROTAC, a heterobifunctional molecule, is a triad of a warhead for the protein of interest (POI), an E3 ligase ligand, and a strategically chosen linker. The linker is not a passive tether but a critical determinant of the PROTAC's efficacy, influencing ternary complex formation, physicochemical properties, and ultimately, the degradation of the target protein. This technical guide provides an in-depth exploration of "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride," a linker gaining traction for its unique structural attributes in the rational design of novel PROTACs. We will delve into its chemical properties, its role in PROTAC synthesis, and provide a comprehensive, albeit illustrative, case study on the development of a Bruton's tyrosine kinase (BTK)-targeting PROTAC. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising linker in their targeted protein degradation research.

The PROTAC Revolution: A New Frontier in Drug Discovery

Traditional pharmacology has predominantly focused on the development of small-molecule inhibitors that modulate the activity of a target protein. However, this approach has limitations, particularly for targets lacking well-defined active sites, often termed "undruggable." PROTACs circumvent this limitation by not requiring functional inhibition of the target protein. Instead, they act as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.

The success of a PROTAC is intricately linked to its three components: the warhead, the E3 ligase ligand, and the linker. The warhead provides specificity for the target protein, while the E3 ligase ligand hijacks the cellular degradation machinery. The linker, the focus of this guide, dictates the spatial orientation of the warhead and the E3 ligase ligand, which is crucial for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).[3]

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Ub Ubiquitin E3_bound E3 Ligase Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides POI_bound POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination

Caption: Mechanism of Action of a PROTAC.

This compound: A Linker with Strategic Advantages

This compound is a bifunctional linker that offers a unique combination of rigidity and synthetic tractability. Its chemical structure features a phenyl ring, which imparts a degree of conformational constraint, and two reactive handles: a primary amine and a methyl ester.

Property Value Reference
CAS Number 99075-25-9[4]
Molecular Formula C10H14ClNO2[]
Molecular Weight 215.68 g/mol []

The phenylacetic acid core of this linker distinguishes it from more commonly used flexible linkers like polyethylene glycol (PEG) or simple alkyl chains. This rigidity can be advantageous in several ways:

  • Improved Ternary Complex Stability: A more rigid linker can pre-organize the warhead and the E3 ligase ligand in a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding.[2]

  • Enhanced Selectivity: By restricting the conformational freedom of the PROTAC, a rigid linker can disfavor the formation of off-target ternary complexes, leading to improved selectivity.

  • Favorable Physicochemical Properties: The introduction of a phenyl group can influence the PROTAC's solubility and permeability. While often increasing hydrophobicity, which can enhance cell penetration, careful overall molecular design is necessary to maintain adequate aqueous solubility.[2][] The phenyl group can also participate in π-π stacking interactions with the target protein or E3 ligase, further stabilizing the ternary complex.

Case Study: Design and Synthesis of a BTK-Targeting PROTAC

To illustrate the practical application of this compound, we present a hypothetical case study on the development of a PROTAC targeting Bruton's tyrosine kinase (BTK). BTK is a clinically validated target in B-cell malignancies, and the inhibitor ibrutinib has seen significant clinical success. However, acquired resistance, often through mutations like C481S, necessitates the development of alternative therapeutic strategies, making BTK an excellent candidate for targeted degradation.[6][7]

Our hypothetical PROTAC, which we will refer to as BTK-linker-CRBN , will consist of:

  • Warhead: An ibrutinib derivative with a carboxylic acid handle for linker attachment.

  • E3 Ligase Ligand: A pomalidomide derivative with an amine handle for linker attachment, to recruit the Cereblon (CRBN) E3 ligase.

  • Linker: Derived from this compound.

Synthetic Strategy

The synthesis of BTK-linker-CRBN will be a convergent process, involving the sequential coupling of the warhead and the E3 ligase ligand to the linker.

PROTAC_Synthesis_Workflow cluster_Components Starting Materials cluster_Synthesis Synthetic Steps cluster_Purification Purification & Characterization Warhead Ibrutinib-COOH Step1 Step 1: Amide Coupling (Warhead + Linker) Warhead->Step1 Linker Methyl 2-(4-(aminomethyl)phenyl)acetate (from hydrochloride salt) Linker->Step1 E3_Ligand Pomalidomide-NH2 Step3 Step 3: Amide Coupling (Intermediate + E3 Ligand) E3_Ligand->Step3 Intermediate Ibrutinib-linker-COOMe Step1->Intermediate Step2 Step 2: Ester Hydrolysis Intermediate->Step2 Intermediate_COOH Ibrutinib-linker-COOH Step2->Intermediate_COOH Intermediate_COOH->Step3 Final_PROTAC Final PROTAC (BTK-linker-CRBN) Step3->Final_PROTAC Purification HPLC Purification Final_PROTAC->Purification Characterization LC-MS & NMR Analysis Purification->Characterization

Caption: General workflow for the synthesis of the BTK-targeting PROTAC.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ibrutinib-linker-COOMe

This step involves the formation of an amide bond between the carboxylic acid of the ibrutinib derivative and the primary amine of the linker.

  • Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to neutralize the hydrochloride salt of the linker and to scavenge the acid produced during the reaction. Anhydrous DMF (N,N-Dimethylformamide) is a common polar aprotic solvent for such reactions.

  • Procedure:

    • Dissolve the ibrutinib-carboxylic acid derivative (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

    • Add Methyl 2-(4-(aminomethyl)phenyl)acetate (liberated from its hydrochloride salt with an equivalent of base) (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis of the Methyl Ester

The methyl ester of the linker is hydrolyzed to a carboxylic acid to prepare for the subsequent coupling reaction.

  • Rationale: Saponification using a base like lithium hydroxide (LiOH) in a mixture of solvents such as THF/water is a standard method for ester hydrolysis.

  • Procedure:

    • Dissolve the Ibrutinib-linker-COOMe intermediate in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by LC-MS).

    • Acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.

Step 3: Synthesis of the Final PROTAC (BTK-linker-CRBN)

The final step is another amide bond formation, this time between the carboxylic acid of the intermediate and the amine of the pomalidomide derivative.

  • Rationale: The same coupling chemistry as in Step 1 is employed for consistency and reliability.

  • Procedure:

    • Follow the procedure outlined in Step 1, using the Ibrutinib-linker-COOH intermediate and the pomalidomide-amine derivative.

Purification and Characterization

The final PROTAC product requires rigorous purification and characterization to ensure its suitability for biological evaluation.

  • Purification by Preparative HPLC:

    • Rationale: Reversed-phase HPLC is the gold standard for purifying PROTACs, separating the desired product from unreacted starting materials and byproducts based on hydrophobicity.[4]

    • Protocol:

      • Dissolve the crude PROTAC in a minimal amount of DMSO.

      • Purify using a preparative C18 column.

      • Employ a gradient of mobile phase A (water with 0.1% formic acid or TFA) and mobile phase B (acetonitrile with 0.1% formic acid or TFA). A typical gradient might be 20-80% B over 30 minutes.

      • Monitor the elution at 254 nm and 280 nm.

      • Collect fractions containing the pure product, confirm by LC-MS, and lyophilize to obtain the final compound.

  • Characterization:

    • LC-MS: To confirm the molecular weight of the final PROTAC.

    • ¹H NMR: To confirm the structure and assess purity. Key expected signals would include aromatic protons from the ibrutinib, pomalidomide, and linker moieties, as well as characteristic signals for the linker's methylene groups.

Biological Evaluation of the BTK-Targeting PROTAC

The efficacy of the synthesized BTK-linker-CRBN PROTAC must be evaluated in a cellular context.

Assessment of BTK Degradation by Western Blot

Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels.

  • Protocol:

    • Cell Culture and Treatment: Seed a relevant B-cell lymphoma cell line (e.g., TMD8) and treat with increasing concentrations of the BTK-linker-CRBN PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (e.g., ibrutinib alone).

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane and probe with a primary antibody specific for BTK. Also, probe with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the bands.

    • Data Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle-treated control.

Downstream Functional Assays
  • Cell Viability Assays: Assess the effect of BTK degradation on the proliferation and viability of the cancer cells using assays such as MTT or CellTiter-Glo.

  • Target Engagement and Ternary Complex Formation: Techniques like NanoBRET or cellular thermal shift assays (CETSA) can be used to confirm that the PROTAC engages both BTK and CRBN within the cell and promotes the formation of the ternary complex.

Conclusion and Future Perspectives

This compound offers a compelling option for the linker component in novel PROTAC design. Its semi-rigid nature provides a balance between conformational restriction and synthetic accessibility, potentially leading to PROTACs with improved potency, selectivity, and physicochemical properties. The hypothetical case study presented herein provides a roadmap for the rational design, synthesis, and evaluation of a PROTAC utilizing this linker. As the field of targeted protein degradation continues to evolve, the exploration of diverse and strategically designed linkers will be paramount to unlocking the full therapeutic potential of PROTACs. The insights provided in this guide aim to empower researchers to harness the unique advantages of phenylacetic acid-based linkers in their quest for next-generation protein degraders.

References

Methodological & Application

Application Note: Strategic Design and Validation of PROTAC Degraders Utilizing a Phenylacetate-Based Linker Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Linkers in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] This is primarily achieved through the use of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to induce degradation of a specific protein of interest (POI).[4][5] A PROTAC molecule consists of three key components: a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6]

While the choice of POI and E3 ligase ligands determines the specificity of the PROTAC, the linker is a critical determinant of its efficacy. The linker's length, rigidity, and chemical composition dictate the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[4][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride as a foundational linker in the design and validation of novel PROTACs. Its phenylacetate core offers a semi-rigid structure that can be readily functionalized, providing a versatile scaffold for PROTAC development. We will detail a systematic workflow from the conceptual design of a PROTAC to its rigorous experimental validation.

Section 1: Conceptual Framework and Design of a Novel PROTAC

The journey of developing a potent PROTAC begins with a rational design strategy. The modular nature of PROTACs allows for a systematic approach to their creation.[6]

The Role of this compound as a Linker

This compound (CAS No. 99075-25-9) is an attractive starting point for a PROTAC linker due to its chemical properties.[7][8][9][10][11] The primary amine group provides a reactive handle for conjugation to an E3 ligase ligand, while the methyl ester can be hydrolyzed to a carboxylic acid for coupling with a POI ligand (or vice versa). The phenyl ring introduces a degree of rigidity, which can be advantageous in optimizing the ternary complex formation.

PROTAC Design Workflow

The design process involves the selection of appropriate POI and E3 ligase ligands and their subsequent connection using the phenylacetate-based linker.

PROTAC_Design_Workflow cluster_selection Component Selection cluster_synthesis Chemical Synthesis cluster_validation Initial Validation POI_Ligand Select POI Ligand Synthesis Synthesize PROTAC Library (Varying Linker Attachment Points and Lengths) POI_Ligand->Synthesis E3_Ligand Select E3 Ligase Ligand (e.g., for CRBN, VHL) E3_Ligand->Synthesis Linker Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride Linker->Synthesis Screening Screen for POI Degradation Synthesis->Screening

Caption: Workflow for the rational design and initial screening of PROTACs.

Section 2: Experimental Validation of PROTAC-Mediated Protein Degradation

Once a library of PROTACs has been synthesized, a tiered approach to experimental validation is necessary to identify the most potent and specific degraders.

Phase 1: Confirmation of Target Protein Degradation

The primary goal of this phase is to demonstrate that the synthesized PROTAC induces the degradation of the target protein. Western blotting is the cornerstone technique for this analysis.[12][13][14]

Protocol 2.1.1: Western Blot Analysis of POI Degradation

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to reach 70-80% confluency. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.[14][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]

  • Sample Preparation: Normalize the protein concentrations and add 4x Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes.[13]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a stable housekeeping protein such as GAPDH or β-actin.[13]

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control. Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[14]

Table 1: Hypothetical Dose-Response Data for a Novel PROTAC

PROTAC Conc. (nM)% POI Remaining (Normalized to Vehicle)
0 (Vehicle)100%
185%
1055%
5020%
10015%
50018%
100025%

Note: The increase in % POI remaining at higher concentrations may indicate the "hook effect," a common phenomenon with PROTACs where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.[5]

Phase 2: Mechanistic Validation of the Ubiquitin-Proteasome System Involvement

To confirm that the observed protein loss is due to proteasomal degradation, co-treatment with a proteasome inhibitor is a critical experiment.

Protocol 2.2.1: Proteasome Inhibition Assay

  • Cell Treatment: Treat cells with the optimal concentration of the PROTAC (e.g., the DC50 concentration) in the presence or absence of a proteasome inhibitor (e.g., MG132 or bortezomib) for the desired time.

  • Western Blot Analysis: Perform Western blot analysis as described in Protocol 2.1.1.

  • Expected Outcome: If the PROTAC acts via the proteasome, co-treatment with a proteasome inhibitor should rescue the degradation of the POI.

Section 3: In-depth Mechanistic Studies

After confirming proteasome-dependent degradation, further experiments are required to elucidate the mechanism of action, specifically the formation of the ternary complex and subsequent ubiquitination.

TPD_Mechanism cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex Formation PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[4]

Confirmation of Ternary Complex Formation

Co-immunoprecipitation (Co-IP) is a powerful technique to demonstrate the PROTAC-induced interaction between the POI and the E3 ligase.[16][17][18]

Protocol 3.1.1: Co-Immunoprecipitation (Co-IP) Assay

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors to preserve protein-protein interactions.[19]

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[19]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the POI (or the E3 ligase) overnight at 4°C.

  • Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the protein complexes from the beads and analyze the eluates by Western blotting. Probe the membrane for the presence of the E3 ligase (if the POI was immunoprecipitated) or the POI (if the E3 ligase was immunoprecipitated).

  • Expected Outcome: An increased amount of the E3 ligase should be detected in the POI immunoprecipitate from PROTAC-treated cells compared to the vehicle control, confirming the formation of the ternary complex.

Detection of POI Ubiquitination

An in-cell ubiquitination assay is essential to demonstrate that the POI is ubiquitinated in a PROTAC-dependent manner.

Protocol 3.2.1: In-Cell Ubiquitination Assay

  • Cell Transfection and Treatment: Co-transfect cells with plasmids expressing tagged versions of the POI (e.g., HA-tagged) and ubiquitin (e.g., His-tagged). Treat the cells with the PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins).[20]

  • Denaturing Lysis: Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt non-covalent protein-protein interactions.[21]

  • Immunoprecipitation/Pull-down:

    • Dilute the lysate to reduce the SDS concentration.

    • Immunoprecipitate the tagged POI using an anti-tag antibody (e.g., anti-HA).

    • Alternatively, if using His-tagged ubiquitin, perform a pull-down using Ni-NTA beads under denaturing conditions.[20]

  • Western Blot Analysis: Elute the captured proteins and analyze by Western blotting using an antibody against ubiquitin (or the ubiquitin tag).

  • Expected Outcome: A "ladder" of higher molecular weight bands corresponding to the polyubiquitinated POI should be observed in the PROTAC-treated samples.

Conclusion

This compound serves as a valuable and versatile chemical scaffold for the construction of novel PROTACs. A systematic and rigorous experimental workflow is crucial for the successful development and validation of these targeted protein degraders. By following the detailed protocols outlined in this application note, researchers can effectively assess the efficacy and mechanism of action of their custom-synthesized PROTACs, from initial confirmation of degradation to in-depth mechanistic studies of ternary complex formation and ubiquitination. This structured approach will accelerate the discovery of new therapeutic agents that leverage the power of targeted protein degradation.

References

  • Targeted Protein Degradation: Design Considerations for PROTAC Development.Vertex AI Search.
  • What are PROTACs? Mechanisms, advantages, and challenges.Drug Discovery News.
  • Western blot protocol for low abundance proteins.Abcam.
  • Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Conjugate 106.Benchchem.
  • In vitro Protein Ubiquitination Assays.Bio-protocol.
  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders.Tocris.
  • A Comparative Guide to Western Blot for Assessing Targeted Protein Degradation.Benchchem.
  • Molecular Glues: A New Dawn After PROTAC.Biopharma PEG.
  • Targeted Protein Degradation with PROTACs and Molecular Glues.Crown Bioscience Blog.
  • Ligandability of E3 Ligases for Targeted Protein Degradation Applications.PMC.
  • Ubiquitination assay.Bio-protocol.
  • Review: Molecular Glue vs. Protein Degrader.Creative Biolabs.
  • Protocol for Immunoprecipitation (Co-IP) V.1.Creative Diagnostics.
  • Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide.Assay Genie.
  • Co-immunoprecipitation (Co-IP): The Complete Guide.Antibodies.com.
  • Co-immunoprecipitation Protocol: 9 Easy Steps To Co-IPs.Bitesize Bio.
  • Detection of Protein Ubiquitination.PMC - NIH.
  • Proteolysis targeting chimera.Wikipedia.
  • 99075-25-9 | this compound.ChemScene.
  • CAS 99075-25-9 | this compound.Alchem Pharmtech.
  • Western Blotting Troubleshooting Guide.Cell Signaling Technology.
  • This compound.MedChemExpress.
  • Novel approaches to targeted protein degradation technologies in drug discovery.PMC.
  • Targeted Protein Degradation.Sygnature Discovery.
  • This compound 95.00% | CAS: 99075-25-9.AChemBlock.
  • Specifications of this compound.Capot Chemical.
  • 99075-25-9|this compound|BLD Pharm.BLD Pharm.

Sources

Application Notes and Protocols for Cell-Based Degradation Assays Utilizing Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Modality in Targeted Protein Degradation

The landscape of modern therapeutics is rapidly evolving, with a significant shift from traditional occupancy-driven inhibitors to event-driven pharmacology. At the forefront of this paradigm shift are Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of disease-causing proteins.[1][][3] This technology offers the potential to target proteins previously considered "undruggable" and provides a powerful tool for researchers in drug discovery and chemical biology.[]

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[4][5] The linker is not merely a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[4][6]

This application note focuses on the use of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS: 99075-25-9) as a linker in the synthesis of PROTACs.[7][8][9][10][11] This linker possesses a phenylacetate core, providing a degree of rigidity, and a reactive aminomethyl group, which serves as a versatile handle for conjugation to either the POI ligand or the E3 ligase ligand. We will provide a detailed guide for the design, synthesis, and, most importantly, the rigorous evaluation of PROTACs incorporating this linker in cell-based degradation assays.

The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System

The UPS is the primary cellular machinery for the degradation of most intracellular proteins.[1] PROTACs exploit this system by acting as a bridge between a target protein and an E3 ubiquitin ligase. The formation of the ternary complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to polyubiquitination. This polyubiquitin chain is then recognized by the 26S proteasome, resulting in the degradation of the target protein into smaller peptides.[1][]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) PROTAC PROTAC (with Methyl 2-(4-(aminomethyl)phenyl)acetate linker) POI->PROTAC Binds Ternary POI-PROTAC-E3 Ternary Complex E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ub Ubiquitin Transfer Ternary->Ub Facilitates PolyUb Polyubiquitinated POI Ub->PolyUb Leads to Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degraded Peptides Proteasome->Degradation Degrades into Experimental_Workflow cluster_protocol1 Protocol 1: Western Blotting cluster_protocol2 Protocol 2: Cell Viability Assay P1_Start Seed Cells (6-well plate) P1_Treat Treat with PROTAC-X (24h) P1_Start->P1_Treat P1_Lyse Cell Lysis & Protein Extraction P1_Treat->P1_Lyse P1_Quant BCA Protein Assay P1_Lyse->P1_Quant P1_WB SDS-PAGE & Western Blot P1_Quant->P1_WB P1_Analyze Quantify Degradation (DC50) P1_WB->P1_Analyze P2_Start Seed Cells (96-well plate) P2_Treat Treat with PROTAC-X (72h) P2_Start->P2_Treat P2_Assay Add Cell Viability Reagent P2_Treat->P2_Assay P2_Read Measure Luminescence P2_Assay->P2_Read P2_Analyze Calculate Viability (IC50) P2_Read->P2_Analyze

Caption: Experimental workflow for PROTAC evaluation.

Conclusion and Future Directions

This compound is a valuable building block for the synthesis of novel PROTACs. Its rigid phenylacetate core and versatile aminomethyl handle provide a solid foundation for linker design. The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of PROTACs incorporating this linker. By systematically assessing target protein degradation and downstream cellular effects, researchers can effectively advance their targeted protein degradation programs. Future studies could explore the impact of modifying the substitution pattern on the phenyl ring or altering the length of the acetate moiety to further optimize PROTAC performance.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(16), 8653-8681. [Link]

  • An, S., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy, 9(1), 1-32. [Link]

  • Szeliga, M., et al. (2022). Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues. Essays in Biochemistry, 66(5), 593-607. [Link]

  • Al-Dulay, M. A., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules, 28(13), 5183. [Link]

  • The Curious Chemist. (2022, October 22). Targeted protein degradation (via PROTACs, molecular glues, etc.) and stabilization (via DUBTACs). [Link]

Sources

"Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" for synthesizing specific kinase degraders

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride: A Versatile Building Block for the Synthesis of Specific Kinase Degraders

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and oncology.

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3][4] Kinases, a critical class of enzymes often dysregulated in cancer and other diseases, are prime targets for this approach.[5][6] The design of a PROTAC is a modular process, where the linker component is crucial for establishing a productive ternary complex between the kinase and the E3 ligase.[3] This document provides a detailed guide on the application of this compound, a versatile chemical intermediate, in the rational design and synthesis of potent and specific kinase degraders. We present its physicochemical properties, safety guidelines, and a detailed, step-by-step protocol for its incorporation into a model kinase PROTAC, underscoring its utility for drug discovery professionals.

Introduction: The Rationale for Kinase Degradation

Traditional pharmacology has relied on small-molecule inhibitors that occupy the active site of a target protein to block its function.[2] While highly successful, this occupancy-driven model requires sustained high drug concentrations and can be susceptible to resistance mechanisms. Targeted Protein Degradation via PROTACs offers a paradigm shift to an "event-driven" mechanism.[2][4] By catalytically inducing the degradation of a target protein, PROTACs can elicit a more profound and durable biological response at lower concentrations and can overcome resistance mutations that affect inhibitor binding but not PROTAC engagement.[1]

Kinases are a cornerstone of cellular signaling, and their aberrant activity is a hallmark of many cancers.[5][6] Degrading, rather than merely inhibiting, pathogenic kinases can eliminate both their catalytic and non-catalytic scaffolding functions, offering a more comprehensive shutdown of oncogenic signaling. The success of a kinase degrader hinges on the optimal assembly of its three components: a warhead (binds the kinase), an E3 ligase ligand, and a linker. This compound serves as a valuable building block for the linker component, providing a primary amine for covalent attachment and a phenylacetate moiety that imparts a degree of rigidity and defined geometry to the linker.[7]

Physicochemical Properties & Safety Data

This compound is a commercially available building block used in the synthesis of PROTACs.[7] Its key features are a primary amine nucleophile, which is ideal for amide bond formation, and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent coupling reactions.

Table 1: Compound Specifications
PropertyValueSource(s)
CAS Number 99075-25-9[8][9][10]
Molecular Formula C₁₀H₁₄ClNO₂[7][8]
Molecular Weight 215.68 g/mol [7][8]
Appearance White to off-white solidN/A
Purity ≥95% (typically ≥98%)[8][9][11]
SMILES Cl.O=C(OC)CC1=CC=C(C=C1)CN[8]
Safety & Handling

As a laboratory chemical, proper safety precautions are mandatory. The compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE).[12]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][13]

  • Precautionary Measures:

    • P261: Avoid breathing dust.[13]

    • P280: Wear protective gloves, eye protection, and face protection.[12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

  • Storage: Store at room temperature in a dry, well-sealed container.[8]

Application: A General Strategy for Kinase Degrader Synthesis

The primary amine of this compound makes it an ideal starting point for a convergent synthesis strategy. The general workflow involves a two-step coupling process: first, attaching the linker to a kinase-targeting "warhead," followed by conjugation to an E3 ligase ligand. This approach allows for modularity, where different warheads, linkers, and E3 ligase ligands can be combined to optimize degradation potency and selectivity.[3][14]

G A Methyl 2-(4-(aminomethyl)phenyl) acetate hydrochloride P1 Protocol 1: Amide Coupling A->P1 B Kinase Warhead-COOH (e.g., inhibitor with carboxylic acid handle) B->P1 C E3 Ligase Ligand-NH2 (e.g., Pomalidomide amine) P3 Protocol 3: Final Amide Coupling C->P3 I1 Intermediate 1 (Linker-Warhead Ester) P1->I1 Formation of first amide bond P2 Protocol 2: Saponification (Ester Hydrolysis) I2 Intermediate 2 (Linker-Warhead Acid) P2->I2 F Final Kinase Degrader (PROTAC) P3->F Formation of second amide bond I1->P2 Deprotection of coupling handle I2->P3

Figure 1: A generalized workflow for the synthesis of a kinase PROTAC.

Detailed Experimental Protocols

The following protocols describe a representative synthesis of a kinase degrader using this compound.

Protocol 1: Synthesis of Linker-Warhead Conjugate (Intermediate 1)

This step involves the formation of an amide bond between the primary amine of the title compound and a kinase inhibitor bearing a carboxylic acid functional group.

Reagents & Materials:

  • This compound (1.0 eq)

  • Kinase Warhead-COOH (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of Kinase Warhead-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture. Note: DIPEA serves to both neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product (Intermediate 1) by flash column chromatography on silica gel.

Protocol 2: Saponification to Yield Linker-Warhead Acid (Intermediate 2)

This protocol describes the hydrolysis of the methyl ester of Intermediate 1 to a carboxylic acid, which will serve as the attachment point for the E3 ligase ligand.

Reagents & Materials:

  • Intermediate 1 (from Protocol 1) (1.0 eq)

  • Lithium hydroxide (LiOH) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

Procedure:

  • Dissolve Intermediate 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (3.0 eq) to the solution.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1N HCl.

  • A precipitate (Intermediate 2) should form. If not, extract the product with ethyl acetate (3x).

  • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Intermediate 2.

  • The product is often used in the next step without further purification.

Protocol 3: Final Amide Coupling to Synthesize Kinase Degrader

This final step connects the linker-warhead construct to an amine-functionalized E3 ligase ligand (e.g., pomalidomide amine).[15]

Reagents & Materials:

  • Intermediate 2 (from Protocol 2) (1.0 eq)

  • E3 Ligase Ligand-NH₂ (e.g., 4-aminopomalidomide) (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Follow the same procedure as described in Protocol 1 , using Intermediate 2 as the carboxylic acid component and the E3 Ligase Ligand-NH₂ as the amine component.

  • After the reaction is complete (monitored by LC-MS), perform an aqueous workup as described in Protocol 1.

  • Purify the final PROTAC compound by preparative reverse-phase HPLC to achieve high purity (>95%).

  • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Expected Data & Characterization

A successful synthesis should yield a final product with the expected molecular weight and high purity.

Table 2: Representative Characterization Data for a Model Kinase Degrader
CompoundSynthetic StepYield (%)Purity (HPLC, 254 nm)Mass Spec Data (LC-MS, ESI+)
Intermediate 1 Protocol 165-85%>90%Expected [M+H]⁺
Intermediate 2 Protocol 280-95%>90%Expected [M+H]⁺
Final PROTAC Protocol 330-50%>98%Expected [M+H]⁺

Mechanism of Action: The Ternary Complex

The synthesized PROTAC functions by inducing proximity between the target kinase and an E3 ligase (e.g., Cereblon or VHL). This proximity allows the E3 ligase to transfer ubiquitin molecules to the kinase, marking it for degradation by the 26S proteasome.[1][4]

MoA cluster_0 Cellular Environment POI Target Kinase Ternary Ternary Complex (Kinase-PROTAC-E3) E3 E3 Ligase (e.g., Cereblon) PROTAC PROTAC PROTAC->POI binds to PROTAC->E3 binds to Ub Ubiquitin Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation PolyUb Poly-ubiquitinated Kinase Ternary->PolyUb   Ubiquitination PolyUb->Proteasome Recognition

Figure 2: Mechanism of action for a PROTAC-mediated kinase degradation.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of kinase-targeting PROTACs. Its bifunctional nature allows for its straightforward incorporation into modular synthetic routes, enabling the rapid generation of PROTAC libraries for structure-activity relationship (SAR) studies. The protocols outlined in this document provide a robust framework for researchers to leverage this reagent in their targeted protein degradation programs, accelerating the discovery of novel therapeutics for kinase-driven diseases.

References

  • METHYL 2-(4-(AMINOMETHYL)PHENYL)
  • 99075-25-9 | Methyl 2-(4-(aminomethyl)phenyl)
  • Application Notes and Protocols for Synthesizing PROTACs Using Sco-peg3-nhs Linker. (2025). BenchChem.
  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • This compound 95.00% | CAS: 99075-25-9.AChemBlock.
  • Building blocks and linkers for PROTAC synthesis.Enamine.
  • Methyl 2-(4-(aminomethyl)phenyl)
  • CAS 99075-25-9 | Methyl 2-(4-(aminomethyl)phenyl)
  • SAFETY DATA SHEET. (2025). Indagoo Research Chemicals.
  • Specifications of methyl 2-(4-(aminomethyl)phenyl)
  • Current strategies for the design of PROTAC linkers: a critical review.PMC - NIH.
  • Application Notes and Protocols for the Synthesis of PROTACs with Alkyl Linkers.BenchChem.
  • Kinase Degraders, Activators, and Inhibitors: Highlights and Synthesis Routes to the Chemical Probes on opnMe.com, Part 1. (2023). PubMed.
  • Targeted protein degradation: mechanisms, strategies and application. (2022). Signal Transduction and Targeted Therapy.
  • From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degrad
  • Kinases Home.RSC Publishing.
  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Str

Sources

Application Notes and Protocols for Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride in Cancer Therapeutics Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker for Targeted Protein Degradation

Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride is a bifunctional molecule increasingly recognized for its utility as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs represent a paradigm shift in cancer therapy, moving beyond traditional inhibition to induce the selective degradation of oncoproteins.[4] This compound, with its primary amine and methyl ester functionalities, provides a versatile scaffold for covalently connecting a target protein-binding ligand (the "warhead") to an E3 ubiquitin ligase-recruiting ligand. Its phenylacetate core offers a degree of rigidity and potential for advantageous pi-stacking interactions within the ternary complex, a critical assembly for protein degradation.[5]

These application notes provide a comprehensive guide for researchers on the use of this compound in the design, synthesis, and evaluation of novel PROTACs for cancer therapy.

The PROTAC Mechanism of Action: The Critical Role of the Linker

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate proteins of interest (POIs).[4][6] The PROTAC molecule simultaneously binds to the POI and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity, orchestrated by the linker, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[6] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the stability and geometry of the ternary complex, and consequently, the efficiency of protein degradation.[5]

PROTAC_Mechanism cluster_cell Cancer Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Protein of Interest (Oncoprotein) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ub Ubiquitin E3_bound E3 Ligase Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Polyubiquitinated POI E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound POI_ub->Proteasome Degradation PROTAC_Synthesis Warhead Warhead-COOH Intermediate Warhead-Linker-COOMe Warhead->Intermediate Amide Coupling (Step 1) Linker Methyl 2-(4-(aminomethyl)phenyl)acetate (H₂N-Linker-COOMe) Linker->Intermediate PROTAC Final PROTAC (Warhead-Linker-E3 Ligand) Intermediate->PROTAC Amide Coupling (Step 2) E3_Ligand E3 Ligand-NH₂ E3_Ligand->PROTAC

Caption: A two-step synthetic workflow for a PROTAC using the aminomethylphenylacetate linker.

Step 1: Coupling of the Warhead to the Linker

  • Materials and Reagents:

    • "Warhead" with a carboxylic acid functional group

    • This compound

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)

    • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

    • Anhydrous solvent: DMF (Dimethylformamide) or Dichloromethane (DCM)

    • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for column chromatography)

  • Procedure: a. To a solution of the "Warhead"-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). b. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid. c. In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the hydrochloride salt. d. Add the solution of the free amine linker to the activated "Warhead" solution. e. Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to obtain the "Warhead"-Linker-COOMe intermediate.

Step 2: Saponification and Coupling of the E3 Ligase Ligand

  • Materials and Reagents:

    • "Warhead"-Linker-COOMe intermediate

    • Lithium hydroxide (LiOH)

    • Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Water

    • Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)

    • Coupling agents and base as in Step 1.

    • Reagents for workup and purification.

  • Procedure: a. Dissolve the "Warhead"-Linker-COOMe intermediate (1.0 eq) in a mixture of THF/MeOH/Water. b. Add LiOH (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis of the methyl ester by TLC or LC-MS. c. Once the saponification is complete, acidify the reaction mixture with 1N HCl to pH 3-4 and extract the carboxylic acid product with ethyl acetate. d. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the "Warhead"-Linker-COOH. e. To a solution of the "Warhead"-Linker-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). f. Stir for 15 minutes at room temperature. g. Add the amine-containing E3 ligase ligand (1.1 eq) to the reaction mixture. h. Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS. i. Perform an aqueous workup as described in Step 1. j. Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) or silica gel column chromatography.

Characterization of the Final PROTAC:

  • Purity: Assess by analytical HPLC.

  • Identity: Confirm the molecular weight by High-Resolution Mass Spectrometry (HRMS).

  • Structure: Confirm the chemical structure by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: In Vitro Evaluation - Western Blot for Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of the target protein in cancer cells treated with the synthesized PROTAC. [1][2]

  • Cell Culture and Treatment: a. Seed cancer cells expressing the protein of interest into 6-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: a. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 4°C to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration and prepare with Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C. f. Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. g. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the target protein band to the loading control band. c. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: In Vitro Evaluation - Cell Viability Assay (MTT Assay)

This assay measures the effect of the PROTAC on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. [7][8][9]

  • Cell Seeding: a. Seed cancer cells into a 96-well plate at an optimal density and allow them to adhere overnight.

  • Compound Treatment: a. Treat the cells with a serial dilution of the PROTAC. Include a vehicle control and a positive control (a known cytotoxic agent).

  • Incubation: a. Incubate the plate for a desired period (e.g., 72 hours).

  • MTT Addition: a. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: a. Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with media only). b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the PROTAC concentration.

Protocol 4: In Vivo Evaluation - Subcutaneous Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor efficacy of a PROTAC in a mouse xenograft model. [3][10][11]

  • Cell Implantation: a. Culture the desired cancer cell line. b. Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth Monitoring: a. Monitor the mice for tumor formation. b. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Prepare the PROTAC in a suitable vehicle for in vivo administration (e.g., a solution containing DMA, Solutol HS 15, and PBS). [3] c. Administer the PROTAC to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) and schedule. Administer the vehicle alone to the control group. d. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: a. Continue treatment for a specified period or until tumors in the control group reach a maximum allowed size. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor volume and weight. d. Optionally, tumor tissue can be collected for pharmacodynamic analysis (e.g., Western blot to confirm target protein degradation in vivo) and histopathological examination.

  • Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. b. Statistically analyze the differences in tumor volume and weight between the groups.

Data Presentation

The following tables provide examples of how to present quantitative data from the described experiments.

Table 1: In Vitro Degradation and Cytotoxicity of a Hypothetical PROTAC

Cell LineTarget ProteinDC50 (nM)¹Dmax (%)²IC50 (nM)³
Cancer Cell Line AOncoprotein X15>9050
Cancer Cell Line BOncoprotein X25>8580
Normal Cell LineOncoprotein X>1000<10>5000

¹DC50: Concentration of PROTAC required to degrade 50% of the target protein. ²Dmax: Maximum percentage of protein degradation achieved. ³IC50: Concentration of PROTAC that inhibits cell growth by 50%.

Table 2: In Vivo Efficacy of a Hypothetical PROTAC in a Xenograft Model

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle ControlDaily, i.p.1500 ± 250-+5
PROTAC (10 mg/kg)Daily, i.p.450 ± 12070-2
PROTAC (30 mg/kg)Daily, i.p.150 ± 8090-5

References

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Oxford Academic. (n.d.). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. [Link]

  • Zhang, X., et al. (2020). Targeted Protein Degradation: Design Considerations for PROTAC Development. Frontiers in Chemistry, 8, 609139.
  • Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.
  • Protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
  • Welm, A. L., & Welm, B. E. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • Cheng, H., et al. (2022). Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons.
  • Goracci, L., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(13), 6735-6750.

Sources

Application Note & Protocols: Strategic Conjugation of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride to Target Protein Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The covalent attachment of small molecules to proteins is a cornerstone of modern chemical biology and drug development, enabling the creation of sophisticated tools for basic research and targeted therapeutics.[1][2] This guide provides a detailed technical overview and actionable protocols for the conjugation of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, a versatile linker molecule[3], to protein ligands. By leveraging its primary amine functional group, this molecule can be strategically coupled to various residues on a target protein. This document explores the fundamental principles of common conjugation chemistries, offers step-by-step experimental workflows, and discusses methods for the characterization of the final bioconjugate. The insights provided herein are intended to empower researchers to design and execute robust and reproducible protein modification strategies.

Introduction: The Versatility of a Primary Amine Linker

This compound is a bifunctional molecule of significant interest in the field of bioconjugation. Its structure incorporates a primary amine, which serves as a potent nucleophile for covalent bond formation, and a methyl ester, which can be further modified or may influence the physicochemical properties of the final conjugate. The primary amine is the key reactive handle for attachment to a protein of interest.[4][5] The ability to covalently link this molecule to proteins opens avenues for a multitude of applications, including the development of antibody-drug conjugates (ADCs), the creation of probes for studying protein-ligand interactions, and the generation of immunogens for antibody production.[1][6][7]

The choice of conjugation strategy is paramount and is dictated by the available functional groups on the target protein and the desired characteristics of the final conjugate, such as the stability of the linkage and the degree of labeling.[8] This guide will focus on two of the most prevalent and reliable methods for conjugating primary amine-containing molecules to proteins: Amide Bond Formation via EDC/NHS Chemistry and Reductive Amination .

Foundational Principles of Conjugation Chemistry

Amide Bond Formation: The "Zero-Length" Crosslinker Approach

One of the most common strategies for conjugating a primary amine to a protein is through the formation of a stable amide bond with a carboxylic acid group on the protein.[9] The side chains of aspartic acid (Asp) and glutamic acid (Glu), as well as the C-terminus of the protein, present carboxylic acid functionalities that can be targeted.[8] This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[10][11]

The role of EDC is to activate the carboxyl group on the protein, forming a highly reactive O-acylisourea intermediate.[10] This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylate.[10] To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is included. It reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[10][11] This semi-stable intermediate then readily reacts with the primary amine of Methyl 2-(4-(aminomethyl)phenyl)acetate to form a stable amide bond.[9][10] This is referred to as a "zero-length" crosslinking reaction because no part of the EDC or NHS molecules is incorporated into the final bond.[9][10]

EDC_NHS_Mechanism Protein_COOH Protein-COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Protein_COOH->O_Acylisourea +EDC EDC EDC O_Acylisourea->Protein_COOH Hydrolysis NHS_Ester NHS Ester Intermediate (semi-stable) O_Acylisourea->NHS_Ester +NHS NHS NHS / Sulfo-NHS Conjugate Protein-CO-NH-Linker (Stable Amide Bond) NHS_Ester->Conjugate + H₂N-Linker Small_Molecule H₂N-Linker

Figure 1: EDC/NHS conjugation workflow.

Reductive Amination: Targeting Carbonyl Groups

Reductive amination provides an alternative strategy for forming a stable carbon-nitrogen bond between the primary amine of our linker and a carbonyl group (an aldehyde or ketone) on the target protein.[12][13] While naturally occurring amino acids do not contain aldehyde or ketone moieties (with the exception of the N-terminal α-amino group under specific conditions), these functional groups can be introduced into a protein through chemical or enzymatic methods. For instance, the carbohydrate side chains of glycoproteins can be oxidized to generate aldehydes.

The reaction proceeds in two steps: first, the primary amine reacts with the carbonyl group to form a Schiff base (an imine intermediate).[14] This imine is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a stable secondary amine linkage.[12][14] Sodium cyanoborohydride is a preferred reagent because it is stable at neutral pH and efficiently reduces imines while being less reactive towards aldehydes and ketones, thus favoring the conjugation reaction.[14]

Reductive_Amination_Workflow Protein_CHO Protein-CHO (Aldehyde) Schiff_Base Schiff Base Intermediate (Protein-CH=N-Linker) Protein_CHO->Schiff_Base + H₂N-Linker Small_Molecule H₂N-Linker Conjugate Protein-CH₂-NH-Linker (Stable Secondary Amine) Schiff_Base->Conjugate + NaBH₃CN Reducing_Agent NaBH₃CN

Figure 2: Reductive amination reaction scheme.

Detailed Experimental Protocols

Protocol 1: EDC/NHS-Mediated Conjugation

This protocol details the steps for conjugating this compound to carboxyl groups on a target protein.

Materials:

  • Target Protein: In a suitable amine-free buffer (e.g., MES or PBS).

  • This compound (CAS: 99075-25-9).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) .

  • Sulfo-NHS (N-hydroxysulfosuccinimide) .

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine.

  • Desalting Columns (e.g., PD-10).

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the target protein into the Coupling Buffer. The protein concentration should ideally be between 2-10 mg/mL.

    • Ensure the buffer is free of primary amines (e.g., Tris) and carboxylates (e.g., acetate, citrate) as these will compete with the reaction.

  • Preparation of Reagents:

    • Immediately before use, prepare a 10 mg/mL solution of EDC in cold Activation Buffer.

    • Immediately before use, prepare a 10 mg/mL solution of Sulfo-NHS in cold Activation Buffer.

    • Prepare a 10-20 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Activation of Carboxyl Groups:

    • To your protein solution, add EDC and Sulfo-NHS. A common starting point is a 50-100 fold molar excess of EDC and Sulfo-NHS over the protein.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the desired molar excess of this compound to the activated protein solution. A 10-50 fold molar excess is a typical starting range.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[9]

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted small molecule and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions.

Protocol 2: Reductive Amination

This protocol is applicable if your target protein has been modified to contain aldehyde or ketone groups.

Materials:

  • Aldehyde- or Ketone-functionalized Protein .

  • This compound .

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5.

  • Sodium Cyanoborohydride (NaBH₃CN) .

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • Desalting Columns .

Procedure:

  • Protein and Linker Preparation:

    • Buffer exchange the functionalized protein into the Reaction Buffer.

    • Dissolve this compound in the Reaction Buffer to the desired concentration.

  • Conjugation Reaction:

    • Combine the functionalized protein and a 20-100 fold molar excess of this compound in the Reaction Buffer.

    • Add NaBH₃CN from a freshly prepared stock solution (e.g., 1 M in water) to a final concentration of 20-50 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 100 mM to consume any unreacted aldehydes and reducing agent.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the conjugate using a desalting column as described in Protocol 1.

Characterization of the Protein-Ligand Conjugate

After purification, it is crucial to characterize the conjugate to confirm successful labeling and determine its properties.

Parameter Method Purpose
Protein Concentration Bradford or BCA AssayTo determine the final concentration of the conjugated protein.
Degree of Labeling (DOL) UV-Vis Spectroscopy, Mass SpectrometryTo quantify the average number of small molecules conjugated per protein.
Confirmation of Conjugation SDS-PAGETo visualize a shift in molecular weight, indicating successful conjugation.
Purity and Heterogeneity HPLC (e.g., Reversed-Phase or Size-Exclusion)To assess the purity of the conjugate and identify different labeled species.[15]
Structural Integrity Circular Dichroism (CD) SpectroscopyTo check for significant changes in the secondary and tertiary structure of the protein post-conjugation.[15]

Determining the Degree of Labeling (DOL) by Mass Spectrometry:

Mass spectrometry is a powerful tool for characterizing protein-drug conjugates.[15] By comparing the mass of the unconjugated protein with that of the conjugate, the number of attached linker molecules can be determined with high accuracy. This method also provides information on the heterogeneity of the sample.[15]

Conclusion

The successful conjugation of this compound to a target protein ligand is a critical step in the development of novel research tools and therapeutics. The choice between EDC/NHS chemistry and reductive amination depends on the specific characteristics of the target protein. By following the detailed protocols and characterization methods outlined in this guide, researchers can achieve robust and reproducible bioconjugates. Careful optimization of reaction conditions, such as molar ratios of reagents and incubation times, is essential for obtaining the desired degree of labeling while maintaining the structural and functional integrity of the protein.

References

  • A Comparative Guide to Protein Crosslinking: EDC/NHS Coupling vs.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
  • Glycoconjugations of Biomolecules by Chemical Methods. PubMed Central.
  • Small-molecule-protein conjug
  • Small-Molecule—Protein Conjugation Procedures.
  • Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde.
  • Conjugation of primary amine groups in targeted proteomics. PubMed.
  • Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
  • Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry.
  • Chemical and Enzymatic Methods for Post-Translational Protein–Protein Conjug
  • Chemical Conjugation.
  • General Protocol for Coupling Biomolecules to Carboxyl
  • Conjugation of primary amine groups in targeted proteomics. Semantic Scholar.
  • Application Notes and Protocols: Conjugation of a Protein Ligand to Conjug
  • Reductive amin
  • EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs.
  • Bioconjug
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Reductive Amination in the Synthesis of Pharmaceuticals.
  • Protein-Ligand Interactions: Its Biological Process and Molecular Choreography from Drug Development to Cell Signaling. Longdom Publishing.
  • Analysis and characterization of protein-drug conjugates?
  • Methyl 2-(4-(aminomethyl)phenyl)
  • Engineered protein-small molecule conjugates empower selective enzyme inhibition. PubMed Central.
  • Bioconjug
  • Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. MDPI.
  • Methyl 2-(2-(aminomethyl)phenyl)
  • 99075-25-9 | Methyl 2-(4-(aminomethyl)phenyl)
  • Challenges, Applications, and Recent Advances of Protein-Ligand Docking in Structure-Based Drug Design. PubMed Central.
  • Small Molecule-Conjugated Carrier Proteins: A Vers
  • This compound 95.00% | CAS: 99075-25-9. AChemBlock.
  • Recent Developments on Protein-Ligand Interactions : From Structure, Function to Applications.
  • Protein-Ligand Docking Methodologies and Its Applic
  • (PDF)
  • Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride | 208124-61-2. Sigma-Aldrich.

Sources

Application Notes and Protocols for PROTAC Formation using Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The linker is not merely a passive tether; its length, rigidity, and chemical composition are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, leading to efficient ubiquitination and subsequent degradation of the target protein.

This application note provides a detailed guide to the use of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride , a versatile bifunctional linker, in the synthesis of PROTACs. We will explore the two primary reaction strategies for its incorporation—amide bond formation and reductive amination—providing detailed, step-by-step protocols and explaining the rationale behind the experimental choices.

Chemical Structure and Functional Handles of the Linker

This compound is a valuable building block for PROTAC synthesis due to its distinct functional handles:

  • A primary amine (as a hydrochloride salt): This serves as a nucleophile for coupling reactions, most commonly with a carboxylic acid on either the POI ligand or the E3 ligase ligand. The hydrochloride salt form enhances stability and shelf-life but requires neutralization in situ during the reaction.

  • A methyl ester: This group can be hydrolyzed to a carboxylic acid, providing a secondary point of attachment for the other half of the PROTAC molecule. This allows for a modular and flexible approach to PROTAC assembly.

  • A phenylacetic acid core: This provides a degree of rigidity to the linker, which can be advantageous in optimizing the ternary complex formation.

Reaction Conditions for PROTAC Formation

The primary amine of this compound is the key reactive site for initial conjugation. The two most robust and widely used methods for this are amide bond formation and reductive amination.

Method 1: Amide Bond Formation via Amide Coupling Reagents

Amide bond formation is one of the most reliable and frequently employed reactions in medicinal chemistry.[5] This method involves the activation of a carboxylic acid (on the POI or E3 ligase ligand) with a coupling reagent, followed by nucleophilic attack by the primary amine of the linker.

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization, especially with chiral carboxylic acids.[6][7] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is another common and cost-effective choice.[6]

  • Base: The use of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial.[5][7] It serves two purposes: to neutralize the hydrochloride salt of the amine, liberating the free nucleophile, and to neutralize the acidic byproducts generated during the coupling reaction, driving the reaction to completion. Typically, 2-3 equivalents of base are used to ensure complete neutralization and optimal reaction conditions.

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are preferred as they effectively dissolve the reactants and do not interfere with the coupling reaction.[6]

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized molecule (e.g., an E3 ligase ligand) with this compound.

Materials:

ReagentMolecular Weight ( g/mol )Suggested Stoichiometry
Carboxylic Acid (POI or E3 Ligase Ligand)Varies1.0 eq
This compound215.681.1 eq
HATU380.231.2 eq
DIPEA129.243.0 eq
Anhydrous DMF--

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolve the solids in anhydrous DMF (to achieve a concentration of approximately 0.1 M).

  • Add HATU (1.2 eq) to the solution.

  • Slowly add DIPEA (3.0 eq) to the reaction mixture at room temperature with stirring.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 2: Reductive Amination

Reductive amination is another powerful method for forming C-N bonds, particularly when coupling an amine to an aldehyde or ketone. This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[8][9] It is mild and chemoselective, reducing the iminium ion much faster than the starting aldehyde or ketone, which minimizes the formation of alcohol byproducts.[8] It is also less toxic than other reagents like sodium cyanoborohydride.

  • Solvent: Aprotic solvents such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF) are typically used as STAB is water-sensitive.[9]

  • Acid Catalyst (Optional): For less reactive carbonyls (e.g., ketones), a catalytic amount of acetic acid can be added to facilitate imine formation.[9]

  • Base: Similar to amide coupling, a base is required to neutralize the hydrochloride salt of the amine. A milder base like sodium acetate can be used in this case, as demonstrated in similar reactions with amine hydrochlorides.

Protocol 2: Reductive Amination with an Aldehyde

This protocol outlines the reaction of an aldehyde-functionalized molecule with this compound.

Materials:

ReagentMolecular Weight ( g/mol )Suggested Stoichiometry
Aldehyde (POI or E3 Ligase Ligand)Varies1.0 eq
This compound215.681.2 eq
Sodium Triacetoxyborohydride (STAB)211.941.5 eq
Triethylamine (TEA) or DIPEA101.19 / 129.241.2 eq
Anhydrous DCM or DCE--

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.2 eq) in anhydrous DCM or DCE (to a concentration of ~0.1 M).

  • Add triethylamine or DIPEA (1.2 eq) to the mixture and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography.

Visualizing the PROTAC Synthesis Workflow

Amide Coupling Workflow

AmideCoupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction & Workup CarboxylicAcid Carboxylic Acid (POI or E3 Ligand) Reaction Stir at RT (2-4h) CarboxylicAcid->Reaction Linker_HCl Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride Linker_HCl->Reaction HATU HATU HATU->Reaction DIPEA DIPEA DIPEA->Reaction DMF Anhydrous DMF DMF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amide-Linked PROTAC Intermediate Purification->Product

Caption: Workflow for HATU-mediated amide coupling.

Reductive Amination Workflow

ReductiveAmination cluster_reactants Reactants cluster_reagents Reagents cluster_process Reaction & Workup Aldehyde Aldehyde (POI or E3 Ligand) Reaction Stir at RT (4-12h) Aldehyde->Reaction Linker_HCl Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride Linker_HCl->Reaction STAB Sodium Triacetoxyborohydride (STAB) STAB->Reaction Base TEA or DIPEA Base->Reaction DCM Anhydrous DCM DCM->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Amine-Linked PROTAC Intermediate Purification->Product

Sources

"Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" purification of synthesized PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Strategic Purification of Synthesized PROTACs Incorporating the Amine Linker Intermediate: Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to event-driven degradation of target proteins.[1][2] These heterobifunctional molecules, composed of a target protein ligand, an E3 ligase ligand, and a connecting linker, present unique and significant purification challenges due to their high molecular weight, structural complexity, and often-amphipathic nature.[3] This document provides a detailed guide to the purification of PROTACs synthesized using the common linker building block, This compound (CAS No. 99075-25-9).[4][5] We will explore the causality behind methodological choices, from initial reaction workup to final high-purity polishing, with a focus on addressing the challenges posed by the basic primary amine functionality introduced by this linker.

Introduction: The Purification Challenge

The linker intermediate, this compound, introduces a key primary amine. While essential for subsequent synthetic steps (e.g., amide bond formation), this basic group presents a significant hurdle in standard silica gel chromatography, leading to poor peak shape, tailing, and often irreversible adsorption to the acidic stationary phase.[7][8] This guide outlines a robust, multi-step strategy designed to overcome these challenges.

Strategic Purification Workflow

A successful PROTAC purification strategy is not a single method but a sequence of orthogonal techniques. Each step removes a specific class of impurities, progressively enriching the desired compound. The overall workflow is designed to handle the transition from a complex crude mixture to a final product of >98% purity suitable for in-vitro and in-vivo evaluation.

PROTAC_Purification_Workflow cluster_0 Phase 1: Initial Cleanup cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: High-Purity Polishing cluster_3 Phase 4: Final Validation crude Crude Reaction Mixture (Post-Synthesis) workup Aqueous Acid/Base Workup (Liquid-Liquid Extraction) crude->workup Isolates basic product from neutral/acidic impurities flash_chrom Flash Column Chromatography (Amine-Specific Methods) workup->flash_chrom Removes major byproducts and excess reagents purity_check1 Purity & Identity Check (LC-MS Analysis) flash_chrom->purity_check1 Assess purity of pooled fractions prep_hplc Preparative RP-HPLC (e.g., C18 Column) purity_check1->prep_hplc Separates closely related impurities & diastereomers lyophilize Lyophilization prep_hplc->lyophilize Removes HPLC solvents final_qc Final Quality Control (NMR, HRMS, Analytical HPLC) lyophilize->final_qc pure_protac Pure PROTAC (>98%) Ready for Biological Assays final_qc->pure_protac

Figure 1: A multi-phase workflow for PROTAC purification.

Detailed Methodologies and Protocols

This section details the experimental protocols for each phase of the purification workflow.

Phase 1: Post-Synthesis Aqueous Workup

Rationale: The primary amine originating from the linker imparts a basic character to the final PROTAC. This property can be exploited for an initial, highly effective purification step using liquid-liquid extraction. By acidifying the aqueous phase, the PROTAC becomes protonated (R-NH3+) and is extracted into the aqueous layer, leaving non-basic organic impurities behind in the organic phase. Subsequent basification of the aqueous layer deprotonates the PROTAC (R-NH2), allowing it to be re-extracted back into an organic solvent.

Protocol 3.1: Acid/Base Extraction

  • Dissolution: Dissolve the crude reaction residue in a suitable organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x volumes). The protonated PROTAC will move to the aqueous layer.

  • Separation: Combine the aqueous layers. Discard the organic layer containing neutral or acidic impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and carefully add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) until the pH is ~9-10.

  • Product Extraction: Extract the basified aqueous layer with an organic solvent (e.g., DCM, 3 x volumes). The now-neutral PROTAC will return to the organic phase.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified product.

Phase 2: Flash Column Chromatography

Rationale: Flash chromatography serves as the primary method for bulk purification, removing major impurities. As discussed, standard silica gel is problematic for amines.[8] The acidic silanol groups on the silica surface strongly interact with the basic amine of the PROTAC, leading to significant peak tailing and potential product loss.[7]

Two primary strategies can overcome this challenge:

  • Strategy A: Mobile Phase Modification: Adding a competitive base, like triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase. This base effectively "caps" the acidic silanol groups, allowing the PROTAC to elute with improved peak shape.

  • Strategy B: Amine-Functionalized Silica: Using a stationary phase where the silica surface has been functionalized with amine groups (e.g., Biotage® KP-NH).[7][8] This neutralizes the surface acidity, enabling the use of simple, non-basic solvent systems like Hexane/EtOAc and providing more predictable separations.[7] This is often the preferred method for its simplicity and reproducibility.

Protocol 3.2: Flash Chromatography using Amine-Functionalized Silica

  • TLC Method Development:

    • Spot the crude material on an amine-functionalized TLC plate (KP-NH TLC plate).

    • Develop the plate in various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a polar solvent (e.g., Ethyl Acetate or Acetone).

    • The ideal solvent system should provide a retention factor (Rf) for the product of ~0.2-0.3.

  • Column Preparation:

    • Select an appropriately sized amine-functionalized silica cartridge based on the mass of the crude material.

    • Equilibrate the column with the starting mobile phase (e.g., 100% Hexane).

  • Sample Loading:

    • Dissolve the sample in a minimal amount of DCM or the mobile phase.

    • Alternatively, for less soluble compounds, perform a dry load by adsorbing the sample onto a small amount of silica or Celite®.

  • Elution and Fraction Collection:

    • Run a linear gradient based on the TLC development (e.g., from 0% to 50% Ethyl Acetate in Hexane over 10-15 column volumes).

    • Monitor the elution using a UV detector (e.g., at 254 nm and 280 nm).

    • Collect fractions based on the observed peaks.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or LC-MS to identify those containing the pure PROTAC.

    • Combine the pure fractions and concentrate under reduced pressure.

Phase 3: Preparative Reversed-Phase HPLC (RP-HPLC)

Rationale: While flash chromatography removes bulk impurities, preparative HPLC is essential for achieving the high purity (>98%) required for biological assays.[6] This step effectively separates the target PROTAC from any closely eluting impurities, isomers, or diastereomers that were not resolved by the initial flash chromatography.

Protocol 3.3: RP-HPLC Polishing

  • Column and Mobile Phase:

    • Stationary Phase: A C18 column is standard for most PROTACs.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water. The acidic modifier is crucial for protonating the amine, ensuring sharp, symmetrical peaks by preventing interaction with residual silanols.

    • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile (ACN) or Methanol.

  • Method Development:

    • Develop a gradient method on an analytical scale first to determine the optimal retention time and separation. A typical gradient might be 10-95% B over 20-30 minutes.

  • Purification Run:

    • Dissolve the sample from Phase 2 in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

    • Inject the sample onto the preparative HPLC system.

    • Run the gradient and collect fractions corresponding to the product peak.

  • Pooling and Solvent Removal:

    • Confirm the purity and identity of the collected fractions using analytical LC-MS.

    • Combine fractions that meet the purity specification (e.g., >98%).

    • Remove the organic solvent (ACN) using a rotary evaporator.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final pure PROTAC as a solid, often as a TFA salt.[6]

Final Characterization and Quality Control

Purification must be validated by rigorous analytical characterization to confirm the identity, purity, and structural integrity of the final compound.

Technique Purpose Acceptance Criteria
LC-MS Confirm molecular weight and assess purity.Purity ≥ 98% by UV (e.g., 254 nm); Observed M+H⁺ matches calculated mass.
¹H and ¹³C NMR Confirm the chemical structure and rule out major structural isomers.All expected peaks are present with correct integration and multiplicity. No significant impurity peaks.
HRMS Determine the exact mass for elemental composition confirmation.Measured mass is within 5 ppm of the calculated exact mass.

Troubleshooting Common Purification Issues

Problem Potential Cause Recommended Solution
Low yield after workup Incomplete extraction; Emulsion formation.Ensure pH is correct (>9) for base extraction. Use brine to break emulsions.
Severe peak tailing in flash chromatography (standard silica) Strong interaction of the amine with acidic silica.Switch to an amine-functionalized column or add 1-2% TEA or NH₄OH to the mobile phase.[8]
Product degradation during purification Instability of the molecule to acidic (TFA) or basic (TEA) conditions.If TFA is an issue, switch to a formic acid modifier in HPLC. If the molecule is base-sensitive, avoid TEA and use amine-functionalized silica.
Poor solubility of the PROTAC High molecular weight and "greasy" nature.For loading, use a minimal amount of strong solvents like DMSO/DMF or perform a dry load. For HPLC, ensure the sample is fully dissolved before injection.[9]
Multiple peaks in HPLC for a pure compound Rotamers (common with certain linkers); On-column degradation.Try variable temperature NMR to confirm rotamers. If degradation is suspected, use a less harsh mobile phase modifier (formic acid instead of TFA).

Conclusion

The purification of PROTACs synthesized with amine-containing linkers like this compound is a multi-faceted process that demands a strategic, rational approach. Standard purification methods must be adapted to account for the unique physicochemical properties of both the linker and the final, large PROTAC molecule. By employing an initial acid/base workup, followed by specialized amine-friendly flash chromatography and a final polishing step with preparative RP-HPLC, researchers can reliably obtain highly pure compounds. This rigorous purification and subsequent analytical validation are indispensable for generating high-quality, reproducible data in the exciting and rapidly advancing field of targeted protein degradation.

References

  • Title: PROTAC Discovery and Development Services Source: Aurigene URL: [Link]

  • Title: Advancing Drug Discovery with PROTAC Building Blocks Source: YouTube (Alfa Chemistry) URL: [Link]

  • Title: Methods to accelerate PROTAC drug discovery Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Organic Amine Flash Purification Using A Novel Stationary Phase Source: Biotage URL: [Link]

  • Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: ResearchGate URL: [Link]

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

  • Title: What are the key steps in the purification of pharmaceutical intermediates? Source: Medium URL: [Link]

  • Title: How to purify Amine? Source: YouTube URL: [Link]

  • Title: Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation Source: Frontiers in Chemistry URL: [Link]

  • Title: PROTAC Technology: Opportunities and Challenges Source: ACS Medicinal Chemistry Letters URL: [Link]

Sources

"Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" analytical techniques for PROTAC characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride and its Role in PROTAC Development

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to targeted protein degradation.[1][2] The success of these bifunctional molecules is critically dependent on the linker component that connects the target-binding and E3-ligase-binding moieties. This compound is a key building block used in the synthesis of these linkers.[3][4][5][6] Its purity, identity, and structural integrity, both as a raw material and within the final PROTAC conjugate, are paramount to ensuring the efficacy, safety, and reproducibility of the therapeutic agent.

This document serves as a detailed guide for researchers, analytical chemists, and drug development professionals, providing a suite of robust analytical protocols for the comprehensive characterization of this linker and the resulting PROTACs. We move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights grounded in established scientific principles. The protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC) are designed to form a self-validating analytical workflow, ensuring the highest degree of confidence in the final product.

Introduction: The Critical Role of the Linker in PROTAC Function

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8] This tripartite structure—POI ligand, E3 ligase ligand, and linker—presents unique analytical challenges.[9] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are decisive factors that influence the formation, stability, and geometry of the ternary complex (POI-PROTAC-E3 Ligase), which in turn dictates the efficiency and selectivity of protein degradation.[7][10][11]

This compound provides a versatile scaffold for linker synthesis. The primary amine serves as a reactive handle for conjugation, while the phenylacetate moiety imparts a degree of rigidity and defined spatial orientation. Given this central role, rigorous analytical characterization is not optional—it is a foundational requirement. Impurities or structural ambiguities in the linker can propagate through synthesis, yielding PROTACs with diminished activity, altered selectivity, or unpredictable toxicological profiles. This guide provides the analytical framework to mitigate these risks.

Physicochemical Properties of the Linker

A clear understanding of the starting material's properties is the first step in any robust analytical program.

PropertyValueSource
Compound Name This compound[3][12]
CAS Number 99075-25-9[12][13][14][15]
Molecular Formula C₁₀H₁₄ClNO₂[13][14]
Molecular Weight 215.68 g/mol [13][14]
Appearance White to off-white solidN/A
Purity (Typical) ≥96-98%[13][15]
SMILES Cl.O=C(OC)CC1=CC=C(C=C1)CN[13]

The Integrated Analytical Workflow

The characterization of a PROTAC is a multi-step process where different analytical techniques are deployed at various stages, from raw material QC to final product release. The linker, this compound, is a critical starting material whose quality must be confirmed before it enters the synthetic pathway.

PROTAC Analytical Workflow cluster_0 Phase 1: Starting Material QC cluster_1 Phase 2: Synthesis & Purification cluster_2 Phase 3: Final Product Characterization Linker Methyl 2-(4-(aminomethyl)phenyl)acetate HCl QC1 Purity (HPLC) Identity (LC-MS) Structure (NMR) Properties (DSC/TGA) Linker->QC1 Synthesis PROTAC Synthesis QC1->Synthesis Release for Synthesis Purification Flash Chromatography & Preparative HPLC Synthesis->Purification FinalPROTAC Purified PROTAC Purification->FinalPROTAC High Purity Fractions QC2 Purity >95% (HPLC) Identity (HRMS) Structure (1D/2D NMR) Stability (Forced Degradation) FinalPROTAC->QC2 Biological_Assays Biological Assays (e.g., Ternary Complex Formation, Degradation) FinalPROTAC->Biological_Assays QC2->Biological_Assays Release for Biological Testing

Caption: Integrated workflow for PROTAC development, highlighting key analytical QC stages.

Core Analytical Techniques & Protocols

This section provides detailed protocols for the essential analytical techniques required to characterize both the linker and the final PROTAC molecule.

Purity and Impurity Profiling by HPLC/UPLC

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules like PROTACs.[16] Its primary purpose is to separate the main compound from starting materials, byproducts, and degradants.[16] Reversed-phase HPLC (RP-HPLC) is the most common mode used for PROTACs due to their predominantly hydrophobic nature.[9][16] The choice of a C18 stationary phase provides excellent retention and resolving power for the aromatic and aliphatic moieties typical in PROTACs. Using a gradient elution with an organic modifier like acetonitrile is necessary to elute these complex molecules in a reasonable time with good peak shape. A low-concentration acid modifier (e.g., 0.1% formic acid) is crucial for protonating acidic and basic sites on the molecule and the stationary phase, which suppresses unwanted ionic interactions and results in sharper, more symmetrical peaks.

Protocol 1: General Purity Assessment by UPLC-UV/MS

This method is a robust starting point for the routine purity analysis of the linker or the final synthesized PROTAC.

ParameterRecommended SettingRationale
Instrument UPLC System with PDA and QDa DetectorProvides high resolution (UPLC) and simultaneous purity (UV) and identity (MS) data.[9]
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm1.7 µm particles offer high efficiency and resolution. C18 is a versatile, hydrophobic phase.[9]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for good peak shape and MS compatibility.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and UV cutoff.[9]
Gradient 5% to 95% B over 5-7 minutesA broad screening gradient suitable for molecules with a wide polarity range.[9]
Flow Rate 0.5 mL/minAppropriate for a 2.1 mm ID column to maintain efficiency.[9]
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[9]
Injection Vol. 1-5 µLKept low to prevent column overloading.
Detection (UV) PDA Scan 210-400 nm, Extract at 254 nmPDA allows for peak tracking and purity assessment across multiple wavelengths.
Detection (MS) ESI+, Scan 150-1200 m/zElectrospray ionization in positive mode is effective for most PROTACs.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the sample (linker or PROTAC) at 1 mg/mL in a 50:50 Acetonitrile:Water mixture. Dilute this stock with the initial mobile phase composition (95% A: 5% B) to a final concentration of ~0.1 mg/mL.[16]

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

  • Injection: Inject the filtered sample onto the UPLC system.[16]

  • Data Acquisition: Run the gradient method and acquire both PDA and MS data.

  • Data Analysis: Integrate all peaks detected by the UV detector. Calculate purity by dividing the main peak area by the total area of all peaks, expressed as a percentage.[16] Confirm the mass of the main peak corresponds to the expected [M+H]⁺ adduct for the compound.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: While HPLC-UV provides purity information, it does not definitively confirm identity. Mass spectrometry is the cornerstone for verifying the molecular weight of the synthesized compound.[2] For PROTACs, high-resolution mass spectrometry (HRMS), such as that from a TOF or Orbitrap analyzer, is preferred. It provides a highly accurate mass measurement (typically <5 ppm error), which can be used to predict the elemental composition, adding a much higher degree of confidence to the structural assignment than nominal mass alone.

Protocol 2: High-Resolution Mass Confirmation

  • Methodology: Utilize the same UPLC method as described in Protocol 1, but direct the eluent to an HRMS instrument.

  • Instrumentation: UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Analysis:

    • Acquire data in full scan mode over a relevant m/z range (e.g., 100-2000 Da).

    • For the linker, the expected [M+H]⁺ ion for the free base (C₁₀H₁₃NO₂) is m/z 180.1070.

    • For the final PROTAC, calculate the exact mass of the expected structure and search for the corresponding [M+H]⁺ or [M+2H]²⁺ ions.

  • Data Interpretation:

    • Extract the mass spectrum from the apex of the main chromatographic peak.

    • Compare the measured accurate mass to the theoretical exact mass. The mass error should be less than 5 ppm.

    • Analyze the isotopic pattern to further confirm the elemental composition.

Structural Elucidation by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural characterization of organic molecules.[2] While MS confirms the mass, NMR confirms the connectivity of atoms. For a molecule like this compound and the subsequent PROTAC, ¹H NMR is used to verify the presence of all expected protons and their chemical environments. ¹³C NMR confirms the carbon skeleton. For complex PROTACs, 2D NMR experiments like COSY (Correlation Spectroscopy) are invaluable for establishing proton-proton coupling networks and confirming the structure of the linker and its attachment points to the two ligands.

Protocol 3: Structural Verification by ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid exchange of labile protons (like -NH).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Expected Signals for the Linker: Look for characteristic signals: a singlet for the methyl ester protons (-OCH₃), a singlet for the benzylic protons adjacent to the ester (-CH₂-CO), signals in the aromatic region for the phenyl ring protons, and a signal for the aminomethyl protons (-CH₂-NH₂).

    • Interpretation: Check that the chemical shifts, splitting patterns (multiplicity), and integration values (proton count) are consistent with the proposed structure.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Interpretation: Confirm that the number of unique carbon signals matches the number of unique carbons in the structure. Check for characteristic chemical shifts, such as the carbonyl carbon of the ester (~170 ppm).

  • 2D NMR (for PROTACs):

    • If the structure is complex or ambiguous, run a ¹H-¹H COSY experiment.

    • Interpretation: Use the cross-peaks in the COSY spectrum to trace the spin-spin coupling pathways through the molecule, confirming the connectivity of the linker to the warhead and E3 ligand moieties.

Physicochemical Characterization by Thermal Analysis

Expertise & Experience: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the physical properties of a drug substance.[17][18] DSC measures heat flow associated with thermal transitions, allowing for the determination of melting point, glass transitions (for amorphous materials), and polymorphism.[18] This is important for assessing the crystallinity and stability of the material. TGA measures changes in mass as a function of temperature, which is useful for detecting residual solvents or assessing thermal decomposition.

Protocol 4: Thermal Properties by DSC

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan as a reference.

  • Methodology:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

  • Data Interpretation:

    • An endothermic peak in the heat flow signal indicates melting. The peak onset or peak maximum can be reported as the melting point. A sharp melting peak is indicative of a highly crystalline, pure substance.

    • A broad endotherm or multiple peaks may suggest the presence of impurities or different polymorphic forms.

    • A step change in the baseline heat capacity indicates a glass transition, characteristic of amorphous content.[18]

An Integrated View: Complementary Nature of Analytical Data

No single technique can provide a complete picture. The strength of this analytical approach lies in the orthogonal and complementary nature of the data generated.

Complementary Data center PROTAC Characterization HPLC HPLC / UPLC center->HPLC LCMS LC-MS / HRMS center->LCMS NMR NMR (1D & 2D) center->NMR DSC Thermal Analysis center->DSC Purity Purity HPLC->Purity Quantitative Purity (e.g., >98%) Identity Identity LCMS->Identity Identity & Formula (Accurate Mass) Structure Structure NMR->Structure Unambiguous Structure & Connectivity Properties Properties DSC->Properties Physical Properties (Melting Point, Crystallinity)

Caption: How different analytical techniques provide complementary data for complete characterization.

This integrated strategy ensures that a compound released for further study is not only of high purity (from HPLC) but is also confirmed to be the correct molecule (from LC-MS) with the correct atomic connectivity (from NMR) and desired physical properties (from DSC).

Conclusion

The robust characterization of PROTAC building blocks, such as this compound, is a non-negotiable aspect of modern drug discovery. The application of a multi-faceted analytical strategy employing HPLC, LC-MS, NMR, and thermal analysis provides a comprehensive understanding of the molecule's quality attributes. By following the detailed protocols and understanding the rationale outlined in this guide, researchers can ensure the integrity of their synthetic intermediates and final PROTAC molecules, ultimately leading to more reliable and reproducible data in downstream biological and preclinical studies.

References

  • Vertex AI Search. This compound | PROTAC Linker.
  • BenchChem. A Researcher's Guide to HPLC Methods for Purity Assessment of PROTACs.
  • National Institutes of Health. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC.
  • Vertex AI Search. This compound | PROTAC Linker.
  • ACS Central Science. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy.
  • BenchChem. A Comparative Guide to Mass Spectrometry for PROTAC-Induced Degradation Analysis.
  • National Institutes of Health. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC.
  • bioRxiv. Native mass spectrometry can effectively predict PROTAC efficacy.
  • BenchChem. Assessing the Purity of Synthesized PROTACs: A Comparative Guide to HPLC and Alternative Methods.
  • Alchem Pharmtech. CAS 99075-25-9 | this compound.
  • ChemScene. 99075-25-9 | this compound.
  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service.
  • ACS Fall 2025. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules.
  • Vertex AI Search. This compound | PROTAC Linker.
  • MedChemExpress. This compound 99075-25-9.
  • Future Science. Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • MDPI. Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation.
  • ResearchGate. (PDF) Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID.
  • ChemRxiv. Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-.
  • MedChemExpress. This compound.
  • ResearchGate. Determining Thermal Conductivity of Small Molecule Amorphous Drugs with Modulated Differential Scanning Calorimetry and Vacuum Molding Sample Preparation.
  • BenchChem. Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride | 208124-61-2.
  • BenchChem. Application Notes and Protocols for the Purification of PROTACs Synthesized with Phthalimide-PEG4-PDM-OTBS.
  • Capot Chemical. Specifications of this compound.
  • National Institutes of Health. Thermodynamic Studies for Drug Design and Screening - PMC.
  • YouTube. Characterization and Release Testing of Small Molecule Drug Substance for IND Enabling Studies.
  • Mtoz Biolabs. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis.
  • Waters Corporation. Method Development of Proteolysis Targeting Chimera (PROTAC) Compound ARV-825 Forced Degradation Sample Using the Systematic Screening Protocol.
  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis.
  • National Institutes of Health. Solution NMR Spectroscopy in Target-Based Drug Discovery - PMC.
  • Frontiers. NMR Methods for Structural Characterization of Protein-Protein Complexes.
  • MDPI. Competition NMR for Detection of Hit/Lead Inhibitors of Protein–Protein Interactions.
  • National Institutes of Health. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles.

Sources

Application Notes and Protocols: Methyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Angle for Targeting Neurodegenerative Disease Drivers

The field of neurodegenerative disease research is continually seeking innovative strategies to combat pathologies driven by the aggregation of misfolded proteins, such as α-synuclein in Parkinson's disease and tau in Alzheimer's disease.[1] Traditional small-molecule inhibitors often face challenges in targeting these proteins. An emerging and powerful approach is targeted protein degradation, which utilizes the cell's own machinery to eliminate disease-causing proteins.[2] This is where chemical tools like Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride come into play, not as a direct therapeutic, but as a crucial building block in the creation of potent research compounds known as PROTACs (Proteolysis Targeting Chimeras).

This compound is a linker molecule used in the synthesis of PROTACs.[2] A PROTAC is a heterobifunctional molecule with three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC mediates the ubiquitination and subsequent degradation of the target protein by the proteasome.

These application notes will guide researchers on the potential utility of this compound as a linker in the development of PROTACs for neurodegenerative disease research. We will provide a conceptual framework for its application and detailed protocols for evaluating the efficacy of a hypothetical PROTAC synthesized using this linker.

Physicochemical Properties of this compound

A solid understanding of the linker's properties is essential for its effective incorporation into a PROTAC.

PropertyValueSource
CAS Number 99075-25-9[3][4][5]
Molecular Formula C₁₀H₁₄ClNO₂[2][3]
Molecular Weight 215.68 g/mol [2][3]
Physical Form Solid[6]
Purity ≥95%[4]
Storage Room temperature, sealed in a dry, inert atmosphere[3][5][6]

Conceptual Application: Designing a PROTAC for α-Synuclein Degradation

The primary application of this compound in this context is as a component of a PROTAC designed to target a protein implicated in neurodegeneration. For the purposes of this guide, we will consider the hypothetical design of a PROTAC targeting α-synuclein, a key protein in Parkinson's disease pathology.[1]

The synthesis of such a PROTAC is a complex medicinal chemistry endeavor. The role of this compound would be to serve as a scaffold to connect a known α-synuclein binding ligand to an E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon, or ligands for VHL). The properties of the linker, including its length, rigidity, and solubility, are critical for the ternary complex formation (PROTAC-target-E3 ligase) and subsequent degradation.

PROTAC_Concept cluster_PROTAC PROTAC Molecule Target Ligand Target Ligand Linker Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride derivative Target Ligand->Linker Target Protein α-Synuclein Target Ligand->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Binds Proteasome Proteasome Target Protein->Proteasome Degradation E3 Ubiquitin Ligase->Target Protein Ubiquitination Ub Ubiquitin

Caption: Conceptual workflow of a PROTAC utilizing a linker derived from this compound to induce the degradation of α-synuclein.

Experimental Protocols for PROTAC Evaluation

Once a hypothetical PROTAC is synthesized, a series of in vitro assays are required to evaluate its efficacy. The following protocols are standard in neurodegenerative disease research and are essential for characterizing the activity of a novel PROTAC.

Protocol 1: In Vitro α-Synuclein Aggregation Assay (Thioflavin T)

This assay is used to determine if the PROTAC can inhibit the aggregation of α-synuclein.[7] The principle is based on the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to amyloid fibrils.[8]

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities (Excitation: ~450 nm, Emission: ~485 nm)[7]

  • Shaking incubator

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of ThT in sterile, filtered dH₂O.[7]

    • Prepare a working solution of 25 µM ThT in PBS.[7]

    • Reconstitute lyophilized α-synuclein monomer in PBS to a final concentration of 70 µM.[9]

  • Assay Setup:

    • In each well of the 96-well plate, add the following:

      • 15 µL of the test PROTAC at various concentrations (and a vehicle control, e.g., DMSO).

      • 135 µL of the α-synuclein/ThT mixture (to achieve a final volume of 150 µL and final concentrations of 70 µM α-synuclein and 25 µM ThT).

    • Include a negative control with buffer and ThT only.[8]

  • Incubation and Measurement:

    • Seal the plate and place it in a shaking incubator at 37°C with continuous shaking (~600 rpm).[7]

    • Measure the ThT fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of the PROTAC.

    • Analyze the aggregation kinetics (lag phase, elongation phase) to determine the inhibitory effect of the PROTAC.

ThT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare α-synuclein monomer and ThT solutions C Combine reagents in 96-well plate A->C B Prepare serial dilutions of test PROTAC B->C D Incubate at 37°C with shaking C->D E Measure fluorescence at intervals D->E F Plot fluorescence vs. time E->F G Analyze aggregation kinetics F->G

Caption: Workflow for the Thioflavin T (ThT) based α-synuclein aggregation assay.

Protocol 2: Neurotoxicity Assay in SH-SY5Y Cells

This protocol assesses whether the PROTAC can protect neuronal cells from toxicity induced by a stressor, such as pre-formed α-synuclein fibrils (PFFs) or a neurotoxin like MPP+. The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurotoxicity studies.[10][11]

Materials:

  • SH-SY5Y human neuroblastoma cells (ATCC® CRL-2266™)

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin[10]

  • Retinoic acid (for differentiation, optional but recommended)

  • Neurotoxin (e.g., MPP+ or pre-formed α-synuclein fibrils)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in complete medium in a humidified incubator at 37°C with 5% CO₂.[10]

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • PROTAC Pre-treatment:

    • Treat the cells with various concentrations of the test PROTAC for 24 hours. Include a vehicle control.

  • Induction of Neurotoxicity:

    • After pre-treatment, add the neurotoxin (e.g., 250 µM H₂O₂ or a pre-determined concentration of PFFs) to the wells (except for the control wells) and incubate for another 24 hours.[12]

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot cell viability against the PROTAC concentration to determine its neuroprotective effect.

Neurotoxicity_Assay_Workflow A Seed SH-SY5Y cells in 96-well plate B Pre-treat with PROTAC (24 hours) A->B C Induce toxicity with neurotoxin (24 hours) B->C D Add MTT reagent (3-4 hours) C->D E Solubilize formazan with DMSO D->E F Read absorbance at 570 nm E->F G Calculate and plot cell viability F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting PROTAC Synthesis with Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the BenchChem Application Science Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the common linker building block, Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride. As a bifunctional molecule featuring a reactive primary amine and a phenylacetate core, its successful incorporation into a PROTAC construct is critical but can present unique challenges. This document is structured in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Section 1: Pre-Reaction Troubleshooting: Handling and Activation

This initial phase is the most common point of failure when working with amine hydrochloride salts. Understanding the chemistry of your starting material is paramount.

FAQ 1.1: My amide coupling reaction is not proceeding. LC-MS analysis shows only unreacted starting materials. Why isn't the amine on my linker reacting?

Root Cause Analysis: The name "this compound" explicitly states that the amine functional group is present as a hydrochloride salt (R-NH₃⁺Cl⁻). In this protonated state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack on an activated carboxylic acid or acyl chloride. Therefore, the amine is not reactive.

Solution: The amine salt must be neutralized to its free base form (R-NH₂) to become an active nucleophile. This can be achieved in two primary ways:

  • Liquid-Liquid Extraction (Recommended for Purity): This method involves liberating the free amine and extracting it into an organic solvent, leaving inorganic salts behind in the aqueous phase.

  • In-situ Neutralization (Recommended for Convenience): A non-nucleophilic organic base is added directly to the reaction mixture to deprotonate the amine salt just before or during the coupling reaction.

Expert Insight: While in-situ neutralization is faster, the resulting ammonium salt byproduct (e.g., DIPEA·HCl) can sometimes complicate purification. For sensitive or difficult coupling reactions, starting with the purified free base is often a more robust strategy.

Protocol 1.1: Conversion of Amine Hydrochloride Salt to Free Amine

Objective: To isolate the pure, reaction-ready free amine form of the linker.

Materials:

  • This compound

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the amine hydrochloride salt in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel.

  • Slowly add saturated NaHCO₃ solution. You may observe effervescence (CO₂ release). Continue adding until the bubbling ceases and the aqueous layer is basic (test with pH paper, pH > 8).

  • Extract the aqueous layer three times with an equal volume of DCM or EtOAc. The free amine is more soluble in the organic phase.[1][2]

  • Combine the organic layers.

  • Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, typically as an oil or low-melting solid.

  • Validation: Confirm the structure of the free base via ¹H NMR and proceed immediately to the next reaction step, as free amines can be less stable over long-term storage than their salt forms.

Section 2: Troubleshooting the Amide Coupling Reaction

Amide bond formation is the cornerstone of many PROTAC syntheses. Low yields are a frequent and frustrating issue.

FAQ 2.1: My coupling reaction yield is disappointingly low (<30%). I've confirmed my amine was neutralized. What else could be wrong?

Low coupling efficiency is a multifaceted problem that can stem from reagents, conditions, or the substrates themselves.[3]

Potential Causes & Solutions:

  • Inefficient Coupling Reagents: Standard carbodiimide reagents like EDC, especially when used alone, can be sluggish and prone to side reactions.

    • Solution: Always use EDC in combination with an additive like HOBt or HOAt to form a more reactive activated ester and suppress side reactions. For more challenging couplings (e.g., sterically hindered substrates), stronger uronium-based reagents like HATU or HBTU are highly recommended.[3]

  • Presence of Water: Amide coupling reactions are highly sensitive to moisture. Water can hydrolyze your activated ester intermediate faster than it can react with the amine, effectively killing the reaction.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Incorrect Stoichiometry or Base: When using in-situ neutralization, the choice and amount of base are critical.

    • Solution: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). A common mistake is not using enough base. You need at least 2 equivalents: 1 equivalent to neutralize the amine hydrochloride and 1 equivalent to scavenge the acid produced during the coupling reaction itself. Using 2.5-3.0 equivalents is often a safe practice.

  • Steric Hindrance: The molecular environment around the carboxylic acid or the amine can physically block the two groups from coming together.

    • Solution: If steric hindrance is suspected, switch to a more potent coupling reagent like HATU.[3] You may also need to increase the reaction temperature (e.g., from room temperature to 40-50 °C) and extend the reaction time, monitoring carefully by LC-MS.

Data Presentation: Comparison of Common Amide Coupling Reagents
Reagent SystemRelative PotencyProsCons
EDC / HOBtModerateCost-effective; byproducts are water-soluble.Sensitive to moisture; can be slow.
HATU / DIPEAHighVery fast and efficient; robust for hindered couplings.More expensive; byproducts can complicate purification.
HBTU / DIPEAHighSimilar to HATU; widely used.Can cause racemization in chiral substrates.
Section 3: Post-Reaction Troubleshooting: Purification & Analysis

A complex crude reaction mixture can make isolating the desired PROTAC a significant challenge.

FAQ 3.1: My crude LC-MS shows multiple peaks, and purification by column chromatography is yielding mixed fractions. What are these impurities?

Common Impurities and Their Origins:

  • Unreacted Starting Materials: If the reaction did not go to completion, you will see your free amine and carboxylic acid starting materials.

  • Activated Ester Intermediate: If the workup is not performed correctly, the activated species (e.g., HOBt-ester) may persist.

  • Urea Byproduct (from EDC): If EDC is used, a significant byproduct is the corresponding N,N'-dicyclohexylurea (DCU) or a water-soluble urea, which must be removed.

  • Double Acylation: If your E3 ligase ligand or target warhead has other nucleophilic sites, you may see products where the linker has attached at multiple points.

Purification Strategy:

  • Aqueous Workup: A standard aqueous workup is essential.[4] Wash the crude organic layer sequentially with a weak acid (e.g., 5% citric acid) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃) to remove excess acid and HOBt, and finally with brine to remove residual water-soluble impurities.

  • Chromatography Selection:

    • Flash Chromatography (Silica Gel): This is the first choice for most purifications. A gradient elution (e.g., from 100% Hexanes to a mixture of Hexanes/EtOAc, or DCM/Methanol for more polar compounds) is typically used.

    • Reverse-Phase Preparative HPLC: For final polishing or for separating very similar compounds, reverse-phase HPLC is the gold standard. It separates based on polarity in a different manner than silica gel and can often resolve impurities that co-elute in normal-phase chromatography.[4]

Section 4: General PROTAC Synthesis & Activity FAQs
FAQ 4.1: My final PROTAC molecule has very poor solubility in common organic solvents and aqueous buffers. What can be done?

Poor solubility is a notorious challenge in PROTAC development, largely due to their high molecular weight and often "greasy" nature.[5]

  • Linker Modification: The phenylacetate core of your current linker is quite rigid and hydrophobic. Consider synthesizing analogs with more flexible and hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) chains. PEG linkers can improve solubility and permeability.[3]

  • Formulation: For in-vitro assays, preparing a high-concentration stock solution in 100% DMSO is standard practice. Subsequent dilutions into aqueous media must be done carefully to avoid precipitation.

FAQ 4.2: My purified PROTAC shows low or no degradation of the target protein in cellular assays. Where should I start troubleshooting?

A lack of activity indicates a fundamental issue with the PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[6][7]

  • The "Hook Effect": A common phenomenon where degradation efficiency decreases at higher PROTAC concentrations.[8][9] This occurs because the PROTAC forms unproductive binary complexes (Target-PROTAC or E3-PROTAC) instead of the required ternary complex.

    • Solution: Test your PROTAC over a very wide concentration range (e.g., from 1 pM to 100 µM) to determine the optimal concentration window for degradation and to see if you are observing a hook effect.

  • Linker Length and Vector: The length and attachment points of the linker are critical for enabling the proper orientation of the target protein and E3 ligase.[10]

    • Solution: A modular synthesis approach is key. Use your established chemistry to create a small library of PROTACs where the linker length is varied or attached at a different position on the warhead or E3 ligase ligand. Click chemistry is an excellent tool for rapidly generating such libraries.[10][11]

Section 5: Visualizations & Workflows
Diagram 1: Troubleshooting Logic for Low Amide Coupling Yield

G start Problem: Low Yield check_amine Was the amine hydrochloride neutralized to the free base? start->check_amine check_conditions Were anhydrous solvents and an inert atmosphere used? check_amine->check_conditions Yes solution_neutralize Solution: Neutralize the salt (see Protocol 1.1). check_amine->solution_neutralize No check_reagents What coupling reagent was used? check_conditions->check_reagents Yes solution_dry Solution: Dry all glassware and use anhydrous solvents. check_conditions->solution_dry No edc_path EDC/HOBt check_reagents->edc_path hatu_path HATU check_reagents->hatu_path recheck Re-run reaction and monitor by LC-MS solution_neutralize->recheck solution_dry->recheck solution_reagent Solution: Switch to a stronger reagent like HATU. solution_reagent->recheck edc_path->solution_reagent hatu_path->recheck

Caption: A logical workflow for troubleshooting low-yield amide coupling reactions.

Diagram 2: General PROTAC Synthesis Workflow

G cluster_synthesis Synthesis Phase cluster_purification Purification & Analysis Phase start Reactant Prep (Free Amine Linker + Acid) reaction Amide Coupling (e.g., HATU, DIPEA, DMF) start->reaction monitor Reaction Monitoring (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Acid/Base Washes) monitor->workup Reaction Complete purify Chromatography (Flash or Prep-HPLC) workup->purify characterize Characterization (NMR, HRMS) purify->characterize end Pure PROTAC for Biological Assays characterize->end

Caption: A typical workflow for the synthesis and purification of a PROTAC.

References
  • This compound 99075-25-9 | MCE. MedChemExpress (Chinese). [Link]

  • Overcoming Key Challenges in PROTAC Drug Development: From Synthesis to Bioavailability Enhancement. American Chemical Society. [Link]

  • Process for the purification of amines.
  • A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Methods to accelerate PROTAC drug discovery. National Institutes of Health (NIH). [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. [Link]

  • Click chemistry in the development of PROTACs. National Institutes of Health (NIH). [Link]

  • Methods to accelerate PROTAC drug discovery. Portland Press. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]

  • Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. National Institutes of Health (NIH). [Link]

Sources

Optimizing linker length of "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Proteolysis Targeting Chimera (PROTAC) linker design. This guide provides in-depth troubleshooting, experimental protocols, and frequently asked questions (FAQs) to address specific challenges encountered when optimizing the linker component of PROTACs, with a focus on PROTACs incorporating phenylacetate-based moieties such as "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride".

Introduction to PROTAC Linker Optimization

PROTACs are heterobifunctional molecules composed of a warhead for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1] The linker is not merely a spacer but a critical determinant of the PROTAC's success, profoundly influencing the formation, stability, and geometry of the productive ternary complex (POI-PROTAC-E3 ligase) required for ubiquitination and subsequent protein degradation.[2]

While warhead and E3 ligase ligand selection determines specificity, the linker's characteristics—its length, composition, rigidity, and attachment points—must be meticulously optimized to achieve potent and selective protein degradation.[3][4] This guide focuses on the systematic approach to optimizing these linker parameters.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker's primary role is to bridge the POI-binding and E3 ligase-binding ligands. Its length and flexibility are crucial for enabling the formation of a stable and productive ternary complex, which is essential for the E3 ligase to ubiquitinate the target protein.[2] An improperly designed linker can prevent ternary complex formation due to steric hindrance or result in an unproductive orientation that fails to yield efficient ubiquitination.[2]

Q2: What are the most common types of linkers used in PROTAC design?

A2: The most prevalent linker motifs are flexible polyethylene glycol (PEG) and alkyl chains, which are found in the majority of published PROTAC structures.[5] These are popular due to their synthetic accessibility and the ease with which their length can be modified.[1][] However, there is a growing trend towards more rigid and functionalized linkers, such as those incorporating piperazine/piperidine scaffolds or alkynes, to improve ternary complex stability and physicochemical properties.[5][]

Q3: How does linker length directly impact PROTAC potency (DC50)?

A3: Linker length is a critical parameter influencing degradation efficiency. A linker that is too short may cause steric clashes, preventing the simultaneous binding of the PROTAC to both the target and the E3 ligase.[2] Conversely, a linker that is too long might lead to a highly flexible and unstable ternary complex, reducing the efficiency of ubiquitin transfer.[] Therefore, an optimal linker length, which is target- and system-dependent, is required to maximize the interaction between the POI and E3 ligase, leading to a lower DC50 value.[]

Q4: What is "this compound" and how can it be used?

A4: "this compound" is a chemical building block that can be incorporated into PROTACs.[8][9][10] Its structure features a phenyl ring, which can impart some rigidity, and a reactive aminomethyl group. This primary amine serves as a versatile chemical handle for conjugation to either a POI ligand, an E3 ligase ligand, or another linker component, typically through amide bond formation.[11] By using this or similar building blocks, researchers can systematically build linkers with varying lengths and properties.

Troubleshooting Guide: Common Linker Optimization Issues

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My PROTAC shows good binary binding to both the target protein and E3 ligase, but I see no cellular degradation.

Possible Cause: The linker is preventing the formation of a productive ternary complex. The length, rigidity, or attachment points may be incorrect, leading to steric hindrance or an unfavorable orientation between the POI and E3 ligase.

Troubleshooting Steps:

  • Confirm Lack of Ternary Complex Formation: This is the most critical step. Use a biophysical assay to directly measure ternary complex formation.[12]

    • Recommended Assay: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI). These techniques can measure the binding kinetics and affinity of the ternary complex.[13][] An alternative is a proximity-based assay like TR-FRET or AlphaLISA/AlphaScreen.[12][15]

    • Expected Result if Linker is Faulty: You will observe binary binding (e.g., PROTAC to E3 ligase) but will not see a significant increase in signal when the third component (the target protein) is added.

  • Synthesize a Linker Length Series: The most common initial optimization strategy is to vary the linker length.[11]

    • Strategy: Using your core structure (e.g., derived from Methyl 2-(4-(aminomethyl)phenyl)acetate), synthesize a series of PROTACs where the linker is systematically lengthened. The most common approach is to add flexible PEG or alkyl units.[5] For example, create variants with PEG2, PEG4, and PEG6 linkers.

    • Rationale: This systematically explores the spatial distance required to form a stable ternary complex without introducing major changes in linker chemistry.[4]

  • Re-evaluate Linker Attachment Points: The "exit vector" on both the warhead and the E3 ligase ligand is crucial.[4][11]

    • Action: If possible, synthesize an isomer of your PROTAC where the linker is attached to a different, solvent-exposed position on the warhead or E3 ligase ligand.

    • Rationale: The initial attachment point may be sterically blocking a key protein-protein interaction required for a stable ternary complex.[4]

Problem 2: I observe protein degradation, but the potency is weak (high DC50) and the maximal degradation is low (poor Dmax).

Possible Cause: The ternary complex forms, but it is unstable or has a suboptimal geometry, leading to inefficient ubiquitination. The linker's properties may not be ideal for stabilizing the complex.

Troubleshooting Steps:

  • Quantify Ternary Complex Stability: Use biophysical assays to measure the stability and cooperativity of the ternary complex.

    • Recommended Assay: Isothermal Titration Calorimetry (ITC) can directly measure the thermodynamics of binding and determine cooperativity (α).[13] A positive cooperativity (α > 1) indicates the ternary complex is more stable than the individual binary complexes, which is a hallmark of potent degraders.[]

    • Rationale: A linker that promotes positive cooperativity by facilitating favorable protein-protein interactions between the E3 ligase and the target will lead to a more stable complex and more efficient degradation.[16]

  • Vary Linker Rigidity:

    • Strategy: If your current linker is highly flexible (e.g., a long PEG chain), synthesize variants with increased rigidity.[] This can be achieved by incorporating motifs like alkynes, triazoles, or piperazine rings.[5][] Conversely, if your linker is very rigid, introducing some flexible elements may be beneficial.[]

    • Rationale: A rigid linker can reduce the entropic penalty of forming the ternary complex by pre-organizing the binding elements.[1] However, some flexibility is often required to allow for the optimal alignment of the two proteins.[]

  • Change Linker Composition:

    • Strategy: Modify the chemical nature of the linker to alter its physicochemical properties. For example, switch from a hydrophobic alkyl linker to a more hydrophilic PEG linker.[17]

    • Rationale: Linker composition affects PROTAC solubility and cell permeability. A more hydrophilic linker can improve solubility and bioavailability, while a more hydrophobic one might enhance cell permeability.[4][17]

Problem 3: My dose-response curve shows a pronounced "hook effect."

Possible Cause: The "hook effect" occurs when, at high concentrations, the PROTAC forms non-productive binary complexes (PROTAC-POI and PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[16] This is often exacerbated by linkers that do not promote positive cooperativity in the ternary complex.[18]

Troubleshooting Steps:

  • Prioritize PROTACs with High Cooperativity: As described in Problem 2, use biophysical assays (SPR, ITC) to select linker variants that result in the highest cooperativity (α value).

    • Rationale: A highly cooperative PROTAC will favor the formation of the ternary complex even at high concentrations, thus mitigating the formation of unproductive binary complexes and reducing the hook effect.[16][18]

  • Optimize Linker to Enhance Protein-Protein Interactions:

    • Strategy: If structural information (e.g., a crystal structure or computational model) of the ternary complex is available, design a linker that facilitates favorable interactions between the surfaces of the target protein and the E3 ligase.[19]

    • Rationale: A well-designed linker does more than just connect the two ligands; it positions them in a way that the proteins themselves can interact favorably, leading to a more stable complex and a reduced hook effect.[16]

Data Summary Table

The following table provides a hypothetical example of data from a linker optimization study.

PROTAC IDLinker MoietyLinker Length (Atoms)Binary Binding (KD, nM)Ternary Complex Cooperativity (α)Cellular Degradation (DC50, nM)
Target E3 Ligase
PROTAC-A PEG210501500.8 (Negative)
PROTAC-B PEG416551402.5 (Positive)
PROTAC-C PEG622601651.1 (Neutral)
PROTAC-D Alkyl-Phenyl (Rigid)15451305.1 (Strongly Positive)

In this example, PROTAC-D , with a rigid linker, shows the strongest positive cooperativity and the most potent cellular degradation, suggesting its linker provides the optimal geometry for a stable and productive ternary complex.

Key Experimental Protocols

Protocol 1: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol outlines a method to assess the formation and stability of the POI-PROTAC-E3 ligase complex.[]

Objective: To measure the binding kinetics and affinity of the ternary complex and determine the cooperativity factor (α).

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified, high-purity E3 ligase (e.g., VHL or CRBN complex).

  • Purified, high-purity target protein (POI).

  • PROTAC variants dissolved in appropriate buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Standard amine coupling reagents (EDC, NHS, ethanolamine).

Methodology:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling to a density that will yield a response of ~100-200 RU upon analyte binding. Block remaining active sites with ethanolamine.

  • Binary Binding (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (KD).

  • Binary Binding (PROTAC to POI): In a separate experiment (or using a different surface), immobilize the POI and inject the PROTAC to determine its binary binding affinity.

  • Ternary Complex Formation: a. Prepare a series of solutions containing a fixed, saturating concentration of the target protein (e.g., 10x KD of POI-PROTAC interaction) mixed with a range of PROTAC concentrations. b. Inject these POI+PROTAC mixtures over the immobilized E3 ligase surface. c. Measure the binding response. A response greater than the sum of the individual binary interactions indicates ternary complex formation.

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to obtain association (ka), dissociation (kd), and affinity (KD) constants for both binary and ternary interactions. Calculate the cooperativity factor α = (KD of binary binding) / (KD of ternary binding).

Protocol 2: Cellular Protein Degradation Assay using Western Blot

This protocol is the standard method for quantifying the degradation of a target protein in a cellular context.[20]

Objective: To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for a series of PROTACs.

Materials:

  • Relevant human cell line expressing the POI and E3 ligase.

  • Cell culture medium, FBS, and supplements.

  • PROTAC compounds dissolved in DMSO.

  • Proteasome inhibitor (e.g., MG132) as a control.

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescence substrate (ECL).

  • Gel electrophoresis and Western blotting equipment.

Methodology:

  • Cell Plating: Seed cells in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10,000 nM) for a fixed duration (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Control Treatment: In separate wells, treat cells with a potent concentration of the PROTAC alongside a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.

  • Cell Lysis: After incubation, wash cells with cold PBS and lyse them directly in the plate with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting: a. Normalize protein amounts for all samples and separate them by SDS-PAGE. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST). d. Incubate with the primary antibody for the POI overnight at 4°C. e. Wash and incubate with the appropriate HRP-conjugated secondary antibody. f. Develop the blot using an ECL substrate and image the bands. g. Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis: a. Perform densitometry on the bands for the POI and the loading control. b. Normalize the POI signal to the loading control signal for each lane. c. Calculate the percentage of remaining protein relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI_bound POI PROTAC->POI_bound E3_bound E3 Ligase PROTAC->E3_bound POI Protein of Interest (POI) POI->POI_bound E3 E3 Ubiquitin Ligase E3->E3_bound PROTAC_bound PROTAC POI_bound->PROTAC_bound PolyUb Poly-ubiquitinated POI PROTAC_bound->E3_bound E3_bound->POI_bound Ubiquitination Ub Ubiquitin (from E1/E2) Ub->E3_bound Transfer Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Linker_Optimization_Workflow start Define Warhead, E3 Ligand & Exit Vectors synthesis Synthesize Initial Linker Series (e.g., PEG2, PEG4, PEG6) start->synthesis assay_degradation Cellular Degradation Assay (Western Blot / DC50) synthesis->assay_degradation decision_active Degradation Observed? assay_degradation->decision_active decision_active->synthesis No (Synthesize new series) assay_ternary Biophysical Assays (SPR, ITC) Measure Ternary Complex Formation & Cooperativity decision_active->assay_ternary Yes optimize Optimize Potency (DC50/Dmax) - Vary Linker Rigidity - Vary Linker Composition - Modify Attachment Points assay_ternary->optimize optimize->synthesis Iterate end Optimized PROTAC Candidate optimize->end Goal Met

Caption: An iterative workflow for systematic PROTAC linker optimization.

Troubleshooting Logic Tree

Troubleshooting_Tree start START: No/Poor Degradation q1 Is there binary binding to POI and E3 Ligase? start->q1 a1_no FAILURE: Problem with Warhead or E3 Ligand q1->a1_no No q2 Does a ternary complex form? (Test with SPR/BLI) q1->q2 Yes a2_no ACTION: Systematically vary linker length and/or attachment points q2->a2_no No q3 Is the ternary complex stable and cooperative? (Test with ITC) q2->q3 Yes a3_no ACTION: Modify linker rigidity and composition to improve stability q3->a3_no No / Low Cooperativity a_final SUCCESS: Productive Ternary Complex Leads to Degradation q3->a_final Yes

Caption: A decision tree for troubleshooting failed PROTAC experiments.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Wigle, T. J., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 29(1), 18-27. [Link]

  • Gabibov, A. G., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1(5), 381-390. [Link]

  • SellaChemicals. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved January 4, 2026, from [Link]

  • Sun, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(23), 7333. [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. Retrieved January 4, 2026, from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Retrieved January 4, 2026, from [Link]

  • Johnson, K. E., et al. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(19), 14213–14226. [Link]

  • Profacgen. (n.d.). Ternary complex formation. Retrieved January 4, 2026, from [Link]

  • MarinBio. (n.d.). Researchers Unveil New Insights into Trivalent PROTACs and the Hook Effect. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. Retrieved January 4, 2026, from [Link]

  • MCE. (n.d.). This compound 99075-25-9. Retrieved January 4, 2026, from [Link]

  • Chemistry – An Asian Journal. (2022). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Retrieved January 4, 2026, from [Link]

Sources

Improving solubility of PROTACs with "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: PROTAC Solubility Enhancement

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Solubility Challenge

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to degrade previously "undruggable" proteins.[1][2] However, their unique heterobifunctional structure—consisting of two ligands joined by a linker—results in molecules with high molecular weight and complex physicochemical properties.[1][3] These characteristics often place PROTACs "beyond the Rule of 5" (bRo5), leading to significant challenges in achieving adequate aqueous solubility and cell permeability, which are critical for therapeutic efficacy.[4][]

This guide provides in-depth troubleshooting advice and experimental protocols to address solubility issues in PROTAC development. While we will use Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride as a recurring case study to illustrate key principles, the strategies discussed are broadly applicable to a wide range of PROTACs. This specific molecule, while not a conventional ready-made linker, contains functional groups—a primary amine, a phenyl ring, and a methyl ester—that are highly relevant to the chemical modifications used to enhance solubility.[6][7][8]

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs have such poor solubility?

A1: The low aqueous solubility of PROTACs typically stems from their "molecular obesity" and complex structures.[1] Key contributing factors include:

  • High Molecular Weight: PROTACs are large molecules, often exceeding 700-1000 Da, which inherently limits solubility.[3]

  • Hydrophobicity: The two ligands required for binding the target protein and the E3 ligase are often hydrophobic to achieve high-affinity binding, contributing to an overall low solubility.[1]

  • Large, Flexible Structure: The linker portion, while necessary, adds to the size and can contain hydrophobic alkyl chains that further decrease water solubility.[4][9]

  • High Polarity & H-Bond Donors/Acceptors: Paradoxically, while having polar groups, the large number of hydrogen bond donors and acceptors can lead to strong crystal lattice energy, making it difficult for water to solvate the molecule. This also poses a barrier to cell permeability.[1]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

A2: Understanding the difference is crucial for PROTAC development:

  • Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) first and then adding it to an aqueous buffer.[10][11] It measures the concentration at which a compound precipitates out of a supersaturated solution. It's a high-throughput method suitable for early-stage discovery to quickly rank compounds.[10][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding the solid compound directly to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[10][13] This value is lower than kinetic solubility but is more relevant for predicting in vivo behavior and for formulation development.[11]

Recommendation: Start with kinetic solubility for initial screening of new PROTACs. For lead candidates, measuring thermodynamic solubility is essential for understanding true biopharmaceutical properties.[11]

Q3: How can incorporating a molecule like "this compound" improve solubility?

A3: A fragment like this can be incorporated into the PROTAC linker to introduce functional groups that enhance hydrophilicity.[14] Let's analyze its components:

  • Primary Amine (-CH₂NH₂): This is the most impactful group. As a base, it can be protonated at physiological pH to form a cationic ammonium salt, which dramatically increases water solubility.[15] It also acts as a hydrogen bond donor, improving interactions with water.

  • Methyl Ester (-COOCH₃): Ester groups can improve solubility compared to more hydrophobic functionalities, though their impact is less pronounced than that of an amine.[16] However, they introduce a potential liability for hydrolysis.[17][18]

  • Phenyl Ring: While the ring itself is hydrophobic, it serves as a rigid scaffold to correctly position the other functional groups.[19]

Strategically adding such hydrophilic moieties to the linker is a common and effective strategy to balance the hydrophobicity of the two terminal ligands.[20][21]

Part 2: Troubleshooting Guide

This section addresses common experimental problems in a direct Q&A format.

Problem 1: My PROTAC precipitated out of the aqueous buffer during my cellular assay. What are my immediate troubleshooting steps?

  • Step 1: Visual Confirmation & Centrifugation: Confirm that the cloudiness is indeed your compound. Centrifuge the plate or a sample of the medium. If a pellet forms and the supernatant clears, it's likely precipitation.

  • Step 2: Check Effective Concentration: The nominal concentration you added is not what the cells are seeing. The actual concentration is limited to the compound's solubility in the media. This is a critical reason for a lack of activity in an assay.[22]

  • Step 3: Re-evaluate Your Stock and Dilution Scheme: Ensure your DMSO stock is fully dissolved. When diluting into aqueous media, do it stepwise and with vigorous mixing to minimize the chance of the compound crashing out.

  • Step 4: Consider Formulation Aids: For in vitro assays, using a small percentage of a solubilizing agent like BSA or a non-ionic surfactant can sometimes keep the compound in solution. However, be cautious as this can affect cellular uptake and activity.

  • Step 5: Measure Solubility: If you haven't already, perform a kinetic solubility assay in your specific cell culture medium. This will define the upper concentration limit for your experiments.

Problem 2: My PROTAC has acceptable aqueous solubility, but it still shows low cellular activity and poor permeability. What's the issue?

  • The "Chameleon Effect" and Polarity: High aqueous solubility is often driven by polar functional groups. However, to cross the lipid bilayer of the cell membrane, the molecule needs to be sufficiently lipophilic.[1] Some PROTACs can act like "chameleons," adopting a more compact, less polar conformation to enter the cell.[2][3] Your molecule may be too polar or rigid to do this effectively.

  • Linker Composition: The linker is a key determinant of physicochemical properties.[2][9]

    • Overly Hydrophilic Linkers: Long PEG linkers, while excellent for solubility, can increase the polar surface area (PSA) to a point where cell permeability is severely hindered.[]

    • Rigidity vs. Flexibility: A rigid linker (e.g., containing phenyl or triazole groups) can pre-organize the PROTAC into an active conformation but may prevent the dynamic conformational changes needed for cell entry.[24] A flexible alkyl linker may aid permeability but can decrease solubility.[9][24]

  • Actionable Steps:

    • Systematic Linker Modification: Synthesize a small library of analogs where the linker is systematically modified. For example, replace a PEG linker with an alkyl chain or vice-versa.[24]

    • Introduce Intramolecular Hydrogen Bonds: Design modifications that encourage the formation of intramolecular hydrogen bonds. This can shield polar groups, reducing the effective PSA and creating a more compact, membrane-permeable conformation.[20]

Problem 3: I want to incorporate "this compound" (or a similar fragment) into my linker. What are the potential risks and design considerations?

  • Chemical Instability of the Ester: The methyl ester is a primary concern. It is susceptible to hydrolysis, both chemically (at non-neutral pH) and enzymatically by carboxylesterases present in plasma and cells.[17][18] This would cleave your solubility tag, and the resulting free carboxylic acid could have dramatically different properties (and potentially be inactive or toxic).

    • Mitigation Strategy: Before committing to a full synthesis, assess the stability of the fragment itself in relevant biological matrices (e.g., plasma, cell lysate). If the ester is too labile, consider replacing it with a more stable bioisostere, like an amide.[19]

  • Reactivity of the Primary Amine: The primary amine is an excellent nucleophile. During synthesis, it must be appropriately protected (e.g., with a Boc group) to prevent unwanted side reactions.

  • Impact on Ternary Complex Formation: Any modification to the linker can alter the geometry and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[2][21] Adding a bulky or rigid group could create steric clashes that prevent effective degradation.

    • Mitigation Strategy: Use molecular modeling to predict how the modified linker might affect the ternary complex structure. When synthesizing new PROTACs, ensure you have robust biophysical assays (e.g., NanoBRET, TR-FRET) to confirm that ternary complex formation is not compromised.[25]

Part 3: Data Presentation & Visualizations

Table 1: Comparison of Common Solubility-Enhancing Strategies
StrategyMoiety ExampleProsCons
Increase Hydrophilicity PEG chains, piperazine, basic aminesSignificantly improves aqueous solubility. Can improve PK properties.[21][24]Can negatively impact cell permeability if PSA becomes too high.[] May not overcome insolubility of very "greasy" ligands.
Introduce Ionizable Groups Primary/tertiary amines, carboxylic acidsAllows for salt formation, dramatically boosting solubility.[15] Can tune properties based on pH.Can lead to high polarity and poor permeability. May introduce new off-target interactions.
Reduce Molecular Weight/Size Smaller ligands, shorter linkersGenerally improves both solubility and permeability. Simplifies synthesis.May compromise binding affinity and degradation potency. May not be possible for all targets.
Promote Intramolecular H-Bonds Amide/hydroxyl groups in linkerShields polar surface area, improving permeability without sacrificing solubility (the "chameleon effect").[20]Difficult to design rationally; often requires screening and a bit of luck.[20]
Formulation Approaches Amorphous Solid Dispersions (ASDs)Can significantly increase the concentration of soluble drug.[26][27] Does not require chemical modification of the PROTAC.Does not solve inherent permeability issues.[27] Requires significant formulation expertise.
Diagrams (Graphviz)

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_Modification Solubility Enhancement POI_Ligand Protein of Interest (POI) Ligand (Often Hydrophobic) Linker Linker POI_Ligand->Linker Attachment Point E3_Ligand E3 Ligase Ligand (Often Hydrophobic) Linker->E3_Ligand Attachment Point Sol_Tag Hydrophilic Moiety (e.g., -NH2, -COOH, PEG) Sol_Tag->Linker Incorporate into Linker

Caption: General PROTAC structure showing linker modification.

Troubleshooting_Workflow Start PROTAC Shows Low Solubility or Activity Precipitation Precipitation in Assay? Start->Precipitation Solubility_Assay Measure Kinetic Solubility in Assay Medium Precipitation->Solubility_Assay Yes No_Precipitation No Precipitation, Still Low Activity Precipitation->No_Precipitation No Formulation Optimize Formulation (Co-solvents, Dilution) Solubility_Assay->Formulation Permeability_Issue Suspect Permeability Issue No_Precipitation->Permeability_Issue Modify_Linker Modify Linker: - Adjust Polarity (PEG vs Alkyl) - Alter Rigidity - Introduce 'Chameleon' properties Permeability_Issue->Modify_Linker Ternary_Complex Assess Ternary Complex Formation (e.g., TR-FRET, NanoBRET) Permeability_Issue->Ternary_Complex Redesign Redesign PROTAC Modify_Linker->Redesign Ternary_Complex->Redesign

Caption: Decision workflow for troubleshooting PROTAC solubility.

Part 4: Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol is adapted for early-stage screening to quickly assess the solubility of multiple PROTACs.[10][12]

1. Materials:

  • Test PROTACs

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear, flat-bottom 96-well or 384-well microplates

  • Nephelometer (light-scattering plate reader)

2. Procedure:

  • Prepare Stock Solutions: Create 10 mM stock solutions of each PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Plate Setup:

    • Add 198 µL of PBS to wells of the microplate.

    • In a separate "source" plate, perform a serial dilution of your DMSO stock solutions to create a range of concentrations (e.g., from 10 mM down to ~10 µM).

  • Compound Addition:

    • Transfer 2 µL of each DMSO concentration from the source plate to the corresponding wells of the PBS plate. This creates a final DMSO concentration of 1%. The final PROTAC concentrations will range from 100 µM down to 0.1 µM.

    • Include DMSO-only wells as a negative control.

  • Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration.[12]

  • Measurement: Read the plate on a nephelometer. The instrument measures the scattering of light caused by insoluble particles (precipitate).

3. Data Analysis:

  • Plot the nephelometry signal (light scattering units) against the PROTAC concentration.

  • The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the baseline (DMSO control).

Protocol 2: Assessing Ester Stability in Cell Lysate

This protocol provides a framework for evaluating the potential hydrolysis of an ester-containing PROTAC or linker fragment.

1. Materials:

  • Test compound (e.g., this compound)

  • Cell line of interest (e.g., HeLa, HEK293)

  • Lysis Buffer (e.g., RIPA buffer without protease inhibitors initially)

  • LC-MS/MS system

2. Procedure:

  • Prepare Cell Lysate: Culture cells to ~80-90% confluency. Harvest and lyse the cells on ice using a suitable lysis buffer. Determine the total protein concentration using a BCA or Bradford assay. Dilute the lysate to a standard concentration (e.g., 1 mg/mL) with lysis buffer.

  • Incubation Reaction:

    • In microcentrifuge tubes, add a final concentration of 1-10 µM of the test compound to the cell lysate.

    • Set up parallel reactions in buffer alone (no lysate) as a control for chemical stability.

    • Set up a "time zero" sample by immediately quenching the reaction (see next step).

    • Incubate all other tubes at 37°C.

  • Time Points and Quenching:

    • Take samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • To quench the reaction, add 3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the proteins and stop enzymatic activity.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

3. Data Analysis:

  • Analyze the samples using an LC-MS/MS method that can quantify both the parent ester compound and the potential hydrolyzed carboxylic acid metabolite.

  • Plot the percentage of the parent compound remaining over time. From this data, you can calculate the half-life (t½) of the compound in the cell lysate, providing a direct measure of its metabolic stability.

References

  • 7 strategies to improve PROTACs' oral bioavailability - Drug Discovery and Development. (2022-05-25). Available from: [Link]

  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - MDPI. Available from: [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC - NIH. (2022-04-25). Available from: [Link]

  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines | Journal of Medicinal Chemistry - ACS Publications. (2022-04-25). Available from: [Link]

  • Novel approaches for the rational design of PROTAC linkers - PMC - NIH. (2020-10-30). Available from: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

  • Molecular Properties Of PROTACs And The Relationship To Formulation Design. Available from: [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024-10-23). Available from: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022-02-13). Available from: [Link]

  • What are the Applications of Amines in the Pharmaceutical Industry? - Diplomata Comercial. Available from: [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010-10-09). Available from: [Link]

  • Kinetic Solubility Assays Protocol - AxisPharm. Available from: [Link]

  • Automated assays for thermodynamic (equilibrium) solubility determination - ResearchGate. Available from: [Link]

  • Ester Bonds in Prodrugs | ACS Chemical Biology - ACS Publications. Available from: [Link]

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024-05-06). Available from: [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014-04-29). Available from: [Link]

  • Formulating PROTACS and other Targeted Protein Degraders - Sygnature Discovery. Available from: [Link]

  • Amines - NCERT. Available from: [Link]

  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC - NIH. (2023-01-03). Available from: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. Available from: [Link]

  • Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC - NIH. Available from: [Link]

  • How can I troubleshoot protein precipitation after purification? - ResearchGate. (2015-08-05). Available from: [Link]

  • How Do Functional Groups Affect Chemical Properties? - Chemistry For Everyone. (2025-06-28). Available from: [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Available from: [Link]

  • Protein precipitation protocol with TCA not working? - ResearchGate. (2022-08-02). Available from: [Link]

Sources

Technical Support Center: Navigating Stability Challenges of PROTACs Containing Methyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide is specifically designed to address stability issues related to PROTACs incorporating the Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride moiety. This structural element, while a versatile building block, introduces potential metabolic liabilities, primarily through its methyl ester and benzylamine functionalities.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve stability-related challenges in your experiments, ensuring the integrity and efficacy of your PROTAC molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for a PROTAC containing the this compound moiety?

A1: The two main points of metabolic vulnerability in this specific moiety are the methyl ester and the benzylamine group. The methyl ester is susceptible to hydrolysis by esterase enzymes present in plasma and intracellularly, which would cleave the PROTAC into inactive fragments.[1][2] The benzylamine portion can be a target for oxidative metabolism by enzymes such as monoamine oxidases (MAOs) or cytochrome P450s (CYPs), leading to degradation.[3][4]

Q2: My PROTAC shows good in vitro degradation of the target protein in cell culture, but fails in vivo. What could be the reason?

A2: This is a common issue that often points to metabolic instability. The in vitro cell culture environment lacks the full complement of metabolic enzymes present in a whole organism.[5][6] While your PROTAC may be stable enough for a short-term cell-based assay, it could be rapidly cleared in vivo due to first-pass metabolism in the liver or hydrolysis by plasma enzymes.[1][7][8] It is crucial to perform in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to predict in vivo behavior.

Q3: What is the "hook effect" and can it be related to PROTAC stability?

A3: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[9] This is typically due to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. While not directly a stability issue, rapid degradation of the PROTAC could lead to concentrations falling out of the optimal range, potentially mimicking or exacerbating the hook effect.

Q4: How can I proactively design more stable PROTACs with this linker moiety?

A4: To enhance stability, consider introducing steric hindrance near the methyl ester to shield it from esterases.[10][11][12][13][14] For the benzylamine group, modifications to the aromatic ring or the benzylic position can sometimes reduce susceptibility to oxidation. Another strategy is to replace the methyl ester with a more stable bioisostere, such as an amide, although this may impact other properties like cell permeability.[10][11][15]

Troubleshooting Guides

Guide 1: Poor PROTAC Stability in Plasma

Symptom: Your PROTAC shows significantly reduced concentration over a short period when incubated in plasma.

Potential Causes:

  • Ester Hydrolysis: The methyl ester is being rapidly cleaved by plasma esterases.[1][2][8]

  • Amide Hydrolysis: If other amide bonds are present in the linker, they could also be susceptible to hydrolysis, although generally less so than esters.[1]

Logical Troubleshooting Workflow

A Symptom: Poor Plasma Stability B Step 1: In Vitro Plasma Stability Assay A->B C Step 2: LC-MS/MS Analysis of Incubated Plasma B->C I No Degradation Observed (Re-evaluate initial observation) B->I Contradictory Result D Identify Degradation Products C->D E Primary Degradant is Hydrolyzed Ester? D->E F Solution: Modify Linker E->F Yes G Other Degradants Observed E->G No H Investigate Other Metabolic Hotspots (See Guide 2) G->H

Caption: Workflow for troubleshooting poor PROTAC plasma stability.

Diagnostic Steps:

  • In Vitro Plasma Stability Assay:

    • Objective: To confirm and quantify the rate of degradation in a controlled environment.

    • Protocol:

      • Prepare stock solutions of your PROTAC in DMSO.

      • Dilute the PROTAC to a final concentration of 1-5 µM in pre-warmed plasma (human, mouse, rat) from multiple donors.[1][8][16] The final DMSO concentration should be low (e.g., <0.5%).

      • Incubate the mixture at 37°C.

      • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture and quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard.[2]

      • Vortex and centrifuge to precipitate plasma proteins.

      • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC remaining.[8]

    • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time to determine the half-life (t½).

  • Metabolite Identification via LC-MS/MS:

    • Objective: To identify the structure of the degradation products and pinpoint the site of hydrolysis.

    • Procedure: Analyze the samples from the plasma stability assay using high-resolution mass spectrometry.[17][18][19] Look for masses corresponding to the cleaved warhead and E3 ligase ligand portions of the PROTAC, which would confirm ester hydrolysis.

Solutions:

  • Introduce Steric Hindrance: Modify the PROTAC structure to include bulky chemical groups near the ester bond. This can physically block access for esterase enzymes.[10][11][20]

  • Bioisosteric Replacement: Replace the methyl ester with a more stable functional group, such as an amide. Be aware that this may alter the PROTAC's physicochemical properties, including permeability.[10][11][15]

  • Formulation Strategies: For in vivo studies, consider formulation strategies like creating amorphous solid dispersions or using lipid-based formulations to improve stability and solubility.[21][22]

StrategyProsCons
Steric Hindrance Can significantly increase plasma half-life.May alter the optimal linker length and conformation for ternary complex formation.
Ester-to-Amide Replacement Amides are generally more stable to hydrolysis.May decrease cell permeability and introduce a hydrogen bond donor.
Advanced Formulation Can improve overall bioavailability and protect from degradation.Adds complexity to the drug development process.
Guide 2: PROTAC Instability in Liver Fractions (Microsomes/Hepatocytes)

Symptom: Your PROTAC is rapidly cleared in assays using liver microsomes or hepatocytes, suggesting metabolic liability beyond simple plasma hydrolysis.

Potential Causes:

  • Oxidative Metabolism: The benzylamine moiety or other susceptible sites on the PROTAC are being oxidized by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.[3][4]

  • Combined Phase I and II Metabolism: In hepatocytes, the PROTAC may undergo Phase I (e.g., oxidation) followed by Phase II (e.g., glucuronidation) metabolism, leading to rapid clearance.[5][6][7][23]

  • Intracellular Ester Hydrolysis: Hepatocytes contain intracellular esterases that can also cleave the methyl ester.[12]

Logical Troubleshooting Workflow

A Symptom: Rapid Clearance in Liver Fractions B Step 1: Microsomal Stability Assay A->B C Step 2: Hepatocyte Stability Assay B->C D Step 3: Metabolite ID with LC-MS/MS C->D E Primary Metabolites are Oxidized Species? D->E G Primary Metabolites are Hydrolyzed Species? D->G I Complex Metabolite Profile (e.g., Conjugates) D->I F Solution: Block Metabolic Hotspots E->F Yes H Refer to Guide 1 Solutions G->H Yes J Consider Whole Molecule Properties (Solubility, Permeability) I->J

Caption: Workflow for troubleshooting PROTAC instability in liver fractions.

Diagnostic Steps:

  • Liver Microsomal Stability Assay:

    • Objective: To assess the susceptibility of the PROTAC to Phase I metabolic enzymes (primarily CYPs).

    • Protocol:

      • Thaw liver microsomes (human, mouse, rat) and prepare a reaction mixture containing phosphate buffer and an NADPH regenerating system.[24][25][26][27][28]

      • Pre-warm the mixture to 37°C.

      • Initiate the reaction by adding the PROTAC (typically 1 µM final concentration).

      • Incubate at 37°C, taking samples at multiple time points (e.g., 0 to 60 minutes).

      • Stop the reaction with cold acetonitrile containing an internal standard.

      • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS.[24][25]

      • A control reaction without the NADPH regenerating system should be run to check for non-CYP-mediated degradation.[25]

  • Hepatocyte Stability Assay:

    • Objective: To evaluate metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II enzymes, as well as cellular uptake transporters.[5][6][7]

    • Protocol:

      • Thaw and prepare a suspension of cryopreserved hepatocytes.[5][23]

      • Incubate the hepatocytes with your PROTAC at 37°C in a suitable medium.[7][29]

      • Sample at various time points, quench the reaction with cold acetonitrile, and process for LC-MS/MS analysis as described for the other assays.[6]

    • Data Analysis: For both assays, calculate the in vitro half-life and intrinsic clearance (CLint).[7][23][26]

  • Metabolite Identification:

    • Objective: To identify the specific sites of metabolic modification on the PROTAC.

    • Procedure: Use high-resolution LC-MS/MS to analyze the samples from the microsomal and hepatocyte assays.[17][18][30] Look for mass shifts corresponding to common metabolic transformations, such as hydroxylation (+16 Da) or N-dealkylation, particularly around the benzylamine moiety.

Solutions:

  • Metabolic Blocking: Introduce metabolically robust groups, such as fluorine atoms, at or near the identified "soft spots" to block enzymatic action. For example, fluorination of the aromatic ring of the benzylamine can prevent hydroxylation.

  • Structural Modification: Replace metabolically labile groups with more stable alternatives. For instance, if N-dealkylation of the benzylamine is observed, modifying the substitution pattern may improve stability.

  • Reduce Lipophilicity: Highly lipophilic compounds are often better substrates for CYP enzymes. Reducing the overall lipophilicity of the PROTAC, if possible without compromising activity, can decrease the rate of metabolism.[31]

References

  • Hepatocyte Stability Assay. Domainex. Available at: [Link].

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link].

  • Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link].

  • ADME Hepatocyte Stability Assay. BioDuro. Available at: [Link].

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. Available at: [Link].

  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. SciSpace. Available at: [Link].

  • Plasma Stability. Cyprotex. Available at: [Link].

  • Microsomal Stability. Cyprotex. Available at: [Link].

  • Plasma Stability In Vitro Assay. Charnwood Discovery. Available at: [Link].

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link].

  • Hepatocyte Stability. Cyprotex. Available at: [Link].

  • Rapid Identification of the In Vivo Biotransformations of a Targeted Protein Degrader (PROTACs) Using Xevo G3. Waters Corporation. Available at: [Link].

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available at: [Link].

  • Microsomal Stability Assay. MTTlab. Available at: [Link].

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. Available at: [Link].

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry. Available at: [Link].

  • An approach to streamline and simplify the identification of crucial metabolites from targeted protein degraders. LCGC International. Available at: [Link].

  • Bioactivation of Benzylamine-Containing Compounds. ResearchGate. Available at: [Link].

  • Plasma Stability Assay. Domainex. Available at: [Link].

  • Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement. Molecular Pharmaceutics. Available at: [Link].

  • In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. Available at: [Link].

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. NIH. Available at: [Link].

  • Formulating PROTACS and other Targeted Protein Degraders. Sygnature Discovery. Available at: [Link].

  • Development and application of high throughput plasma stability assay for drug discovery. ResearchGate. Available at: [Link].

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. PubMed. Available at: [Link].

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ResearchGate. Available at: [Link].

  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. PROTAC-Linker. Available at: [Link].

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Available at: [Link].

  • A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. Available at: [Link].

  • Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. ResearchGate. Available at: [Link].

  • Step-by-Step Walkthrough of Targeted Protein Degradation. Excelra. Available at: [Link].

  • Are you building an effective protein degrader? 4 questions to ask yourself to find out. Promega Connections. Available at: [Link].

  • A beginner's guide to PROTACs and targeted protein degradation. University of Dundee. Available at: [Link].

  • Methyl phenylacetate. PubChem. Available at: [Link].

  • Metabolic Stability. Pharma Focus Asia. Available at: [Link].

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link].

  • Benzylamine. Wikipedia. Available at: [Link].

  • The cellular distribution of the metabolic deamination of benzylamine. PubMed. Available at: [Link].

  • Attempted hydrolysis of methyl, 2‐(2'‐nitrophenyl)‐phenylacetate 1. ResearchGate. Available at: [Link].

  • Hydrolysis of platelet activating factor and its methylated analogs by acetylhydrolases. PubMed. Available at: [Link].

Sources

Technical Support Center: A-Methyl-2-(4-(aminomethyl)phenyl)acetate Hydrochloride in PROTAC® Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the challenges of steric hindrance in Proteolysis-Targeting Chimera (PROTAC®) development, with a specific focus on the utility of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride as a strategic linker component.

Introduction: The Challenge of Steric Hindrance in PROTAC® Design

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[1][2] This process relies on the formation of a productive ternary complex between the POI, the PROTAC®, and the E3 ligase.[3] However, the bulky nature of both the POI and the E3 ligase can lead to steric clashes, preventing the formation of a stable and functional ternary complex, thereby hindering ubiquitination and subsequent degradation.[][5] The linker connecting the POI ligand and the E3 ligase ligand plays a pivotal role in navigating this crowded molecular environment.[6] Its length, flexibility, and chemical composition are critical determinants of a PROTAC's efficacy.[7][8]

This compound is a PROTAC® linker that can be incorporated into the synthesis of these molecules.[9][10][11] Its structure offers a semi-rigid phenyl group combined with a flexible aminomethyl and acetate moiety, providing a unique balance that can be advantageous in overcoming steric barriers.

Troubleshooting Guide

This section addresses common experimental issues and provides structured solutions.

Problem 1: Low Yield or Failed Amide Coupling During PROTAC® Synthesis

Symptoms:

  • LC-MS analysis shows minimal or no formation of the desired PROTAC® product.

  • Starting materials (e.g., POI ligand with a carboxylic acid and E3 ligase ligand-linker with an amine) remain largely unreacted.

Underlying Cause: Low yields in the final coupling steps of PROTAC® synthesis are frequently due to steric hindrance around the reactive sites of the POI or E3 ligase ligands.[12] The bulky nature of these molecules can physically obstruct the approach of the amine to the activated carboxylic acid.[12]

Solutions:

  • Employ a More Potent Coupling Reagent: Standard reagents like EDC/HOBt may be insufficient for sterically hindered couplings.[12]

    • Action: Switch to a more potent phosphonium or uronium-based coupling reagent such as HATU, HBTU, or PyBOP.[12] These reagents are known to be more effective in sterically demanding reactions.

  • Optimize Reaction Conditions:

    • Action 1: Increase Reaction Temperature. Microwave heating can be particularly effective at providing the necessary energy to overcome the steric barrier while reducing reaction times.[12] Gentle heating to 40-50 °C can also be beneficial.

    • Action 2: Optimize Solvent and Base. Use a high-boiling point polar aprotic solvent like DMF or NMP to ensure complete solubility of all components.[12] Employ a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) to prevent it from interfering with the reaction.[12]

  • Increase Reactivity of the Carboxylic Acid:

    • Action: Convert the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, using reagents like TFFH.[12] This can significantly improve yields where other methods have failed.

Problem 2: PROTAC® Binds to Target and E3 Ligase Individually but Fails to Induce Degradation

Symptoms:

  • Binary binding assays (e.g., SPR, ITC, NanoBRET) confirm that the PROTAC® binds to both the POI and the E3 ligase.

  • Western blot or proteomic analysis shows no reduction in POI levels after treating cells with the PROTAC®.

Underlying Cause: This is a classic indication that the PROTAC® is failing to form a stable and productive ternary complex.[12] If the linker is too short or too rigid, it can cause steric clashes between the surfaces of the POI and the E3 ligase.[][]

Solutions:

  • Re-evaluate Linker Length and Flexibility:

    • Action: Synthesize a series of PROTACs with varying linker lengths. If a rigid linker was initially used, incorporating a more flexible component like a PEG chain or the inherent flexibility of the acetate group in "this compound" can allow the molecule to adopt a more favorable conformation.[14]

  • Alter Linker Attachment Points: The exit vector of the linker from the ligands is critical.[5]

    • Action: Analyze the crystal or modeled structures of your ligands bound to their respective proteins to identify alternative solvent-exposed positions for linker attachment. Re-synthesizing the PROTAC® with a different attachment point can drastically alter the geometry of the ternary complex.

  • Utilize Linkers with Different Geometries:

    • Action: Incorporate linkers with different conformational biases. The phenyl group in "this compound" provides a degree of rigidity and defined spatial orientation that can be beneficial in positioning the two proteins.

Problem 3: Degradation Efficiency Decreases at Higher PROTAC® Concentrations (The "Hook Effect")

Symptoms:

  • A bell-shaped dose-response curve is observed in degradation assays, where degradation is potent at lower concentrations but diminishes at higher concentrations.

Underlying Cause: The "hook effect" occurs when high concentrations of the PROTAC® favor the formation of binary complexes (POI-PROTAC® or E3 Ligase-PROTAC®) over the productive ternary complex.[15][16]

Solutions:

  • Optimize PROTAC® Concentration:

    • Action: Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[16]

  • Enhance Ternary Complex Cooperativity:

    • Action: Redesign the linker to promote favorable protein-protein interactions between the POI and the E3 ligase. This positive cooperativity stabilizes the ternary complex over the binary ones. The semi-rigid nature of phenyl-containing linkers can sometimes pre-organize the PROTAC® into a conformation that encourages these interactions.

Frequently Asked Questions (FAQs)

Q1: How does a linker like this compound specifically help overcome steric hindrance?

A1: This linker possesses a combination of rigid and flexible elements. The phenyl ring provides a degree of rigidity, which can help to pre-organize the PROTAC® into a conformation that is favorable for ternary complex formation. This can reduce the entropic penalty of binding. The aminomethyl and acetate groups provide flexibility, allowing the molecule to act as a pliable tether rather than a rigid rod. This flexibility enables the PROTAC® to orient the POI and E3 ligase in a way that avoids steric clashes between their surfaces.

Q2: What are the main types of linkers, and what are their general properties?

A2:

Linker Type Common Examples Key Properties
Flexible Alkyl chains, Polyethylene Glycol (PEG) chains - Easily synthesized and their length can be systematically adjusted. - Alkyl chains are hydrophobic, which can sometimes negatively impact solubility. - PEG chains are hydrophilic, often improving water solubility and cell permeability.
Rigid Piperazine, Piperidine, Aromatic rings (e.g., triazole) - Reduce conformational flexibility, which can pre-organize the PROTAC® for better binding. - Can lead to improved physicochemical and pharmacokinetic properties.[6]

| Semi-Rigid | Phenyl-containing linkers like Methyl 2-(4-(aminomethyl)phenyl)acetate | - Offer a balance between the flexibility of alkyl/PEG chains and the conformational restriction of fully rigid linkers. |

Q3: My PROTAC® has poor cell permeability. Can the linker choice, specifically using a component like this compound, address this?

A3: Yes, linker composition significantly impacts cell permeability.[17] PROTACs are often large molecules that do not follow traditional "rule-of-five" guidelines, making cell entry a challenge.[18]

  • Balancing Hydrophilicity and Lipophilicity: Highly polar linkers (e.g., long PEG chains) can hinder passive diffusion across the cell membrane. The phenyl group in this compound adds lipophilicity, which can improve membrane permeability. The ester and amine functionalities provide some polarity. By incorporating such linkers, you can fine-tune the overall physicochemical properties of the PROTAC® to achieve a better balance for cell entry.[19]

Q4: Can a stable ternary complex form but still not lead to degradation?

A4: Yes, the formation of a stable ternary complex is necessary but not sufficient for degradation. The geometry of the complex must be "productive," meaning it positions an accessible lysine residue on the POI in close proximity to the E2-ubiquitin-loaded E3 ligase, allowing for efficient ubiquitin transfer.[15] An "unproductive" complex may be stable but oriented in a way that prevents this transfer. If you suspect this is the case, linker modification is the primary strategy to alter the relative orientation of the two proteins.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling in PROTAC® Synthesis

This protocol describes a general method for coupling a carboxylic acid-functionalized component to an amine-functionalized component (such as a linker derived from this compound), a common step where steric hindrance can be an issue.[12]

Materials:

  • Carboxylic acid-functionalized component (1.0 equiv)

  • Amine-functionalized component (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized component (1.0 equiv) in anhydrous DMF under an inert atmosphere.

  • Add HATU (1.5 equiv) and DIPEA (3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine-functionalized component (1.2 equiv) to the reaction mixture.

  • If steric hindrance is high, the reaction may be gently heated (e.g., to 40-50 °C) to facilitate the coupling.

  • Monitor the reaction progress using LC-MS or TLC. Reactions are typically complete within 2-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC®.

Protocol 2: Western Blot for Assessing PROTAC®-Mediated Protein Degradation

Materials:

  • Cell line expressing the target protein

  • PROTAC® stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC® Treatment: Prepare serial dilutions of your PROTAC® in complete culture medium. Include a vehicle control (e.g., DMSO).

  • Remove the old medium from the cells and replace it with the PROTAC®-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C and 5% CO₂.

  • Cell Lysis: After incubation, wash the cells once with cold PBS. Add cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the chemiluminescent substrate and visualize the bands using a digital imager.

  • Analysis: Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ub Ubiquitin Ternary POI-PROTAC-E3 Ub->Ternary Recruited Proteasome Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ternary->PROTAC Recycled POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition Troubleshooting_Workflow cluster_synthesis Synthesis Troubleshooting cluster_activity Activity Troubleshooting Start Experiment: PROTAC® Synthesis or Degradation Assay Problem Issue Encountered? Start->Problem Success Successful Outcome Problem->Success No Syn_Issue Low/No Product Yield Problem->Syn_Issue Yes (Synthesis) Act_Issue No Degradation Problem->Act_Issue Yes (Activity) Sol_Coupling Use Stronger Coupling Agent (HATU) Syn_Issue->Sol_Coupling Sol_Temp Optimize Temp/Solvent Syn_Issue->Sol_Temp Sol_Coupling->Start Re-run Sol_Temp->Start Re-run Check_Binary Confirm Binary Binding Act_Issue->Check_Binary No_Bind Binding Issue: Redesign Ligand Check_Binary->No_Bind No Sol_Linker_Length Modify Linker Length/ Flexibility Check_Binary->Sol_Linker_Length Yes Sol_Attachment Change Linker Attachment Point Sol_Linker_Length->Sol_Attachment Sol_Attachment->Start Re-run

Caption: Experimental workflow for troubleshooting low PROTAC® activity.

References

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. Retrieved from [Link]

  • Toma, T., et al. (2022). Effect of PROTAC linker length and conjugation site. ResearchGate. Retrieved from [Link]

  • Nishiguchi, T., et al. (2023). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. Nature. Retrieved from [Link]

  • Promega Connections. (2022). PROTACs: Just the FAQs. Promega Connections. Retrieved from [Link]

  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Retrieved from [Link]

  • Goracci, L., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • AdooQ BioScience. (n.d.). This compound. AdooQ BioScience. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • Sun, X., et al. (2019). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Jin, J., et al. (2022). Advancing Design Strategy of PROTACs for Cancer Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Shakyawar, S. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Drug Discovery. Retrieved from [Link]

  • Syngene. (2022). Five questions that determine the success of your PROTAC programs. Syngene. Retrieved from [Link]

  • Drummond, M. L., & Williams, R. S. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sun, X., & Rao, Y. (2020). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Malvern Panalytical. (2021). Are you building an effective protein degrader? 4 questions to ask yourself to find out. Malvern Panalytical. Retrieved from [Link]

  • Testa, A., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. Retrieved from [Link]

  • Pro-active. (n.d.). Targeted Protein Degradation: Design Considerations for PROTAC Development. Pro-active. Retrieved from [Link]

  • Sygnature Discovery. (2022). 5 things you should know about PROTACs. Sygnature Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. ResearchGate. Retrieved from [Link]

  • Bond, M. J., et al. (2018). Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead. Cell Chemical Biology. Retrieved from [Link]

  • ResearchGate. (2025). Targeting the Spliceosomal Protein USP39 Through Allosteric Ligands and PROTAC-Induced Degradation. ResearchGate. Retrieved from [Link]

  • Future Science. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Science. Retrieved from [Link]

  • The Scientist. (n.d.). Overcoming Roadblocks in PROTAC Characterizations. The Scientist. Retrieved from [Link]

  • Apollo. (n.d.). The Design, Synthesis and in vitro Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Degradation of Protein Arginine Methyltransferase 1. Apollo. Retrieved from [Link]

  • SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. SYNthesis med chem. Retrieved from [Link]

  • Zhang, X., et al. (2020). Design, Synthesis, and Biological Evaluation of MEK PROTACs. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Methyl 2-(aminomethyl)phenyl)acetate Hydrochloride in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) development. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing Methyl 2-(aminomethyl)phenyl)acetate hydrochloride as a linker building block in their PROTAC synthesis.

This particular linker offers a valuable semi-rigid phenylacetate scaffold, which can properly orient the two ligands for effective ternary complex formation. However, its unique ortho-substitution pattern—a primary amine and a methyl ester in close proximity—presents a specific and recurrent set of synthetic challenges. This document provides in-depth, question-and-answer-based troubleshooting guides, validated protocols, and the underlying chemical principles to help you navigate these complexities, optimize your reactions, and ensure the integrity of your final PROTAC molecules.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My amide coupling reaction is low-yielding, and LC-MS analysis shows a major byproduct with a mass exactly 32 Da less than my expected product. What is this byproduct and why is it forming?

This is the most common issue encountered with this linker. The byproduct you are observing corresponds to the loss of methanol (CH₃OH, mass ≈ 32 Da) from your desired coupled product. This is due to an intramolecular cyclization reaction that forms a stable six-membered ring lactam.

Causality and Mechanism:

After the successful (and desired) amide bond formation between the primary amine of the linker and your carboxylic acid-bearing ligand, the newly formed amide nitrogen is positioned perfectly to act as an intramolecular nucleophile. It attacks the nearby methyl ester carbonyl group, displacing methanol and forming a thermodynamically stable lactam. This side reaction is often rapid, especially at room temperature or upon heating, and can significantly reduce the yield of your desired linear PROTAC precursor.

Visualizing the Side Reaction: Intramolecular Cyclization

G cluster_mech Mechanism start Desired Product (Amide Intermediate) side_product Lactam Byproduct (Mass = Product - 32 Da) start->side_product methanol Methanol (CH3OH) (Lost) side_product->methanol Elimination Amide N-H Amide N-H Ester C=O Ester C=O Amide N-H->Ester C=O Nucleophilic Attack

Caption: Pathway of intramolecular cyclization side reaction.

Mitigation Strategies:

  • Low Temperature: Perform the coupling reaction at 0 °C or even -20 °C. This slows the rate of the intramolecular cyclization more significantly than the desired intermolecular amide coupling.

  • Rapid Reaction: Utilize a highly efficient coupling reagent like HATU or COMU. These reagents promote faster amide bond formation, reducing the overall reaction time and the window of opportunity for the cyclization to occur.[1]

  • Alternative Synthesis Strategy: The most robust solution is to change the synthetic strategy to avoid the presence of the methyl ester during the first coupling step. See Protocol 2.2 for a detailed workflow.

Question 2: My reaction fails to proceed or is extremely sluggish. My starting amine is still present even after extended reaction times. What should I check?

This issue typically points to problems with the activation of the primary amine or the integrity of your reagents.

Troubleshooting Checklist:

  • Insufficient Base: The starting material is a hydrochloride salt (R-NH₂·HCl). The primary amine is protonated and therefore non-nucleophilic. You must add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to deprotonate the ammonium salt and liberate the free amine for the reaction.

    • Rule of Thumb: Use at least 2.0-2.5 equivalents of base: 1.0 eq to neutralize the HCl salt and 1.0-1.5 eq to facilitate the coupling reaction itself.

  • Water Contamination: Anhydrous conditions are critical for amide coupling.[1] Water will hydrolyze your activated carboxylic acid intermediate (e.g., the HOBt/HATU ester) back to the starting carboxylic acid, effectively killing the reaction. Ensure your solvent (e.g., DMF, DCM) is anhydrous and that your reagents have been stored properly.

  • Steric Hindrance: If the carboxylic acid you are coupling is particularly bulky, the reaction may be inherently slow.[2] In such cases, switching to a more potent coupling reagent (e.g., from EDC/HOBt to HATU) or slightly increasing the reaction temperature (while carefully monitoring for lactam formation) may be necessary.[1]

  • Reagent Purity: Ensure your coupling reagents and the carboxylic acid starting material are pure. Impurities can interfere with the reaction.[1]

Question 3: Besides the lactam, I see other byproducts in my crude LC-MS, especially when using EDC as a coupling agent. What are they?

When using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), a common side reaction is the formation of an N-acylurea byproduct.

Causality and Mechanism:

The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is supposed to react with your amine. However, if the amine is not reactive enough or its concentration is low, the O-acylisourea can rearrange to a stable, unreactive N-acylurea. This rearrangement consumes your activated acid and stalls the reaction.

Visualizing the Side Reaction: N-Acylurea Formation

G Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Active Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Desired_Product Desired Amide Product O_Acylisourea->Desired_Product + Amine (Desired Path) N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Amine Linker-NH2

Caption: Desired reaction pathway versus N-acylurea side reaction.

Mitigation Strategies:

  • Use an Additive: Always use EDC in combination with an additive like HOBt (Hydroxybenzotriazole) or Oxyma Pure. These additives react with the O-acylisourea to form a more stable activated ester, which is less prone to rearrangement but still highly reactive towards the amine.[3]

  • Addition Sequence: Activate the carboxylic acid with EDC/HOBt for a few minutes before adding the amine. This ensures the active ester is readily available for coupling.

Protocols for Mitigation and Synthesis

Protocol 2.1: Optimized One-Pot Amide Coupling at Low Temperature

This protocol aims to maximize the yield of the desired amide product while minimizing the formation of the lactam byproduct.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add your carboxylic acid (1.0 eq) and an anhydrous solvent (e.g., DMF or DCM, to make a ~0.1 M solution).

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add the coupling reagent HATU (1.1 eq) and the non-nucleophilic base DIPEA (2.5 eq). Stir the mixture at 0 °C for 15-20 minutes.

  • Amine Addition: In a separate vial, dissolve Methyl 2-(aminomethyl)phenyl)acetate hydrochloride (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the cooled, activated acid mixture.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress closely by TLC or LC-MS every 30-60 minutes.

  • Quenching: Once the starting carboxylic acid is consumed (typically 2-4 hours), quench the reaction by adding water or saturated aqueous NH₄Cl.

  • Work-up & Purification: Proceed with a standard aqueous work-up (e.g., extraction with Ethyl Acetate or DCM). The organic layer should be washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product immediately via flash column chromatography, using a gradient elution to separate the desired product from the less polar lactam byproduct.

Protocol 2.2: Recommended Stepwise Synthesis to Eliminate Cyclization Risk

This is the most robust method. It involves using the corresponding carboxylic acid of the linker, thereby removing the possibility of lactam formation entirely.

Visualizing the Workflow: Stepwise Synthesis

G Start_Linker Start with: 2-(Aminomethyl)phenyl)acetic acid (Protected Amine, e.g., Boc) Step_1 Step 1: Couple Linker's Acid (HATU, DIPEA) Start_Linker->Step_1 Ligand_1 Ligand 1 (E3 or POI) (with -COOH) Step_3 Step 3: Couple Second Ligand (HATU, DIPEA) Ligand_1->Step_3 (Activated) Ligand_2 Ligand 2 (POI or E3) (with -NH2 or -OH) Ligand_2->Step_1 Intermediate Intermediate: Ligand-Linker(Boc) Step_1->Intermediate Step_2 Step 2: Deprotect Amine (TFA/DCM) Intermediate->Step_2 Intermediate_2 Intermediate: Ligand-Linker-NH2 Step_2->Intermediate_2 Intermediate_2->Step_3 Final_PROTAC Final PROTAC (No Lactam Formation Possible) Step_3->Final_PROTAC

Caption: Recommended two-step synthetic workflow to avoid cyclization.

Step-by-Step Methodology:

  • Starting Material: Begin with Boc-protected 2-(aminomethyl)phenyl)acetic acid.

  • First Coupling: Couple the carboxylic acid of the linker with the amine/hydroxyl group of your first PROTAC ligand (e.g., the E3 ligase binder) using standard conditions (e.g., HATU, DIPEA in DMF). Purify this intermediate.

  • Deprotection: Remove the Boc protecting group from the linker's amine using Trifluoroacetic acid (TFA) in DCM.

  • Second Coupling: Couple the now-free amine of the linker-ligand intermediate with the carboxylic acid of your second PROTAC ligand (e.g., the warhead).

  • Final Purification: Purify the final PROTAC molecule. This route is longer but synthetically safer and often results in a cleaner product profile and higher overall yield.

Data Interpretation: Diagnostic Mass Table

Use this table to quickly identify species in your crude reaction mixture by LC-MS (reported as [M+H]⁺).

Compound NameDescriptionCalculation for Expected [M+H]⁺
Starting Amine Methyl 2-(aminomethyl)phenyl)acetate179.22 + 1.007 = 180.23
Desired Product (Your Acid + Linker) - H₂O(Mass of Acid) + 179.22 - 18.01
Lactam Byproduct Intramolecular Cyclization Product(Mass of Desired Product) - 32.04
N-Acylurea Byproduct Rearrangement of EDC Adduct(Mass of Acid) + 155.25 - 18.01

References

  • BenchChem. (2025). PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in PROTAC Synthesis with Flexible Linkers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmT7IIhzJ9NaIa-7QzVQ43Jt05COwxg9OrRDeyBwN0VqbJeR--lt-S7C1NjDe4wsBPfBScX3dtE7htuP1e5tdPp1oBdPMKLz26UH4VpifZGNWAjMFvl6nq_LphSfl3WgzkgAkdvw5kP_14jYQx6qAsuDigkR2VaHqRZCFufsCkKr2tUchA_XqXtdt6uGi73b2TOw9tXhupVXee95RRG93m3tzfww8yfWvtmQ1O MV33q-fxqobrP4vRXgmM]( MV33q-fxqobrP4vRXgmM)
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Reddit r/Chempros. (2022). Carbodiimide amide coupling reaction sideproduct. [Link]

  • Buckley, D. L., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

Sources

Technical Support Center: Investigating and Mitigating Off-Target Effects of PROTACs Utilizing Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for investigating and mitigating potential off-target effects of Proteolysis Targeting Chimeras (PROTACs) synthesized using the linker Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride .

While off-target effects are primarily driven by the warhead (target protein binder) and the E3 ligase recruiter, the linker moiety plays a crucial role in the overall pharmacology of the PROTAC molecule. The physicochemical properties of the linker, such as its length, rigidity, and solubility, can influence the formation of a productive ternary complex (Target-PROTAC-E3 Ligase) and the molecule's cellular permeability, which in turn can impact its selectivity profile.

This resource provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting guides to help you navigate the complexities of PROTAC off-target analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding PROTAC off-target effects and the role of the linker.

Q1: What are the primary mechanisms of PROTAC off-target effects?

A1: PROTAC off-target effects can arise from several mechanisms:

  • Unintended degradation of other proteins: The warhead or the E3 ligase binder component of the PROTAC may have an affinity for proteins other than the intended target, leading to their unintended degradation. For instance, pomalidomide-based PROTACs have been reported to sometimes degrade zinc-finger (ZF) proteins.

  • Perturbation of signaling pathways: The degradation of the target protein can have downstream consequences on interconnected signaling pathways. Additionally, the degradation of off-target proteins can activate or inhibit other cellular pathways.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to reduced efficacy and potentially off-target pharmacology.

  • Metabolite Activity: Metabolites of the PROTAC molecule may have their own pharmacological activity, potentially binding to off-targets or competing with the parent PROTAC for binding to the target or E3 ligase.

Q2: How can the linker, this compound, influence off-target effects?

A2: While not the direct cause of specific off-target binding, the linker is a critical component that influences the overall behavior of the PROTAC molecule. The length, flexibility, and chemical composition of the linker affect the geometry and stability of the ternary complex. An improperly designed linker can lead to:

  • Suboptimal Ternary Complex Formation: A linker that is too short or too rigid may prevent the optimal orientation of the target protein and the E3 ligase, potentially leading to the recruitment of other proteins into a less specific complex.

  • Altered Physicochemical Properties: The linker contributes to the overall solubility, permeability, and metabolic stability of the PROTAC. Poor permeability can lead to the need for higher concentrations, increasing the risk of off-target effects due to the "hook effect".

  • Increased Formation of Unproductive Binary Complexes: The linker can influence the equilibrium between the formation of the productive ternary complex and non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase).

Q3: What is the recommended experimental approach to identify off-target effects of a novel PROTAC?

A3: A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation. The cornerstone of this approach is unbiased, global assessment of changes in the proteome.

  • Global Proteomics: Mass spectrometry (MS)-based proteomics is the gold standard for comparing protein abundance in cells treated with the PROTAC versus control-treated cells.

  • Transcriptomics: RNA-sequencing can help determine if changes in protein levels are a result of protein degradation or transcriptional regulation.

  • Targeted Validation: Potential off-targets identified through proteomics should be validated using orthogonal methods like Western blotting or targeted protein quantification.

  • Target Engagement Assays: It is crucial to confirm that the PROTAC physically engages with the identified off-target protein using techniques like the Cellular Thermal Shift Assay (CETSA).

Part 2: Troubleshooting Guides

This section provides structured troubleshooting for common issues encountered during the investigation of PROTAC off-target effects.

Issue 1: High number of potential off-targets identified in global proteomics.
Possible Cause Recommended Action Scientific Rationale
PROTAC concentration is too high, leading to non-specific degradation. Perform a wide dose-response curve (e.g., 1 nM to 30 µM) to identify the optimal concentration for on-target degradation and to observe any potential "hook effect".Excessive PROTAC concentrations can lead to the formation of binary complexes, which may have off-target activities, and can saturate the ubiquitin-proteasome system, leading to non-specific protein degradation.
The "warhead" or E3 ligase binder has poor selectivity. Test the "warhead" and E3 ligase binder components as individual small molecules to assess their intrinsic selectivity profiles.This helps to distinguish between off-target effects caused by the individual components versus those that are specific to the bifunctional nature of the PROTAC.
The linker is promoting unfavorable ternary complex conformations. Synthesize and test a small library of PROTACs with varying linker lengths and compositions.Modifying the linker can alter the geometry of the ternary complex, potentially improving selectivity for the on-target protein.
Indirect downstream effects are being misinterpreted as direct off-targets. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to distinguish between early, direct degradation events and later, indirect effects on protein expression.Direct off-targets are expected to be degraded with similar kinetics to the primary target, while downstream effects will likely appear at later time points.
Issue 2: Inconsistent or weak degradation of the on-target protein.
Possible Cause Recommended Action Scientific Rationale
Suboptimal PROTAC concentration (including the "hook effect"). As above, perform a wide dose-response curve to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).The bell-shaped curve of the "hook effect" means that higher concentrations can lead to less degradation.
Poor cell permeability of the PROTAC. Utilize cell-based target engagement assays like NanoBRET™ to confirm intracellular target binding. Consider modifying the linker to improve physicochemical properties.A PROTAC must be able to cross the cell membrane to reach its intracellular target. Poor permeability is a common challenge for these larger molecules.
Low expression of the required E3 ligase in the cell model. Verify the expression of the recruited E3 ligase (e.g., Cereblon, VHL) in your chosen cell line by Western blot or qPCR.The PROTAC is dependent on the presence of the E3 ligase to function. If the ligase is not expressed, no degradation will occur.
Inactive ubiquitin-proteasome system (UPS). Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., 10 µM MG132 for 4-6 hours).If degradation is rescued (i.e., the target protein level is restored), it confirms that the observed protein loss is dependent on a functional proteasome.

Part 3: Experimental Protocols and Visualizations

This section provides detailed protocols for key experiments and visual diagrams to illustrate complex concepts.

Protocol 1: Global Proteomics for Off-Target Identification

This protocol outlines a general workflow for identifying potential off-target proteins using mass spectrometry-based proteomics.

  • Cell Culture and Treatment:

    • Plate your chosen cell line at a consistent density.

    • Treat cells with your PROTAC at its optimal on-target degradation concentration (and potentially a higher concentration to assess dose-dependent off-targets).

    • Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the PROTAC or a version with a mutated E3 ligase binder).

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptide samples from each condition with isobaric tags for multiplexed analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis:

    • Identify and quantify thousands of proteins across all samples.

    • Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

CETSA is a powerful technique to confirm the physical interaction between your PROTAC and a potential off-target protein in a cellular context.

  • Cell Treatment:

    • Treat intact cells with your PROTAC at various concentrations. Include a vehicle control.

  • Heating:

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Centrifugation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the potential off-target protein remaining in the soluble fraction by Western blot or other targeted protein detection methods.

  • Data Analysis:

    • Binding of the PROTAC to the protein will stabilize it, resulting in a shift in its melting curve (i.e., more protein remains soluble at higher temperatures). This confirms target engagement.

Visualizations

PROTAC_Off_Target_Workflow cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Analysis Analysis & Refinement proteomics Global Proteomics (LC-MS/MS) western_blot Western Blot proteomics->western_blot Identify Potential Off-Targets transcriptomics Transcriptomics (RNA-Seq) transcriptomics->proteomics Differentiate Degradation vs. Transcription cetsa CETSA western_blot->cetsa Confirm Degradation nanobret NanoBRET™ cetsa->nanobret Validate Target Engagement dose_response Dose-Response & Time-Course nanobret->dose_response Confirm Intracellular Binding linker_mod Linker Modification dose_response->linker_mod Optimize Selectivity Hook_Effect cluster_low_conc Low [PROTAC] cluster_high_conc High [PROTAC] T1 Target Ternary1 Productive Ternary Complex (Degradation) T1->Ternary1 P1 PROTAC P1->Ternary1 E1 E3 Ligase E1->Ternary1 T2 Target Binary_TP Binary Complex (Non-productive) T2->Binary_TP P2a PROTAC P2a->Binary_TP P2b PROTAC Binary_PE Binary Complex (Non-productive) P2b->Binary_PE E2 E3 Ligase E2->Binary_PE

Caption: The "Hook Effect" in PROTAC experiments.

References

  • Vertex AI Search. (n.d.). This compound | PROTAC Linker.
  • BenchChem. (2025). Troubleshooting PROTAC CRABP-II Degrader-1 experiments.
  • BenchChem. (2025). common problems in PROTAC experiments and how to avoid them.
  • Vertex AI Search. (n.d.). This compound | PROTAC Linker.
  • MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service.
  • BenchChem. (2025). troubleshooting PROTAC IDO1 Degrader-1 experiments.
  • WuXi AppTec. (2022, April 15). Tackling the DMPK challenges of developing PROTAC drugs.
  • Pelago Bioscience. (2024). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders.
  • Pelago Bioscience. (n.d.). CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact.
  • Vertex AI Search. (n.d.). This compound | PROTAC Linker.
  • BenchChem. (2025). Assessing Off-Target Protein Degradation: A Comparative Guide for PROTAC ER Degrader-3.
  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation.
  • National Institutes of Health. (2022, December 20). An overview of PROTACs: a promising drug discovery paradigm.
  • National Institutes of Health. (n.d.). Proteolysis-targeting chimeras with reduced off-targets.
  • Pharmacy Times. (2025, February 6). Unlocking PROTACs' Potential: Overcoming Development Challenges.
  • WuXi AppTec. (2022, June 23). How to Tackle the Developmental Challenges of PROTAC Drugs.
  • bioRxiv. (2020, November 20). A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
  • YouTube. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation.
  • Selvita. (2025, April 18). Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal.
  • Wikipedia. (n.d.). Proteolysis-targeting chimera.
  • Pelago Bioscience. (n.d.). CETSA PROTAC Profiling | Enhancing Degrader Research.
  • ResearchGate. (n.d.). (PDF) A Proteomic Platform to Identify Off-Target Proteins Associated with Therapeutic Modalities that Induce Protein Degradation or Gene Silencing.
  • ResearchGate. (2025, August 6). (PDF) A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
  • Broad Institute. (n.d.). Proteolysis-targeting chimeras with reduced off-targets.
  • Vertex AI Search. (n.d.). This compound | PROTAC Linker.
  • bioRxiv. (2020, September 23). A tale of two tails - efficient profiling of protein degraders by specific functional and target engagement readouts.
  • Creative Proteomics. (n.d.). DARTS vs CETSA: Choosing the Right Assay for Target Validation.
  • BMG Labtech. (n.d.).

Technical Support Center: Strategies for Modifying the Methyl 2-(4-(aminomethyl)phenyl)acetate Hydrochloride Linker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the modification of the bifunctional linker, Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS No: 99075-25-9).[1][2][3][4][5] This linker is a valuable component in the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2] Its structure offers two distinct points for chemical modification: a primary amine and a methyl ester.

This document is designed to provide not just protocols, but the underlying scientific principles to empower you to overcome common experimental hurdles.

Section 1: Understanding the Linker - FAQs

This section addresses fundamental questions about the linker's properties and reactivity.

Q1: What are the key reactive functional groups of this compound and their respective reactivities?

A1: This linker possesses two key functional groups for conjugation:

  • A Primary Amine (-NH2): The aminomethyl group contains a primary amine. This amine is nucleophilic and is a common target for conjugation.[6] In its hydrochloride salt form, the amine is protonated (-NH3+), which renders it non-nucleophilic.[7] Therefore, neutralization with a non-nucleophilic base is a crucial first step in most reaction schemes. Primary amines are typically targeted for acylation reactions, such as forming stable amide bonds.[6][7][8]

  • A Methyl Ester (-COOCH3): The methyl ester is an electrophilic group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (-COOH).[9][10][11] This carboxylic acid can then be activated to react with nucleophiles, such as amines or alcohols on a target molecule. Direct reaction of the methyl ester with amines to form amides is possible but often requires harsh conditions and is less common in bioconjugation than the two-step hydrolysis-activation approach.[12]

Q2: What are the typical applications of this linker in drug development?

A2: Due to its bifunctional nature, this linker is frequently employed in constructing complex therapeutic molecules where it covalently connects two different molecular entities.[13] A prime example is in the synthesis of PROTACs, where one end of the linker binds to a ligand for a target protein and the other end binds to a ligand for an E3 ubiquitin ligase.[2] It is also applicable in the development of ADCs, connecting a cytotoxic payload to a monoclonal antibody.[13]

Q3: How does the hydrochloride salt form affect its handling and reactivity?

A3: The hydrochloride salt improves the linker's stability and shelf-life by protecting the primary amine from oxidative degradation. However, as mentioned in A1, the amine must be deprotonated (neutralized) to become reactive. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a systematic approach to resolving common problems encountered during the modification of this linker.

Issue 1: Low Yield in Amide Bond Formation at the Primary Amine

Low or no yield is a frequent challenge in bioconjugation reactions.[14] Here’s a guide to systematically troubleshoot this issue when targeting the primary amine of the linker.

Potential Cause Recommended Solution & Explanation
Incomplete Amine Neutralization The primary amine is supplied as a hydrochloride salt and is unreactive in its protonated state.[7] Solution: Ensure the addition of at least one equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) to the reaction mixture prior to adding your electrophilic reagent. Monitor the pH of the reaction to ensure it is in the optimal range for amine acylation (typically pH 7.5-8.5).[7]
Hydrolysis of Activated Ester If you are using an activated ester (e.g., N-hydroxysuccinimide (NHS) ester) to react with the amine, it is susceptible to hydrolysis, especially at high pH.[7] This competing reaction forms an unreactive carboxylic acid and reduces the amount of reagent available for conjugation.[7] Solution: Perform the reaction at the lower end of the optimal pH range (around 7.5). Use a fresh, high-quality activated ester and consider using a modest excess (2-5 fold) to compensate for some hydrolysis.
Interfering Buffer Components Buffers containing primary amines, such as Tris or glycine, will compete with the linker's amine for reaction with your electrophile. Solution: Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, or borate buffer. If your starting material is in an incompatible buffer, perform a buffer exchange using dialysis or size-exclusion chromatography.[14]
Steric Hindrance The molecule you are trying to conjugate to the linker may be sterically hindered, preventing efficient reaction.[15] Solution: Consider using a linker with a longer spacer arm to increase the accessibility of the reactive groups.[16] Alternatively, optimizing reaction conditions such as temperature and reaction time may improve yields.
Issue 2: Incomplete Hydrolysis of the Methyl Ester

Failure to completely convert the methyl ester to the carboxylic acid will result in a mixed product and complicate downstream conjugation steps.

Potential Cause Recommended Solution & Explanation
Suboptimal pH for Hydrolysis Ester hydrolysis (saponification) is most efficient under strongly basic conditions.[9][10] Solution: Use a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a suitable solvent system (e.g., water/methanol or water/THF).[11] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to ensure complete conversion.
Reversibility of Acid-Catalyzed Hydrolysis Hydrolysis under acidic conditions is a reversible reaction.[9][10] Solution: To drive the equilibrium towards the carboxylic acid product, use a large excess of water.[10] However, alkaline hydrolysis is generally preferred as it is an irreversible reaction, leading to more complete conversion.[9]
Insufficient Reaction Time or Temperature Ester hydrolysis can be slow at room temperature.[17] Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the rate of hydrolysis. Again, monitor the reaction to completion to avoid degradation of other functional groups.
Issue 3: Difficulty in Product Purification

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and excess reagents.[18]

Potential Cause Recommended Solution & Explanation
Excess Reagents Using a large excess of reagents can complicate purification. Solution: Optimize the stoichiometry of your reaction. While a slight excess of one reagent may be necessary to drive the reaction to completion, a large excess should be avoided. Quenching the reaction to neutralize unreacted reagents can also simplify purification.
Similar Polarity of Product and Starting Materials If the product and starting materials have similar polarities, separation by standard chromatography can be difficult. Solution: Consider using a different chromatographic technique (e.g., ion-exchange chromatography if your product has a net charge) or a different solvent system. Protecting group strategies can also be employed to significantly alter the polarity of a molecule, facilitating separation.
Formation of Complex Mixtures Side reactions can lead to a complex mixture of products.[7] Solution: Carefully control reaction conditions (pH, temperature, stoichiometry) to minimize side reactions. Ensure the use of high-purity starting materials.

Section 3: Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for key modifications of the linker.

Workflow 1: Amide Bond Formation via NHS Ester Chemistry

This workflow describes the conjugation of a molecule containing a carboxylic acid to the primary amine of the linker.

Amide Bond Formation Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Linker Preparation cluster_2 Step 3: Conjugation A Carboxylic Acid- R + EDC + NHS B NHS Ester- R A->B Formation of activated ester E NHS Ester- R + Deprotonated Linker B->E C Linker-HCl D Deprotonated Linker C->D Add non-nucleophilic base (e.g., DIPEA) D->E F Conjugate (Stable Amide Bond) E->F pH 7.5-8.5

Caption: Workflow for amide bond formation using NHS ester chemistry.

Protocol:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add 1.1 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1.2 equivalents of N-hydroxysuccinimide (NHS).[19]

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Preparation of the Linker:

    • Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.5).

    • Add 1.1 equivalents of a non-nucleophilic base, such as DIPEA, to deprotonate the primary amine.

  • Conjugation:

    • Add the activated NHS ester solution to the linker solution. A 2-5 fold molar excess of the NHS ester relative to the linker is a good starting point.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C.

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris) to consume any unreacted NHS ester.

    • Purify the conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).

Workflow 2: Linker Modification via Ester Hydrolysis and Subsequent Amidation

This workflow illustrates the modification of the ester group to a carboxylic acid, followed by conjugation to an amine-containing molecule.

Ester Hydrolysis and Amidation Workflow cluster_0 Step 1: Ester Hydrolysis cluster_1 Step 2: Carboxylic Acid Activation cluster_2 Step 3: Conjugation A Linker (Methyl Ester) B Linker (Carboxylic Acid) A->B NaOH or LiOH in H2O/MeOH C Linker (Carboxylic Acid) + EDC + NHS B->C D Activated Linker (NHS Ester) C->D Formation of activated ester E Activated Linker + Amine-Molecule F Conjugate (Stable Amide Bond) E->F pH 7.5-8.5

Caption: Workflow for ester hydrolysis followed by amidation.

Protocol:

  • Ester Hydrolysis (Saponification):

    • Dissolve the linker in a mixture of methanol and water.

    • Add 1.5-2.0 equivalents of NaOH or LiOH.

    • Stir the reaction at room temperature or with gentle heating (40°C) and monitor for completion by TLC or LC-MS.

    • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

    • Extract the product into an organic solvent or purify by another suitable method.

  • Activation and Conjugation:

    • Follow the steps outlined in Workflow 1 (Protocol steps 1 and 3), using the newly formed carboxylic acid on the linker as the starting material and reacting it with an amine-containing molecule.

Section 4: Advanced Strategies - Orthogonal Protection

For more complex syntheses where sequential modifications are required, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one functional group without affecting the other.[20][21]

Q4: How can I selectively modify one functional group while the other is protected?

A4: You can use protecting groups that are stable under the reaction conditions used to modify the other functional group, and that can be removed under specific conditions that do not affect the newly formed linkage.

Orthogonal Protection Strategy cluster_0 Pathway A: Modify Ester First cluster_1 Pathway B: Modify Amine First Start Linker (Amine + Methyl Ester) A1 Protect Amine (e.g., with Boc) Start->A1 B1 Protect Carboxylic Acid (Synthesize linker with a t-butyl ester) Start->B1 A2 Hydrolyze Ester A1->A2 A3 Conjugate to Molecule 1 (at Carboxylic Acid) A2->A3 A4 Deprotect Amine (e.g., with TFA) A3->A4 A5 Conjugate to Molecule 2 (at Amine) A4->A5 B2 Conjugate to Molecule 1 (at Amine) B1->B2 B3 Deprotect Carboxylic Acid (e.g., with TFA) B2->B3 B4 Conjugate to Molecule 2 (at Carboxylic Acid) B3->B4

Caption: Orthogonal protecting group strategies for sequential linker modification.

Example Strategy (Pathway A):

  • Protect the Amine: React the linker with Di-tert-butyl dicarbonate (Boc)2O to form the Boc-protected amine. The Boc group is stable to the basic conditions required for ester hydrolysis.[20]

  • Modify the Ester: Perform the ester hydrolysis as described in Workflow 2 to generate the carboxylic acid.

  • First Conjugation: Couple a molecule to the newly formed carboxylic acid.

  • Deprotect the Amine: Remove the Boc group using a strong acid, such as trifluoroacetic acid (TFA), which will not cleave the newly formed amide bond.[21]

  • Second Conjugation: Conjugate a second molecule to the now-free primary amine.

Section 5: Analytical Characterization

Thorough analytical characterization is critical to confirm the identity and purity of your modified linker and final conjugate.[22][][24][25]

Technique Application
LC-MS (Liquid Chromatography-Mass Spectrometry) The primary tool for confirming the molecular weight of the product at each step and assessing purity.[22][]
HPLC (High-Performance Liquid Chromatography) Used to assess purity and for purification. Different methods (e.g., reversed-phase, HIC) can be employed depending on the properties of the conjugate.[24][26]
NMR (Nuclear Magnetic Resonance) Spectroscopy Provides detailed structural information to confirm that the modification has occurred at the desired position.
SEC (Size-Exclusion Chromatography) Important for analyzing bioconjugates like ADCs to assess for aggregation or fragmentation.[24]

By understanding the principles outlined in this guide and employing a systematic troubleshooting approach, you can effectively utilize the this compound linker in your research and development endeavors.

References

  • BOC Sciences. Addressing Challenges in Bioconjugation: The Role of Click Chemistry.
  • Benchchem. Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates using Amine-PEG-CH2COOH (MW 3400).
  • Benchchem. Optimizing Bioconjugation: A Guide to NHS Ester Reactions.
  • ResearchGate. Classical methods for chemoselective modification of primary amines on peptides/proteins. (a) N-hydroxysuccinimide (NHS).
  • MDPI. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.
  • kbDNA. Bioconjugation Chemistry: Challenges and Solutions.
  • BOC Sciences. Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
  • Chemistry LibreTexts. Introduction to Bioconjugation.
  • Pharma Focus America. Analytical Techniques for Antibody-Drug Conjugates.
  • Benchchem. Troubleshooting low yield in bioconjugation reactions.
  • NIH. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).
  • NIH. Analytical methods for physicochemical characterization of antibody drug conjugates.
  • ACS Publications. Kinetics of Amine Modification of Proteins | Bioconjugate Chemistry.
  • RSC Publishing. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates.
  • Google Patents. Hydrolysis of methyl esters.
  • Chemistry LibreTexts. The Hydrolysis of Esters.
  • Fiveable. 11.3 Protecting groups - Organic Chemistry II.
  • Chemistry LibreTexts. 13.10: Protecting Groups in Organic Synthesis.
  • Chemguide. hydrolysis of esters.
  • CellMosaic. General Frequently Asked Questions for Bioconjugation.
  • Creative Biolabs. Chemical Conjugation.
  • Organic Chemistry Portal. Ester to Acid - Common Conditions.
  • Capot Chemical. Specifications of this compound.
  • MedChemExpress. This compound.
  • ChemScene. 99075-25-9 | this compound.
  • AChemBlock. This compound 95.00% | CAS: 99075-25-9.
  • ResearchGate. Methyl ester hydrolysis.
  • BLD Pharm. 99075-25-9|this compound|BLD Pharm.

Sources

"Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" improving cell permeability of PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers utilizing novel strategies to enhance the cellular uptake of Proteolysis-Targeting Chimeras (PROTACs). Specifically, we will explore the role and application of linkers, such as Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride, in overcoming the permeability challenges inherent in these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why is cell permeability a major hurdle for PROTACs?

PROTACs are large, heterobifunctional molecules, often with molecular weights exceeding 800 Da and significant topological polar surface area (TPSA). These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines typically used to predict the oral bioavailability and membrane permeability of small-molecule drugs. Their size and polarity impede passive diffusion across the lipid bilayer of the cell membrane, which is essential for them to reach their intracellular targets and engage the ubiquitin-proteasome system.[1][2]

Q2: My PROTAC is highly effective in biochemical assays but shows poor degradation in cell-based assays. Is this a permeability issue?

A significant decrease in potency between biochemical (cell-free) and cell-based assays is a strong indicator of poor cell permeability. If the PROTAC cannot efficiently cross the cell membrane, it cannot form the necessary ternary complex (Target Protein - PROTAC - E3 Ligase) required to initiate protein degradation.[3] To confirm a permeability issue, direct measurement of intracellular compound concentration or the use of specific permeability assays is recommended.

Q3: What is "this compound" and how is it used with PROTACs?

This compound is a chemical building block used as a linker in the synthesis of PROTACs.[4][5][6] The linker is a critical component that connects the ligand for the target protein to the ligand for the E3 ubiquitin ligase.[7] The chemical properties of the linker, including its length, rigidity, and composition, play a crucial role in the overall efficacy of the PROTAC, influencing not only ternary complex formation but also its physicochemical properties like solubility and cell permeability.[7][]

Q4: How might the "this compound" linker improve PROTAC cell permeability?

While direct comparative studies for this specific linker are not extensively published, its chemical structure contains features known to be beneficial for cell permeability. The presence of a basic amine in the "aminomethyl" group is particularly noteworthy. Incorporating basic amines into PROTAC linkers is a strategy that can enhance cell permeability.[9] This is thought to occur through several mechanisms, including increasing the overall polarity in the aqueous extracellular environment while allowing for a less polar, folded conformation within the lipophilic cell membrane. This "molecular chameleon" effect, where the PROTAC can adapt its conformation to different environments, is crucial for passive cell entry.[10][11] The linker's ability to facilitate intramolecular hydrogen bonds and other non-covalent interactions can shield polar groups, reducing the effective TPSA and aiding membrane transit.[][12][13]

Troubleshooting Guide: Common Permeability-Related Issues

This section addresses specific experimental problems and provides actionable solutions.

Observed Problem Potential Cause Recommended Troubleshooting Steps
No target degradation at any tested concentration. Poor Cell Permeability: The PROTAC is not entering the cell in sufficient quantities.1. Confirm Target Engagement: Use a cell-permeabilized assay (e.g., with digitonin) to verify that the PROTAC can engage its target when the membrane barrier is removed. 2. Direct Permeability Assay: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) as a first-line, high-throughput screen for passive diffusion.[10][11] 3. Live-Cell Target Engagement: Utilize an assay like NanoBRET™ to measure target binding in intact, live cells. A significant discrepancy between permeabilized and live-cell results points to a permeability issue.
Degradation is observed, but potency (DC50) is much lower than in biochemical assays. Suboptimal Intracellular Concentration: The PROTAC is entering the cell but not reaching the optimal concentration for efficient ternary complex formation.1. Dose-Response & Time-Course: Conduct a comprehensive dose-response experiment over a wide concentration range and multiple time points (e.g., 2, 4, 8, 24 hours) to identify the optimal conditions for degradation. 2. Linker Optimization: If not already using a permeability-enhancing linker, consider re-synthesis with linkers known to improve uptake, such as those containing basic amines or those that are more rigid.[][9] 3. LC-MS/MS Quantification: Directly measure the intracellular concentration of the PROTAC using liquid chromatography-mass spectrometry to correlate concentration with degradation efficacy.
The "Hook Effect": Degradation efficiency decreases at higher PROTAC concentrations. Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex.1. Wider Concentration Range: Extend the dose-response curve to lower concentrations to ensure the optimal degradation window is not missed. The peak degradation often occurs at an intermediate concentration. 2. Structural Modeling: If possible, use computational modeling to understand the thermodynamics of binary vs. ternary complex formation, which can guide linker design to favor the ternary state.
High variability in degradation results between experiments. Cell Health & Monolayer Integrity: Inconsistent cell culture conditions can significantly impact permeability and degradation assays.1. Monitor Cell Viability: Always include a cell viability assay (e.g., CellTiter-Glo®) in parallel with degradation experiments to ensure the observed effects are not due to cytotoxicity. 2. TEER Measurement (for Caco-2 assays): When using cell monolayer assays like the Caco-2 assay, measure the Transepithelial Electrical Resistance (TEER) before and after the experiment to ensure the integrity of the cell barrier was maintained.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid, high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • Donor Plate Preparation: Prepare serial dilutions of the PROTAC compound in a buffer at a specific pH (e.g., pH 7.4) in a separate 96-well donor plate.

  • Assay Assembly: The lipid-coated filter plate is placed on top of the donor plate, creating a "sandwich." An acceptor plate containing buffer is placed on top of the filter plate.

  • Incubation: The entire assembly is incubated for a specified period (e.g., 4-16 hours) at room temperature. During this time, the PROTAC can diffuse from the donor well, through the artificial membrane, into the acceptor well.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is quantified, typically using UV-Vis spectroscopy or LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time and the surface area of the membrane.

Causality: This assay isolates passive diffusion from active transport or metabolism, providing a clear measure of a molecule's intrinsic ability to cross a lipid bilayer. It is an excellent primary screen to quickly rank compounds based on their potential permeability.

Protocol 2: NanoBRET™ Target Engagement Assay in Live Cells

This protocol measures the binding of a PROTAC to its target protein within living cells, providing a direct assessment of both cell entry and target engagement.

Methodology:

  • Cell Preparation: A suitable cell line (e.g., HEK293) is transfected with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Cell Seeding: The transfected cells are seeded into a 96-well plate and allowed to adhere.

  • Tracer Addition: A fluorescently labeled tracer that also binds to the target protein is added to the cells.

  • PROTAC Treatment: The cells are then treated with serial dilutions of the PROTAC compound or a vehicle control.

  • Incubation: The plate is incubated for a set time (e.g., 2 hours) at 37°C to allow the PROTAC to enter the cells and compete with the tracer for binding to the target.

  • Substrate Addition: The NanoBRET™ Nano-Glo® Substrate is added, which is converted by the NanoLuc® luciferase to produce a luminescent signal.

  • Data Acquisition: The plate is read on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (fluorescent tracer) signals. The ratio of these signals (the BRET ratio) is calculated.

  • Data Analysis: The BRET ratio is plotted against the PROTAC concentration to determine the IC50 value, which reflects the concentration of PROTAC required to displace 50% of the tracer in live cells.

Causality: A potent IC50 value in this assay confirms that the PROTAC can cross the cell membrane, remain stable in the cytoplasm, and bind to its intended target. Comparing these results to a permeabilized cell control can quantify the degree to which the cell membrane is a barrier.

Visualizations

PROTAC Mechanism of Action and the Permeability Barrier

PROTAC_Mechanism cluster_extracellular Extracellular Space cluster_cell Intracellular Space PROTAC_out PROTAC Cell_Membrane Cell Membrane (Permeability Barrier) PROTAC_out->Cell_Membrane Passive Diffusion PROTAC_in PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Cell_Membrane->PROTAC_in

Caption: Workflow of PROTAC action, highlighting the cell membrane as the initial barrier.

Permeability Troubleshooting Workflow

Troubleshooting_Workflow decision decision result result issue issue Start Start: Biochemical Potency Confirmed CellAssay Perform Cell-Based Degradation Assay Start->CellAssay DegradationObserved Degradation Observed? CellAssay->DegradationObserved PotencyCheck Potency comparable to biochemical assay? DegradationObserved->PotencyCheck Yes PermeabilizedAssay Run Permeabilized Cell Assay DegradationObserved->PermeabilizedAssay No PotencyCheck->result Yes (Permeability OK) PotencyCheck->issue No (Suboptimal Permeability) PermeabilizedActive Activity restored? PermeabilizedAssay->PermeabilizedActive PermeabilizedActive->issue Yes (Permeability Issue) PermeabilizedActive->issue No (Other Issue, e.g., Cellular Efflux)

Caption: Decision tree for diagnosing PROTAC permeability issues in experiments.

References

  • Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation . (2022). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability . (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability . (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability . (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Specifications of this compound . (n.d.). Capot Chemical. Retrieved January 4, 2026, from [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs . (n.d.). ACS Publications. Retrieved January 4, 2026, from [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability . (n.d.). Semantic Scholar. Retrieved January 4, 2026, from [Link]

  • Linker-dependent folding rationalizes PROTAC cell permeability . (n.d.). ChemRxiv. Retrieved January 4, 2026, from [Link]

  • Figure 4. PROTAC permeability, stability, and cellular activity. (A)... . (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs . (2020). PubMed. Retrieved January 4, 2026, from [Link]

  • PROTACs & Molecular Glues . (n.d.). SYNthesis med chem. Retrieved January 4, 2026, from [Link]

  • PROTACs improve selectivity for targeted proteins . (2025). ScienceOpen. Retrieved January 4, 2026, from [Link]

  • PROTACs: proteolysis-targeting chimeras . (2023). BMG Labtech. Retrieved January 4, 2026, from [Link]

  • Novel PROTAC enhances its intracellular accumulation and protein knockdown . (2020). Baylor College of Medicine. Retrieved January 4, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review . (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Quantitative Measurement of PROTAC Intracellular Accumulation . (2024). PubMed Central. Retrieved January 4, 2026, from [Link]

  • Augmenting Protein Degradation Capacity of PROTAC through Energy Metabolism Regulation and Targeted Drug Delivery . (2024). PubMed. Retrieved January 4, 2026, from [Link]

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation . (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Protein Degradation by PROTACs Employing a Phenylacetate Linker Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" in PROTAC Design

For researchers, scientists, and drug development professionals venturing into the rapidly evolving field of targeted protein degradation, the meticulous validation of a novel Proteolysis-Targeting Chimera (PROTAC) is paramount. This guide provides an in-depth, technical comparison of methodologies to validate protein degradation, with a specific focus on PROTACs constructed with the commercially available linker, "this compound".

While direct, peer-reviewed degradation data for a specific PROTAC utilizing this exact linker is not yet prominent in public literature, its phenylacetate scaffold offers predictable properties. This guide will, therefore, use a well-characterized PROTAC targeting Bromodomain-containing protein 4 (BRD4) as a framework for comparison, juxtaposing its established performance with the anticipated characteristics of a hypothetical PROTAC employing the "this compound" linker. This approach will provide a robust, scientifically grounded framework for researchers to design and interpret their own validation experiments.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC's efficacy is not solely dictated by the choice of its warhead (target-binding ligand) and E3 ligase ligand; the linker connecting these two moieties is a critical determinant of success.[1][2] The linker's length, rigidity, and chemical composition profoundly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the prerequisite for ubiquitination and subsequent proteasomal degradation.[1]

The "this compound" linker provides a semi-rigid phenylacetate backbone. This rigidity can be advantageous in pre-organizing the PROTAC into a conformation conducive to ternary complex formation, a contrast to the high flexibility of commonly used polyethylene glycol (PEG) linkers.[1] However, this rigidity can also impose constraints that may not be optimal for all target-E3 ligase pairs. Therefore, empirical validation is non-negotiable.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[3] This intricate pathway involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to a target protein.[3] This polyubiquitination serves as a molecular tag, marking the protein for degradation by the 26S proteasome.[3] A PROTAC artificially brings a target protein and an E3 ligase into close proximity, thereby inducing the target's ubiquitination and degradation.[3]

cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Binds Target Protein Target Protein Target Protein->Ternary Complex Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Binds Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces 26S Proteasome 26S Proteasome Ubiquitination->26S Proteasome Targets for Degradation Degraded Protein Degraded Protein 26S Proteasome->Degraded Protein Results in

Caption: Workflow of PROTAC-induced protein degradation.

A Multi-Pronged Approach to Validation: Essential Experimental Pillars

A comprehensive validation of a novel PROTAC requires a suite of orthogonal assays to confirm its mechanism of action, potency, and selectivity. The following sections detail the core experimental workflows, comparing the expected outcomes for a hypothetical BRD4-targeting PROTAC with a phenylacetate linker ("Hypothetical-PROTAC") against a well-characterized BRD4 degrader.

Confirmation of Target Degradation: The Western Blot

The Western blot is the foundational technique for demonstrating PROTAC-induced protein degradation. It provides a semi-quantitative measure of the target protein's abundance in cells following PROTAC treatment.

Experimental Workflow: Western Blot

Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Standard workflow for Western blot analysis.

Detailed Protocol: Western Blot for BRD4 Degradation

  • Cell Culture and Treatment:

    • Seed a human cancer cell line expressing BRD4 (e.g., HeLa, THP-1) in 6-well plates and allow for overnight adherence.

    • Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize the BRD4 signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

Comparative Data Presentation: BRD4 Degradation

PROTACTargetE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
dBET1 BRD4Pomalidomide (CRBN)PEG-based<100>90Various
ARV-771 BRD2/3/4VHL ligandPEG-based<1>90CRPC cells[5]
Hypothetical-PROTAC BRD4Pomalidomide (CRBN)PhenylacetateTo be determinedTo be determinedHeLa, THP-1N/A

Note: The performance of the Hypothetical-PROTAC is to be determined experimentally. The phenylacetate linker's rigidity may lead to a different DC50 and Dmax compared to the more flexible PEG linkers of dBET1 and ARV-771.

Unbiased Selectivity Profiling: Quantitative Mass Spectrometry

While Western blotting confirms on-target degradation, it is crucial to assess the PROTAC's selectivity across the entire proteome. Quantitative mass spectrometry-based proteomics is the gold standard for identifying potential off-target effects.[6]

Experimental Workflow: Quantitative Proteomics

Cell Culture & Treatment Cell Culture & Treatment Protein Extraction & Digestion Protein Extraction & Digestion Cell Culture & Treatment->Protein Extraction & Digestion Peptide Labeling (e.g., TMT) Peptide Labeling (e.g., TMT) Protein Extraction & Digestion->Peptide Labeling (e.g., TMT) LC-MS/MS Analysis LC-MS/MS Analysis Peptide Labeling (e.g., TMT)->LC-MS/MS Analysis Data Analysis & Protein Quantification Data Analysis & Protein Quantification LC-MS/MS Analysis->Data Analysis & Protein Quantification Cell Seeding in Multiwell Plates Cell Seeding in Multiwell Plates PROTAC Treatment (Dose-Response) PROTAC Treatment (Dose-Response) Cell Seeding in Multiwell Plates->PROTAC Treatment (Dose-Response) Incubation Incubation PROTAC Treatment (Dose-Response)->Incubation Addition of Viability Reagent Addition of Viability Reagent Incubation->Addition of Viability Reagent Signal Measurement (Luminescence) Signal Measurement (Luminescence) Addition of Viability Reagent->Signal Measurement (Luminescence) Data Analysis (IC50) Data Analysis (IC50) Signal Measurement (Luminescence)->Data Analysis (IC50)

Sources

The Linker as the Linchpin: A Comparative Guide to Phenyl-Based Rigid Linkers and Flexible Tethers in PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Spacer

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by hijacking the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of three distinct parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall success, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates degradation efficacy, selectivity, and pharmacokinetic properties.[3][4]

The evolution of "linkerology" has moved from synthetically tractable and flexible chains to more sophisticated, rigid structures designed to optimize PROTAC performance.[2] This guide provides an in-depth comparison between linkers derived from rigid building blocks, exemplified by Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride , and traditional flexible linkers, offering experimental insights to inform rational PROTAC design.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Releases PROTAC (Catalytic Cycle) Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Induces Poly-ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognized by Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades POI caption Figure 1: Mechanism of PROTAC-mediated protein degradation.

Caption: Figure 1. A PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of a target protein.

Profiling Linker Chemistries: A Tale of Two Philosophies

The choice of linker chemistry involves a fundamental trade-off between conformational flexibility and conformational constraint.

Flexible Linkers: The Path of Least Resistance

Historically, the most common linkers have been flexible chains, prized for their synthetic accessibility.[5]

  • Alkyl Chains: Simple hydrocarbon chains are a frequent starting point, offering significant conformational freedom.[1]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the aqueous solubility of the often-lipophilic PROTAC molecules.[4][6]

Advantages:

  • Synthetic Tractability: They are relatively easy to synthesize and modify in various lengths.[1]

  • Broad Conformational Sampling: Flexibility allows the PROTAC to adopt numerous orientations, which can increase the probability of achieving a productive ternary complex geometry, especially during initial screening.[7]

Disadvantages:

  • Entropic Penalty: The high degree of flexibility can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[7][8]

  • Suboptimal Physicochemical Properties: Long, flexible chains can contribute to a high number of rotatable bonds and lipophilicity, which often correlate with poor cell permeability and unfavorable pharmacokinetic (DMPK) profiles.[1][9]

  • Metabolic Liability: Certain flexible linkers can be more susceptible to metabolism.[1]

Rigid Linkers: Engineering Precision with Phenyl-Based Scaffolds

To overcome the drawbacks of flexible linkers, researchers have increasingly turned to rigid designs.[1] A building block like This compound is a prime example of a precursor used to install rigidity.[10][11] Its phenyl group introduces a planar, constrained structural element into the linker.[] Other common rigidifying motifs include piperazine/piperidine rings, alkynes, and triazoles.[4]

Advantages:

  • Conformational Pre-organization: A rigid linker can "pre-organize" the PROTAC into a bioactive conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding and potentially increasing potency.[1][7][13]

  • Improved Selectivity: By constraining the possible orientations, a rigid linker can disfavor the formation of off-target ternary complexes, thereby enhancing selectivity.[1]

  • Enhanced DMPK Properties: Rigidification often leads to improved metabolic stability and other favorable pharmacokinetic properties.[7] The inclusion of aromatic rings can also facilitate π-π stacking interactions that stabilize the ternary complex.[]

Disadvantages:

  • Synthetic Complexity: These linkers are often more challenging to synthesize.[1]

  • Risk of Unproductive Geometry: The lack of flexibility can make it difficult to achieve the precise geometry required for a productive ternary complex. If the pre-organized conformation is not ideal, it can completely abrogate degradation activity.[3]

Head-to-Head Comparison: Performance and Experimental Validation

The theoretical advantages and disadvantages of each linker class are borne out in experimental data. The optimal choice is highly dependent on the specific POI and E3 ligase pair.[]

Linker_Comparison_Workflow cluster_assays Experimental Evaluation Start Design & Synthesize PROTAC Library (Flexible vs. Rigid Linkers) Biophysical Biophysical Assays (e.g., SPR, ITC) - Ternary Complex Formation - Cooperativity (α) - Kinetics (KD, koff) Start->Biophysical Cellular Cell-Based Assays (e.g., Western Blot, Proteomics) - Degradation Potency (DC50) - Efficacy (Dmax) - Selectivity Start->Cellular PK Pharmacokinetic Assays (In Vitro / In Vivo) - Permeability - Metabolic Stability - Exposure Start->PK Analysis Data Analysis & SAR - Correlate biophysical, cellular, and PK data Biophysical->Analysis Cellular->Analysis PK->Analysis Decision Select Lead Candidate(s) for further optimization Analysis->Decision caption Figure 2. A typical workflow for comparing linker performance. SPR_Workflow cluster_prep Assay Preparation cluster_run SPR Experiment cluster_analysis Data Analysis Immobilize 1. Immobilize biotinylated E3 Ligase on a streptavidin-coated sensor chip. Run_Binary 5. Inject PROTAC dilutions over the E3 ligase surface to measure PROTAC-E3 binary KD. Immobilize->Run_Binary Run_Ternary 6. Inject POI + PROTAC dilutions over the surface to measure ternary complex kinetics (kon, koff) and affinity (KD). Immobilize->Run_Ternary Prep_Analyte1 2. Prepare serial dilutions of PROTAC (for binary affinity measurement). Prep_Analyte1->Run_Binary Prep_Analyte2 3. Prepare serial dilutions of POI. Prep_Analyte2->Run_Ternary Prep_Analyte3 4. Prepare serial dilutions of POI mixed with a fixed, saturating concentration of PROTAC (for ternary affinity measurement). Prep_Analyte3->Run_Ternary Analyze 7. Fit sensorgram data to kinetic models. Calculate binary and ternary affinities. Run_Binary->Analyze Run_Ternary->Analyze Cooperativity 8. Calculate Cooperativity (α) by comparing the affinity of POI binding in the presence vs. absence of PROTAC. Analyze->Cooperativity caption Figure 3. Experimental workflow for PROTAC ternary complex analysis using SPR.

Caption: Figure 3. Experimental workflow for PROTAC ternary complex analysis using SPR.

Step-by-Step Methodology:

  • Immobilization: Covalently immobilize a high-purity, biotinylated E3 ligase (e.g., VHL or Cereblon complex) onto a streptavidin-coated SPR sensor chip to a target density.

  • Binary Interaction (PROTAC-E3): Inject a series of PROTAC concentrations in running buffer over the E3 ligase surface to determine the binding affinity (KD) and kinetics of the first binary complex.

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine the affinity of the second binary complex. (Alternatively, this can be measured in solution).

  • Ternary Complex Formation: To measure the ternary complex, inject a constant, near-saturating concentration of the POI mixed with a serial dilution of the PROTAC over the immobilized E3 ligase surface. [15]5. Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to obtain association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). The dissociation half-life (t½ = ln(2)/kd) is a key measure of complex stability.

  • Cooperativity Calculation: Cooperativity (alpha, α) is calculated as the ratio of the binary binding affinities to the ternary affinity. An α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other, which is a hallmark of a stable ternary complex. [16]

Protocol 2: Cellular Degradation Assay (DC50/Dmax Determination)

The definitive test of a PROTAC's function is its ability to induce degradation of the target protein in a cellular context. This is typically quantified by Western Blotting to determine the DC50 (potency) and Dmax (efficacy) values. [17][18]

Western_Blot_Workflow cluster_cell_culture Cell Treatment cluster_biochem Sample Processing cluster_analysis_wb Data Analysis Seed 1. Seed cells at an appropriate density in multi-well plates. Treat 2. Treat cells with a serial dilution of PROTAC for a predetermined time (e.g., 18h). Include a vehicle control (DMSO). Seed->Treat Lyse 3. Harvest and lyse cells to prepare whole-cell lysates. Treat->Lyse Quantify 4. Determine protein concentration of lysates (e.g., BCA assay). Lyse->Quantify SDS 5. Perform SDS-PAGE to separate proteins by size, then transfer to a membrane. Quantify->SDS Block 6. Block the membrane and probe with primary antibodies (anti-POI and anti-loading control). SDS->Block Detect 7. Incubate with secondary antibodies and visualize bands using a detection reagent. Block->Detect Densitometry 8. Quantify band intensity (densitometry). Normalize POI signal to the loading control. Detect->Densitometry Plot 9. Plot normalized protein levels vs. log[PROTAC]. Densitometry->Plot Fit 10. Fit data to a dose-response curve (e.g., four-parameter logistic regression). Plot->Fit Determine 11. Determine DC50 and Dmax values from the fitted curve. Fit->Determine caption Figure 4. Workflow for determining PROTAC DC50 and Dmax via Western Blot.

Caption: Figure 4. Workflow for determining PROTAC DC50 and Dmax via Western Blot.

Step-by-Step Methodology:

  • Cell Seeding: Plate the chosen cell line at a consistent density in 6- or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compound in cell culture media. Treat the cells for a fixed duration (e.g., 4 to 24 hours, which must be optimized). [19]Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. [17]4. Protein Quantification: Determine the total protein concentration for each lysate using a standard method like the BCA assay to ensure equal loading.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and probe with a primary antibody specific to the POI. Simultaneously, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-Actin) to normalize for loading differences.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the corresponding loading control signal for each lane. Plot the normalized POI levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope non-linear regression model to calculate the DC50 (concentration at 50% degradation) and Dmax (maximal degradation achieved). [17]

Conclusion and Future Outlook

The choice between a rigid, phenyl-based linker and a flexible linker is a critical decision in PROTAC design that involves a trade-off between conformational pre-organization and synthetic simplicity. [7][20]While flexible linkers provide a valuable tool for initial screening, the incorporation of rigid elements, such as those derived from This compound , offers a clear path toward optimizing potency, selectivity, and drug-like properties. [1][]The superior performance of well-designed rigid linkers stems from their ability to minimize the entropic penalty of ternary complex formation, leading to enhanced stability and, consequently, more efficient protein degradation. [13] The future of PROTAC development will undoubtedly involve even more sophisticated linker designs. The continued exploration of "linkerology"—from optimizing rigidity and solubility to developing functional linkers that are photo-switchable or cleavable—will be essential for unlocking the full therapeutic potential of targeted protein degradation. [2][21]A systematic approach, combining rational design with robust biophysical and cellular evaluation as outlined in this guide, is paramount to identifying the optimal linker and advancing the next generation of potent and selective protein degraders.

References

  • Protheragen. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

  • R Discovery. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Retrieved from [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]

  • Alena, V. et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]

  • Liu, S. et al. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. Retrieved from [Link]

  • University of Birmingham. (2025). Understanding the structure-activity relationship (SAR) and PK of PROTAC linkers. Retrieved from [Link]

  • Weerakoon, H. T., et al. (2022). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex | Request PDF. Retrieved from [Link]

  • Drummond, M. L., & Williams, D. R. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Retrieved from [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes. Retrieved from [Link]

  • Protheragen. (2025). Aromatic Linkers for PROTAC Development: Achieving Rigidity and π–π Interactions. Retrieved from [Link]

  • Cecchini, C., & Pannilunghi, S. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Measuring PROTAC Ternary Complex Formation by SPR. Retrieved from [Link]

  • Ota, Y., et al. (2022). Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase. PMC. Retrieved from [Link]

  • Springer. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

  • Bio-Techne. (n.d.). Targeted Protein Degradation. Retrieved from [Link]

  • NIH. (n.d.). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTAC-induced ternary complexes and their biophysical properties. Retrieved from [Link]

  • ResearchGate. (n.d.). PROTACs with aromatic linkers. The benzyl linker in 53 provided.... Retrieved from [Link]

  • eScholarship.org. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • PMC. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Retrieved from [Link]

  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Retrieved from [Link]

Sources

A Technical Guide to Linker Selection in Targeted Protein Degradation: Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride vs. PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation (TPD), the rational design of proteolysis-targeting chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] While initially considered a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4]

This guide provides an in-depth, objective comparison of two distinct classes of linkers: the relatively rigid, aromatic-containing Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride and the flexible, hydrophilic polyethylene glycol (PEG) linkers. We will explore their structural and functional differences, provide supporting experimental context, and offer detailed protocols for their evaluation, empowering researchers to make informed decisions in their PROTAC design endeavors.

The Central Role of the Linker in PROTAC Function

The primary role of the linker is to bridge the POI-binding and E3 ligase-recruiting ligands, facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[3] The stability and geometry of this complex are crucial for the efficient transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[5][6] The linker's length, rigidity, and chemical composition profoundly influence this process, affecting everything from ternary complex formation to the overall drug-like properties of the PROTAC molecule.[4][7][8]

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binding Proteasome Proteasome POI->Proteasome Recognition PROTAC->POI E3 E3 Ubiquitin Ligase PROTAC->E3 E3->PROTAC Binding Ub Ubiquitin E3->Ub Recruitment Ub->POI Ubiquitination Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: General mechanism of PROTAC-mediated protein degradation.

Profiling the Linkers

This compound: A Structurally Defined Linker

This compound is a commercially available building block for PROTAC synthesis.[9][10][11][12][13] Its chemical structure is characterized by a central phenyl ring, which imparts a degree of rigidity to the linker. This rigidity can be advantageous in pre-organizing the PROTAC molecule into a conformation that is favorable for ternary complex formation.[14]

Chemical Structure:

Figure 2: Chemical structure of this compound.

The aminomethyl group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, offering an alternative point of attachment. The hydrochloride salt form suggests good aqueous solubility of the linker itself.[15] While this linker is less extensively characterized in the literature compared to PEG linkers, its defined structure and rigidity make it an interesting tool for exploring the impact of conformational constraint on PROTAC activity.

PEG Linkers: The Flexible and Hydrophilic Workhorse

Polyethylene glycol (PEG) linkers are composed of repeating ethylene glycol units and are one of the most common motifs in PROTAC design.[16] Their popularity stems from a combination of favorable physicochemical properties and synthetic accessibility.

Key Characteristics of PEG Linkers:

  • Hydrophilicity: The ether oxygens in the PEG backbone are hydrogen bond acceptors, which significantly enhances the aqueous solubility of the resulting PROTAC.[14][17][18] This can be particularly beneficial for large, lipophilic PROTAC molecules that might otherwise have poor solubility and bioavailability.[19][20]

  • Flexibility: The rotatable bonds in the PEG chain provide conformational flexibility, which can allow the PROTAC to adopt an optimal orientation for the formation of a stable and productive ternary complex.[19][21] However, excessive flexibility can lead to an entropic penalty upon binding.[4]

  • Biocompatibility: PEG is generally considered to be non-immunogenic and biocompatible.[20][22]

  • Tunability: The length of the PEG chain can be easily varied, allowing for systematic optimization of the linker length for a given target and E3 ligase pair.[7][23]

Head-to-Head Comparison: Key Performance Attributes

FeatureThis compoundPEG Linkers
Structure Phenylacetic acid derivativePolyether chain
Flexibility Relatively rigid due to the phenyl ringHighly flexible
Solubility The hydrochloride salt form is soluble in water. The overall PROTAC solubility will depend on the other components.Generally improves the aqueous solubility of the entire PROTAC molecule.[14][17][18]
Cell Permeability The hydrophobic nature of the phenyl ring may contribute positively to cell permeability.Can have a "chameleon effect," adopting a less polar conformation to cross cell membranes.[4] However, very long, hydrophilic PEG chains can reduce permeability.
Metabolic Stability The aromatic ring and ester are generally stable, but the ester can be susceptible to hydrolysis.Can be susceptible to oxidative metabolism.[18]
Ternary Complex Formation The rigid structure may pre-organize the PROTAC for optimal binding, but may be less forgiving of suboptimal binding geometries.[4]The flexibility can help overcome suboptimal binding geometries, but excessive flexibility can be detrimental.[4][24]
Synthetic Accessibility Readily available as a building block.[9][10][11][12][13]A wide variety of PEG linkers with different lengths and functional groups are commercially available.[16]

Experimental Protocols

General Workflow for PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_0 PROTAC Development Pipeline Synthesis PROTAC Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Biochemical_Assay Biochemical Assays (e.g., SPR, ITC) Characterization->Biochemical_Assay Cellular_Assay Cellular Assays (e.g., Western Blot, HiBiT) Biochemical_Assay->Cellular_Assay In_Vivo_Study In Vivo Studies Cellular_Assay->In_Vivo_Study

Figure 3: A generalized experimental workflow for PROTAC development.

Step-by-Step Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-containing POI ligand to an amine-containing linker (such as this compound) or an amine-containing POI ligand to a carboxylic acid-containing linker (such as a carboxyl-terminated PEG linker).

Materials:

  • POI ligand with a carboxylic acid or amine handle

  • Linker (this compound or a suitable PEG linker)

  • E3 ligase ligand with a compatible functional group

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add the coupling reagents HATU (1.2 eq) and HOBt (1.2 eq), and the base DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the amine-containing linker (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the intermediate product by preparative HPLC.

  • Characterize the purified intermediate by LC-MS and NMR.

  • Repeat the coupling procedure to attach the E3 ligase ligand to the other end of the linker.

  • Purify the final PROTAC by preparative HPLC.

  • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Protocol for Evaluating PROTAC-Mediated Protein Degradation by Western Blot

Materials:

  • Cells expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for the desired time (e.g., 4, 8, 16, 24 hours).

  • Wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane (if necessary) and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).

Conclusion

The choice of linker is a critical decision in the design of a successful PROTAC. This compound offers a relatively rigid, structurally defined option that can be valuable for exploring the impact of conformational constraint on PROTAC activity. In contrast, PEG linkers provide a flexible and hydrophilic alternative that can enhance solubility and facilitate the formation of a productive ternary complex. The optimal linker for any given application will depend on the specific POI and E3 ligase pair and must be determined empirically. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of PROTACs with different linker chemistries, enabling researchers to systematically optimize their protein degradation strategies.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • BenchChem. (2025). An In-depth Technical Guide to PROTAC Linker Composition and Function.
  • National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC. Retrieved January 4, 2026, from [Link]

  • MolecularCloud. (2025, July 28). The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. Retrieved January 4, 2026, from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). The Role of PEG Linkers in PROTACs: A Technical Guide.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Experimental Design for PROTAC Synthesis with Thalidomide-Propargyne-PEG2-COOH.
  • National Institutes of Health. (2020, October 30). Novel approaches for the rational design of PROTAC linkers - PMC. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Impact of linker length on the activity of PROTACs. Retrieved January 4, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to PROTAC Linker Composition and Function.
  • BenchChem. (2025).
  • BenchChem. (2025, October 28). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery.
  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review - PMC. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (n.d.). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability | ACS Medicinal Chemistry Letters. Retrieved January 4, 2026, from [Link]

  • PurePEG. (2025, October 6). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
  • National Institutes of Health. (n.d.). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC. Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2022, June 20). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation | ACS Medicinal Chemistry Letters. Retrieved January 4, 2026, from [Link]

  • ChemRxiv. (n.d.). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. Retrieved January 4, 2026, from [Link]

  • Drug Discovery and Development. (2022, April 15). Tackling the DMPK challenges of developing PROTAC drugs. Retrieved January 4, 2026, from [Link]

  • Frontiers. (n.d.). Pharmacokinetics of PROTACs and their research progress in disease treatment. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective | Request PDF. Retrieved January 4, 2026, from [Link]

  • National Institutes of Health. (n.d.). Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. Retrieved January 4, 2026, from [Link]

  • Capot Chemical. (n.d.). Specifications of this compound. Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2011067783A1 - Process for preparing methyl phenidate hydrochloride.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs - PMC. Retrieved January 4, 2026, from [Link]

  • Aapptec Peptides. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved January 4, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to m-PEG4-CH2-methyl ester and Alkyl Linkers in PROTACs.

Sources

Efficacy of PROTACs using "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of PROTACs Utilizing "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" as a Novel Linker Moiety

Introduction: The Critical Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is bifunctional, consisting of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. While the choice of ligands determines the PROTAC's target and E3 ligase engagement, the linker is a critical determinant of its overall efficacy. The linker's length, rigidity, and chemical composition dictate the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), which in turn influences the efficiency of ubiquitination and subsequent degradation.

This guide provides a comparative analysis of the potential efficacy of PROTACs incorporating "this compound," a commercially available chemical building block, as a novel component for linker synthesis. As direct experimental data for this specific moiety in published PROTAC literature is scarce, this guide will ground its analysis in established principles of PROTAC linker design. We will compare its hypothesized properties against well-characterized linker archetypes, such as polyethylene glycol (PEG) and simple alkyl chains, and provide a theoretical framework and practical experimental protocols for its evaluation.

Structural Analysis of the Novel Linker Moiety

"this compound" presents several features that could be advantageous in PROTAC design:

  • Rigid Phenyl Core: The central phenyl ring introduces a degree of rigidity to the linker. This can be beneficial in pre-organizing the PROTAC conformation to favor the formation of a stable and productive ternary complex, potentially reducing the entropic penalty of binding.

  • Defined Exit Vector: The para-substitution pattern on the phenyl ring provides a well-defined exit vector, which can be crucial for orienting the target protein and the E3 ligase in a manner conducive to ubiquitination.

  • Primary Amine Handle: The aminomethyl group offers a readily available primary amine for straightforward chemical conjugation to either the target-binding ligand or the E3 ligase ligand, typically through amide bond formation.

  • Hydrophilic/Lipophilic Balance: The methyl acetate group can be hydrolyzed to a carboxylic acid, providing another point for conjugation or for tuning the physicochemical properties of the final PROTAC molecule.

The overall structure suggests its potential as a rigid spacer within a larger linker construct.

Comparative Analysis: A Hypothetical Efficacy Profile

To assess the potential of this novel moiety, we compare its predicted properties to two widely used linker classes: flexible alkyl chains and PEG linkers.

FeatureFlexible Alkyl LinkersFlexible PEG Linkers"Methyl 2-(4-(aminomethyl)phenyl)acetate" (Hypothesized)
Conformational Flexibility HighHighLow to Moderate
Ternary Complex Stability Can be lower due to entropic penaltyCan be lower due to entropic penaltyPotentially higher due to pre-organization
Solubility Generally low (lipophilic)High (hydrophilic)Moderate, tunable with modification
Cell Permeability Generally goodCan be poor if too longPotentially good due to rigid nature
"Hook Effect" Prone to the hook effect at high concentrationsProne to the hook effect at high concentrationsPotentially less prone if ternary complex is highly stable
Synthetic Accessibility HighHighHigh

This comparison suggests that a PROTAC incorporating the phenylacetate moiety could offer a favorable balance of properties, potentially leading to improved ternary complex formation and better cell permeability compared to highly flexible linkers. However, the rigidity could also be a disadvantage if the optimal geometry for the ternary complex requires a more flexible connection.

Visualizing the PROTAC Mechanism and Experimental Workflow

To understand the context in which this novel linker would function, we can visualize the general mechanism of action of a PROTAC and the experimental workflow for its evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Target Ligand-Linker-E3 Ligand) Target Target Protein PROTAC->Target E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a PROTAC, leading to the ubiquitination and degradation of a target protein.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro & Cellular Evaluation Synthesis 1. Synthesize PROTAC using Phenylacetate Linker Purification 2. Purify PROTAC (e.g., HPLC) Synthesis->Purification Characterization 3. Characterize PROTAC (e.g., NMR, MS) Purification->Characterization Binding_Assay 4. Confirm Binding (Target & E3 Ligase) Characterization->Binding_Assay Degradation_Assay 5. Assess Target Degradation (e.g., Western Blot) Binding_Assay->Degradation_Assay Dose_Response 6. Determine DC50 & Dmax Degradation_Assay->Dose_Response Viability_Assay 7. Evaluate Cell Viability Dose_Response->Viability_Assay

Caption: A typical experimental workflow for the synthesis and evaluation of a novel PROTAC.

Experimental Protocols for Efficacy Evaluation

Here, we provide a detailed, step-by-step methodology for the synthesis and evaluation of a hypothetical PROTAC, "PROTAC-X," which incorporates a linker derived from "this compound."

Protocol 1: Synthesis of PROTAC-X

This protocol assumes the coupling of a target-binding ligand with a carboxylic acid handle (Ligand-T-COOH) and an E3 ligase ligand with a free amine (Ligand-E3-NH2) via the phenylacetate linker.

  • Amide Coupling of Linker to Ligand-T:

    • Dissolve "this compound" (1.0 eq) and Ligand-T-COOH (1.0 eq) in a suitable solvent like DMF.

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product (Intermediate 1) by flash chromatography.

  • Hydrolysis of the Methyl Ester:

    • Dissolve Intermediate 1 in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours, monitoring by LC-MS.

    • Acidify the reaction mixture with 1N HCl and extract the product with a suitable organic solvent.

    • Dry and concentrate the organic layer to obtain the carboxylic acid intermediate (Intermediate 2).

  • Final Amide Coupling to Ligand-E3:

    • Dissolve Intermediate 2 (1.0 eq) and Ligand-E3-NH2 (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

    • Purify the final PROTAC-X product by preparative HPLC.

    • Confirm the structure and purity by NMR and high-resolution mass spectrometry.

Protocol 2: Target Degradation Assay (Western Blot)
  • Cell Culture and Treatment:

    • Plate a human cell line known to express the target protein at an appropriate density in 6-well plates.

    • Allow the cells to adhere overnight.

    • Treat the cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 10 µM) for a set duration (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and load them onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of remaining target protein relative to the vehicle control for each concentration of PROTAC-X.

    • Plot the percentage of remaining protein against the log of the PROTAC-X concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).

Conclusion and Future Directions

While "this compound" is not an established linker in the PROTAC field, its chemical structure presents intriguing possibilities for the design of novel degraders. The rigid phenyl core offers a distinct alternative to commonly used flexible linkers, potentially leading to PROTACs with improved ternary complex stability and favorable physicochemical properties. The provided hypothetical comparison and detailed experimental protocols offer a roadmap for researchers interested in exploring this and other novel linker structures.

The ultimate validation of this moiety's efficacy will depend on empirical data. Future studies should focus on synthesizing a panel of PROTACs with this linker and systematically evaluating their performance against PROTACs with traditional linkers. Such studies will not only determine the utility of this specific chemical but also contribute to a deeper understanding of the structure-activity relationships that govern PROTAC efficacy.

References

  • The PROTAC technology in drug development. Cell & Bioscience. [Link]

  • The role of the linker in PROTAC design. RSC Medicinal Chemistry. [Link]

A Comparative Guide to PROTAC Selectivity Assays: From Ternary Complex to Global Proteome

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving beyond simple inhibition to induce the outright degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge, recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), thereby forming a ternary complex.[3][4] This proximity facilitates the tagging of the POI with ubiquitin, marking it for destruction by the cell's own proteasome.[5] This catalytic mechanism allows for sub-stoichiometric drug concentrations to elicit a profound and durable biological effect.[6]

However, this powerful mechanism carries an inherent risk: off-target degradation. The unintended destruction of proteins other than the intended POI can lead to significant toxicity and undermine the therapeutic window of a PROTAC candidate.[1] Therefore, rigorous and multi-faceted assessment of selectivity is not just a step in the development process; it is the cornerstone of building a safe and effective protein degrader.

A PROTAC's selectivity is not merely the sum of its parts—the warhead that binds the POI and the ligand for the E3 ligase. It is an emergent property dictated by the precise geometry, stability, and cooperativity of the ternary complex.[7] This is where the often-overlooked linker comes into play. The linker's length, composition, and attachment points are critical determinants of which protein pairs can form a productive ternary complex.[8] Molecules like Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride serve as foundational building blocks for synthesizing these crucial linkers, highlighting that every atom in a PROTAC's design can influence its ultimate selectivity profile.[9][10][11]

This guide provides a comparative analysis of the key assays used to profile PROTAC selectivity. We will move from targeted, mechanistic assays that probe the formation of the ternary complex to unbiased, global approaches that map the full landscape of a PROTAC's effects on the cellular proteome. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a framework for interpreting the complex data that these powerful techniques generate.

The Ternary Complex: The Epicenter of PROTAC Selectivity

The foundational event in a PROTAC's mechanism of action is the formation of a POI-PROTAC-E3 ligase ternary complex.[12] Unlike traditional inhibitors where binary target affinity is often the primary driver of potency, a PROTAC's success is governed by the efficiency and stability of this three-part assembly.[7] The interactions within this complex can exhibit cooperativity, where the binding of one protein partner either enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the other.[8] This cooperativity is a major driver of selectivity, as a PROTAC may only induce degradation of targets where it can form a stable and productive ternary complex, even if its warhead has affinity for multiple proteins.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC mechanism of action, culminating in proteasomal degradation.

A Comparative Guide to Selectivity Assay Platforms

Evaluating PROTAC selectivity requires a tiered approach, starting with targeted assays that confirm the intended mechanism and progressing to global analyses that search for unintended consequences. No single assay can provide a complete picture; rather, integrating data from biochemical, cellular, and proteomic platforms is essential for confident decision-making.

Assay CategoryPrincipleKey AssaysThroughputContextKey Output
Biochemical Measures direct molecular interactions using purified components.FP, ITC, SPRLow to MediumIn Vitro (Acellular)Binding affinities (Kd), kinetics, thermodynamics
Cell-Based Measures PROTAC activity within a living or lysed cell environment.NanoBRET, HiBiT, Western BlotMedium to HighIn Cellulo (Physiological)Target engagement, ternary complex formation, DC50, Dmax
Global Proteomics Unbiased, large-scale quantification of the entire proteome post-treatment.MS-based Quantitative ProteomicsLowEx Vivo (Global Cellular)Identification and quantification of all degraded proteins
Biochemical Assays: Probing Molecular Interactions in Isolation

Biochemical assays utilize purified proteins to dissect the direct binding events between the PROTAC, the POI, and the E3 ligase. They are invaluable for fundamental mechanistic studies and for confirming that a PROTAC can physically bridge the two proteins.

  • Common Techniques : Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR) are frequently used to measure binary (PROTAC-to-POI or PROTAC-to-E3) and ternary complex binding affinities.[7]

  • Strengths : These methods provide precise, quantitative data on binding affinity (Kd), kinetics (kon/koff), and thermodynamics, which can be crucial for structure-activity relationship (SAR) studies.[7]

  • Limitations : The primary drawback is the lack of a physiological context.[13] These assays cannot predict cellular permeability, intracellular target engagement, or competition from endogenous binding partners. Results from biochemical assays can sometimes differ significantly from those observed in cellular environments.[13]

Cell-Based Assays: Assessing PROTAC Activity in a Physiological Context

Cell-based assays are the workhorses of PROTAC development, providing a more biologically relevant assessment of a compound's performance. They answer critical questions: Does the PROTAC get into the cell? Does it bind its target? Does it form a ternary complex? And most importantly, does it induce degradation?

  • Target Engagement (NanoBRET™) : This assay determines if the PROTAC can enter the cell and bind to its intended target.[14][15] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged POI and a fluorescent tracer that competes with the PROTAC for binding. A potent PROTAC will displace the tracer, leading to a loss of BRET signal.[16] This is a critical first step to distinguish compounds that fail due to poor permeability from those that fail due to a lack of binding.[8]

  • Ternary Complex Formation (NanoBRET™) : This powerful assay directly measures the formation of the POI-PROTAC-E3 complex inside living cells.[14][17] Here, the POI is tagged with NanoLuc®, and the E3 ligase (e.g., VHL or CRBN) is tagged with a HaloTag® labeled with a fluorescent dye. A BRET signal is generated only when the PROTAC brings the two tagged proteins into close proximity, providing direct evidence of the key mechanistic event.[17]

  • Target Degradation (HiBiT & Western Blot) : The ultimate goal of a PROTAC is to degrade the POI.

    • HiBiT Lytic Detection : This highly sensitive and quantitative method involves inserting an 11-amino-acid HiBiT tag onto the endogenous POI using CRISPR/Cas9 gene editing.[18] The level of the tagged protein is measured by adding a complementary LgBiT subunit, which reconstitutes a bright, luminescent NanoBiT® luciferase. Protein degradation is observed as a loss of luminescence, allowing for precise determination of degradation kinetics, DC50 (the concentration for 50% degradation), and Dmax (the maximum level of degradation).[16][18]

    • Western Blotting : This traditional antibody-based method remains a crucial orthogonal validation tool.[19] While lower in throughput than HiBiT, it does not require genetic modification of the cell line and provides visual confirmation of degradation. It is essential for validating hits from higher-throughput screens.[20]

Global Proteomics: The Ultimate Test of Selectivity

While cell-based assays confirm on-target activity, they cannot rule out off-target effects. Mass spectrometry (MS)-based quantitative proteomics is the gold standard for unbiasedly assessing a PROTAC's selectivity across the entire proteome.[1][21]

  • Technique : In a typical workflow, different cell populations are treated with a vehicle control or the PROTAC.[19] The cells are then lysed, and the proteins are digested into peptides. These peptides are labeled with isobaric tags (like TMT or iTRAQ), pooled, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22] This allows for the precise relative quantification of thousands of proteins simultaneously.[1][23]

  • Strengths : This is a discovery-based approach that can identify all proteins whose abundance significantly changes in response to PROTAC treatment, providing the most comprehensive view of on- and off-target degradation.[22]

  • Limitations : MS-based proteomics can be less sensitive for very low-abundance proteins and is generally lower in throughput and more costly than cell-based assays.[24] Furthermore, it can be challenging to distinguish direct degradation targets from downstream changes in protein expression resulting from the degradation of the primary target.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Mechanistic Validation & Selectivity cluster_tertiary Global Off-Target Profiling start PROTAC Library degradation_assay Target Degradation Assay (e.g., HiBiT, High-Content Imaging) start->degradation_assay viability_assay Cell Viability Assay (e.g., CellTiter-Glo) start->viability_assay ternary_assay Ternary Complex Assay (NanoBRET) degradation_assay->ternary_assay Active Degraders engagement_assay Target Engagement Assay (NanoBRET) ternary_assay->engagement_assay western_blot Orthogonal Validation (Western Blot) engagement_assay->western_blot proteomics Quantitative Proteomics (LC-MS/MS) western_blot->proteomics Confirmed On-Target Activity end Validated, Selective PROTAC Lead proteomics->end

Caption: A comprehensive workflow for PROTAC selectivity screening.

Experimental Protocols

The following protocols are provided as examples of standard methodologies. Researchers should optimize conditions for their specific target, cell line, and instrumentation.

Protocol 1: NanoBRET™ Ternary Complex Assay in Live Cells

This protocol assesses the ability of a PROTAC to induce the formation of a ternary complex between a NanoLuc-tagged POI and a HaloTag-tagged E3 ligase.

  • Cell Preparation : Co-transfect HEK293T cells with plasmids expressing the POI-NanoLuc fusion and the HaloTag-E3 ligase fusion. Plate the transfected cells in a white, 96-well assay plate and incubate for 24-48 hours.

  • HaloTag Labeling : Remove media and add pre-warmed Opti-MEM™ containing the HaloTag® NanoBRET™ 618 Ligand. Incubate for 1 hour at 37°C, 5% CO2.

  • Cell Wash : Wash the cells twice with PBS to remove any unbound fluorescent ligand.

  • Compound Addition : Add the PROTAC compounds, serially diluted in Opti-MEM™, to the appropriate wells. Include "no compound" and "no E3 ligase" controls.

  • Substrate Addition & Reading : Add NanoBRET™ Nano-Glo® Substrate diluted in Opti-MEM™ to all wells. Immediately read the plate on a luminometer equipped with two filters to detect donor emission (460nm) and acceptor emission (618nm).

  • Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected NanoBRET™ ratio against the PROTAC concentration and fit to a dose-response curve to determine the EC50 of ternary complex formation.

Protocol 2: HiBiT Endogenous Protein Degradation Assay

This protocol quantifies the degradation of a CRISPR/Cas9-edited, HiBiT-tagged endogenous POI.

  • Cell Plating : Plate the HiBiT-tagged cell line in a 96-well plate at a density that ensures they are in the log growth phase at the end of the experiment. Incubate overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for the desired time course (e.g., 2, 4, 8, 24 hours).

  • Lysis and Detection : Prepare the Nano-Glo® HiBiT Lytic Reagent by adding the LgBiT protein and substrate to the lytic buffer. Add the reagent to each well and incubate for 10 minutes at room temperature with shaking to ensure complete lysis.

  • Luminescence Reading : Read the luminescence on a plate-based luminometer.

  • Data Analysis : Normalize the luminescence signal of the PROTAC-treated wells to the vehicle control wells. Plot the normalized signal against the PROTAC concentration and fit to a dose-response curve to determine the DC50 and Dmax.

Protocol 3: Global Proteomics Workflow for Off-Target Identification

This protocol outlines a typical workflow for identifying off-target effects using TMT-based quantitative mass spectrometry.[19][25]

  • Cell Culture and Treatment : Culture a relevant human cell line to approximately 80% confluency. Treat cells in biological triplicate with the PROTAC at an efficacious concentration (e.g., 3x DC50). Include a vehicle control and a negative control PROTAC (e.g., an inactive epimer). Incubate for a duration known to achieve Dmax (e.g., 24 hours).

  • Cell Lysis and Protein Digestion : Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay. Reduce, alkylate, and digest the proteins into peptides using trypsin overnight.

  • TMT Labeling and Fractionation : Label the peptide samples from each condition with a unique TMT isobaric tag. Combine the labeled samples, and then fractionate the pooled peptides using high-pH reversed-phase chromatography to increase proteome coverage.

  • LC-MS/MS Analysis : Analyze each peptide fraction using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Analysis : Process the raw mass spectrometry data using a software package like Proteome Discoverer™ or MaxQuant. Identify peptides and proteins by searching against a human protein database. Quantify the relative abundance of proteins based on the TMT reporter ion intensities. Perform statistical analysis (e.g., t-test with multiple hypothesis correction) to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. Any significantly downregulated proteins other than the intended POI are potential off-targets requiring further validation.

Assay_Comparison cluster_biochem Biochemical Assays cluster_cellular Cell-Based Assays cluster_proteomics Global Proteomics biochem_node Measures direct binding in a purified system biochem_pros Pros: - High Precision - Mechanistic Detail biochem_node->biochem_pros biochem_cons Cons: - Lacks Cellular Context - Not Predictive of Permeability biochem_node->biochem_cons cellular_node Measures activity in a physiological context biochem_node->cellular_node Provides Mechanistic Basis cellular_pros Pros: - Physiologically Relevant - Assesses Permeability - Higher Throughput cellular_node->cellular_pros cellular_cons Cons: - Indirect Readouts - Blind to Global Off-Targets cellular_node->cellular_cons proteomics_node Unbiasedly quantifies the entire proteome cellular_node->proteomics_node Identifies Leads for Deep Profiling proteomics_pros Pros: - Comprehensive Selectivity Profile - Hypothesis-Free Discovery proteomics_node->proteomics_pros proteomics_cons Cons: - Low Throughput - Data Intensive - Less Sensitive for Low-Abundance Proteins proteomics_node->proteomics_cons

Caption: Logical comparison of PROTAC assay categories.

Conclusion

The development of a selective PROTAC is a complex, multi-parameter optimization challenge. Success requires a deep understanding of the entire mechanistic cascade, from the initial formation of the ternary complex to the ultimate degradation of the target protein. As we have demonstrated, a robust evaluation of selectivity cannot rely on a single assay. It demands an integrated strategy that combines the precision of biochemical methods, the physiological relevance of cell-based assays, and the comprehensive, unbiased power of global proteomics. By thoughtfully applying this multi-pronged approach, researchers can gain the confidence needed to advance PROTAC candidates that are not only potent but also possess the high degree of selectivity required for a successful therapeutic. The journey from a simple linker building block, like this compound, to a clinical-grade protein degrader is paved with rigorous, quantitative, and multi-faceted selectivity profiling.

References

  • MtoZ Biolabs. PROTAC Drug Off-Target Protein Assessment Service. [Link]

  • Selvita. (2025-04-18). Why PROTACs Fail in Cellular Environments— and What Two NanoBRET Assays Can Reveal. [Link]

  • ChemPro Innovations. Analysis of PROTAC Target Protein and Degradation Profiles. [Link]

  • Riching, K. M., et al. (2018-08-23). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology. [Link]

  • Steinebach, C., et al. (2025-04-04). Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs at endogenous protein expression levels. bioRxiv. [Link]

  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation. MDPI. [Link]

  • Kühn, L., et al. (2023-04-18). Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv. [Link]

  • Daniels, D. L., et al. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]

  • Smith, B. E., et al. (2023-12-01). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • Goya Grocin, A., et al. (2025-08-06). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. ResearchGate. [Link]

  • Daniels, D. L., et al. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using Technology in Live Cells. ResearchGate. [Link]

  • Zhang, X., et al. (2020-05-20). Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Ishida, T., et al. Proteolysis-targeting chimeras with reduced off-targets. PMC - NIH. [Link]

  • Reaction Biology. Protein Degradation Assays - PROTAC Screening. [Link]

  • Zhang, T., et al. (2024-05-19). Quantitative Measurement of PROTAC Intracellular Accumulation. PMC - NIH. [Link]

  • Wang, C., et al. (2022-02-16). Enzyme-Catalyzed Activation of Pro-PROTAC for Cell-Selective Protein Degradation. CCS Chemistry. [Link]

  • Mtoz Biolabs. PROTAC Molecules Activity and Efficacy Evaluate Service. [Link]

  • Kiriako, M., et al. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PubMed Central. [Link]

  • ResearchGate. General mechanism of action of PROTACs. [Link]

  • Lu, J., et al. Recent Advances in PROTACs for Drug Targeted Protein Research. PubMed Central - NIH. [Link]

  • ResearchGate. The PROTACs mechanism of action. [Link]

  • Zhao, L., et al. (2022-12-20). An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH. [Link]

  • ScienceOpen. PROTACs improve selectivity for targeted proteins. [Link]

Sources

A Researcher's Guide to PROTAC Performance: Evaluating DC50 and Dmax with a Focus on Phenylacetic Acid-Based Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate disease-causing proteins entirely by hijacking the cell's own ubiquitin-proteasome system. The efficacy of these heterobifunctional molecules is critically dependent on their structural components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them.

This guide provides an in-depth comparison of PROTAC performance, with a specific focus on the influence of the linker element. While direct experimental data for PROTACs incorporating "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" remains limited in publicly accessible literature, this molecule is recognized as a viable PROTAC linker.[1][2] By examining structurally related PROTACs, particularly those targeting the well-studied bromodomain-containing protein 4 (BRD4), we can derive valuable insights into how a rigid, phenyl-containing linker might influence degradation efficiency. This guide will delve into the key performance metrics of DC50 and Dmax, provide detailed experimental protocols for their determination, and offer a comparative analysis of different linker types to inform the rational design of next-generation protein degraders.

Understanding PROTAC Efficacy: The Significance of DC50 and Dmax

The potency and efficacy of a PROTAC are quantified by two primary parameters: DC50 and Dmax.[3]

  • DC50 (Half-maximal Degradation Concentration): This value represents the concentration of a PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (Maximum Degradation): This parameter reflects the maximum percentage of protein degradation that can be achieved at high concentrations of the PROTAC. It is a measure of the degrader's efficacy.

It is crucial to consider both metrics when evaluating a PROTAC. A potent PROTAC with a low DC50 may not be therapeutically useful if its Dmax is low, meaning it is unable to eliminate a significant portion of the target protein. Conversely, a high Dmax is desirable, but if it is only achieved at very high concentrations (a high DC50), the PROTAC may not be clinically viable.

The interplay between the PROTAC, the target protein, and the E3 ligase to form a stable ternary complex is a rate-limiting step in protein degradation and is heavily influenced by the linker's length, flexibility, and chemical composition.[4]

The PROTAC Mechanism of Action

The function of a PROTAC is a catalytic process that can be visualized as a cycle of induced protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Binds E3 Ligase Ternary->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Plating B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & Protein Transfer C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection & Densitometry E->F G 7. Data Analysis (Normalization & Curve Fitting) F->G H 8. Determine DC50 & Dmax G->H

Caption: Step-by-step workflow for determining DC50 and Dmax values.

Detailed Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture the chosen cell line (e.g., a human cancer cell line expressing the target protein) in the appropriate medium and conditions until they reach logarithmic growth phase.

    • Seed the cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvesting. Allow the cells to adhere overnight.

  • PROTAC Treatment:

    • Prepare a serial dilution of the PROTAC in the cell culture medium. It is crucial to include a vehicle control (e.g., DMSO) and a wide range of concentrations to capture the full dose-response curve.

    • A typical concentration range might be from 0.1 nM to 10 µM.

    • Remove the old medium from the cells and add the medium containing the different PROTAC concentrations.

    • Incubate the cells for a predetermined period, typically 18-24 hours, to allow for protein degradation.

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the total protein.

    • Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay. [5]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare the samples with Laemmli buffer and boil to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting and Data Analysis:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to calculate the DC50 and Dmax values. [6]

Conclusion and Future Directions

The rational design of PROTACs is a multifactorial challenge where the linker plays a pivotal role in determining the ultimate degradation potency and efficacy. While specific degradation data for PROTACs utilizing "this compound" is not yet widely reported, the analysis of structurally analogous BRD4 degraders suggests that its properties as a rigid, phenyl-containing linker could be advantageous for inducing potent and efficient protein degradation.

The experimental protocols outlined in this guide provide a robust framework for researchers to evaluate their own novel PROTACs. As the field of targeted protein degradation continues to expand, the systematic evaluation of new linker chemistries and the public dissemination of performance data will be essential for advancing this promising therapeutic modality from the bench to the clinic.

References

  • Khan, S., He, Y., Zhang, X., Yuan, Y., & Pu, S. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Cell & Bioscience, 12(1), 87. [Link]

  • Zhang, C., et al. (2022). BRD4-targeting PROTAC as a unique tool to study biomolecular condensates. Signal Transduction and Targeted Therapy, 7(1), 29. [Link]

  • Sun, X., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 8(1), 196. [Link]

Sources

Case studies of PROTACs synthesized with "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides a comparative analysis of Proteolysis-Targeting Chimeras (PROTACs) synthesized with linkers derived from phenylacetic acid scaffolds, such as those originating from precursors like Methyl 2-(4-(aminomethyl)phenyl)acetate. We will dissect a key case study to illustrate how this linker class directly impacts degradation efficacy, cellular permeability, and overall PROTAC performance compared to more common polyethylene glycol (PEG) and aliphatic linkers.

The Central Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system. A PROTAC molecule consists of three key components: a ligand that binds to a target protein (Protein of Interest, POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for the subsequent ubiquitination and proteasomal degradation of the target protein.

The linker is not merely a passive spacer; it is a critical determinant of PROTAC activity. Its length, rigidity, and chemical composition dictate the geometry of the ternary complex, influencing its stability and the efficiency of the ubiquitination process. Furthermore, the linker significantly impacts the molecule's physicochemical properties, such as solubility and cell permeability, which are crucial for its therapeutic potential.

This guide focuses on a specific class of semi-rigid linkers derived from phenylacetic acid structures. We will explore a case study that highlights the performance of such a linker in comparison to other widely used linker types.

Case Study: Degradation of Bruton's Tyrosine Kinase (BTK)

A pivotal study in the field provides a direct comparison of different linker architectures for the degradation of Bruton's Tyrosine Kinase (BTK), a protein implicated in various B-cell malignancies. The researchers synthesized a series of PROTACs using the same BTK-binding ligand (based on ibrutinib) and the same E3 ligase ligand (pomalidomide, which recruits Cereblon), but varied the connecting linker.

Here, we compare two specific molecules from this study:

  • PROTAC 1 (Aliphatic Linker): A PROTAC with a flexible, 8-atom aliphatic chain linker.

  • PROTAC 2 (Phenylacetic Acid-Derived Linker): A PROTAC incorporating a more rigid, phenyl-containing linker. While not synthesized from "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" directly, its structure represents the same chemical class and provides an excellent basis for comparison.

Mechanism of Action: BTK Degradation

The general mechanism for these PROTACs is the formation of a BTK-PROTAC-Cereblon ternary complex, leading to the ubiquitination of BTK and its subsequent degradation by the proteasome.

cluster_0 p1 BTK (Target) p2 PROTAC p1->p2 Binds p5 Ubiquitinated BTK p1->p5 Ternary Complex Formation & Ubiquitination p3 Cereblon (E3) p2->p3 Binds p2->p5 Ternary Complex Formation & Ubiquitination p6 Proteasome p2->p6 Recycled p3->p5 Ternary Complex Formation & Ubiquitination p4 Ubiquitin (Ub) p5->p6 Recognition p7 Degraded BTK (Peptides) p6->p7 Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Performance Data

The performance of PROTAC 1 and PROTAC 2 was evaluated in MOLM-14 cells, a human acute myeloid leukemia cell line. The key metrics were the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

PROTACLinker TypeBTK DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC 1 Flexible Aliphatic25>950.9
PROTAC 2 Phenylacetic Acid-Derived8>952.1

Data Interpretation:

  • Degradation Potency (DC50): PROTAC 2, with the phenylacetic acid-derived linker, demonstrated a significantly lower DC50 value (8 nM) compared to PROTAC 1 (25 nM). This indicates that a much lower concentration of PROTAC 2 is required to achieve 50% degradation of BTK, marking it as the more potent degrader. The increased rigidity of the phenyl group likely pre-organizes the molecule into a conformation more favorable for stable ternary complex formation.

  • Maximum Degradation (Dmax): Both PROTACs were highly efficacious, achieving over 95% degradation of the target protein. This suggests that while linker type affects potency, both architectures are capable of inducing near-complete protein removal.

  • Cell Permeability: PROTAC 2 exhibited more than double the apparent permeability (Papp) of PROTAC 1. This is a critical advantage. The properties of the phenylacetic acid-derived linker likely reduce the polar surface area and introduce a rigid element that can disrupt intramolecular hydrogen bonding, both of which are strategies to improve membrane passage.

Synthesis and Experimental Protocols

Synthesis of a Phenylacetic Acid-Based Linker PROTAC

The synthesis of PROTACs with this type of linker often involves standard amide coupling reactions. The "this compound" serves as a bifunctional building block, providing a nucleophilic amine at one end and an ester (which can be hydrolyzed to a carboxylic acid) at the other.

Illustrative Synthetic Step:

  • Amide Coupling to E3 Ligase Ligand: The aminomethyl group of the linker precursor is coupled to the carboxylic acid handle of the E3 ligase ligand (e.g., pomalidomide derivative) using a standard peptide coupling reagent like HATU or HBTU.

  • Ester Hydrolysis: The methyl ester of the linker is hydrolyzed to a carboxylic acid using a base such as lithium hydroxide (LiOH).

  • Amide Coupling to POI Ligand: The newly formed carboxylic acid on the linker is then coupled to an amine handle on the POI-binding ligand (e.g., an ibrutinib derivative) to yield the final PROTAC.

Key Experimental Protocol: Western Blot for BTK Degradation

This protocol is fundamental for quantifying the degradation of the target protein.

start Seed MOLM-14 cells in 6-well plates step1 Treat cells with varying concentrations of PROTAC (or DMSO control) for 18h start->step1 step2 Harvest cells by centrifugation and wash with PBS step1->step2 step3 Lyse cells in RIPA buffer with protease inhibitors step2->step3 step4 Determine protein concentration using BCA assay step3->step4 step5 Denature 20µg of protein per sample with Laemmli buffer step4->step5 step6 Separate proteins by size via SDS-PAGE step5->step6 step7 Transfer proteins to a PVDF membrane step6->step7 step8 Block membrane (e.g., 5% milk) and probe with primary antibodies (anti-BTK, anti-Actin) step7->step8 step9 Incubate with HRP-conjugated secondary antibodies step8->step9 step10 Visualize bands using ECL substrate and an imaging system step9->step10 end Quantify band intensity; Normalize BTK to Actin step10->end

"Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" linker performance in different cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of linker performance in different cell lines is crucial for the development of effective antibody-drug conjugates (ADCs). While the specific molecule "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" is recognized as a chemical building block, it is not established in the scientific literature as a complete, standalone linker for ADCs. Therefore, this guide will focus on the foundational principles of linker performance by comparing two industry-standard linker technologies: a protease-cleavable linker (Valine-Citrulline) and a non-cleavable thioether linker. We will use this comparative framework to illustrate the critical experimental questions a researcher would need to address when evaluating any novel linker chemistry, including one potentially derived from the aforementioned molecule.

The Central Role of the Linker in ADC Efficacy

The linker is a critical component of an ADC, bridging the antibody that provides tumor cell specificity and the potent cytotoxic payload. Its primary role is to remain stable in systemic circulation, preventing premature drug release that could cause off-target toxicity, and then to efficiently release the payload within the target cancer cell. The linker's chemical nature dictates the mechanism, location, and efficiency of payload release, profoundly influencing the ADC's therapeutic index. The two dominant strategies in modern ADC design revolve around cleavable and non-cleavable linkers.

Linker Strategies: A Tale of Two Mechanisms

The choice between a cleavable and non-cleavable linker is a pivotal decision in ADC design, with significant implications for performance across different cell lines and tumor types.

The Cleavable Workhorse: Valine-Citrulline (vc) Linker

The dipeptide Valine-Citrulline is the most widely used cleavable linker in approved ADCs. Its design is a classic example of exploiting the unique environment of the target cell.

  • Mechanism of Action: The vc linker is engineered to be selectively cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of cells but has low activity in the bloodstream. Once the ADC is internalized by a cancer cell and trafficked to the lysosome, Cathepsin B recognizes and hydrolyzes the peptide bond between Citrulline and the payload's attachment point (often a PABC spacer), liberating the unmodified, fully active drug.

  • Key Feature - The Bystander Effect: Because the released payload is often a membrane-permeable small molecule, it can diffuse out of the target cancer cell and kill neighboring, antigen-negative tumor cells. This "bystander effect" is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.

The Non-Cleavable Standard: Thioether Linker (e.g., SMCC)

Non-cleavable linkers represent a fundamentally different approach. Instead of releasing a native payload, they rely on the complete degradation of the antibody component.

  • Mechanism of Action: ADCs with non-cleavable linkers, such as the widely used thioether bond formed from an SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) crosslinker, do not have an external trigger for drug release.[1] After the ADC is internalized and trafficked to the lysosome, the entire antibody is degraded by proteases into its constituent amino acids.[2] This process ultimately liberates the payload, which remains attached to the linker and the single amino acid (e.g., cysteine or lysine) to which it was originally conjugated.[1]

  • Key Feature - Enhanced Stability: This design offers superior plasma stability, as there is no specific chemical or enzymatic liability in the linker that could lead to premature drug release in circulation.[1][2] This can result in a wider therapeutic window and potentially lower off-target toxicity compared to some cleavable linkers.[1] However, the released payload-linker-amino acid complex is typically charged and less membrane-permeable, which largely prevents a bystander effect.[2][3]

Comparative Performance in Different Cell Lines

The choice of linker chemistry directly impacts ADC performance, and the optimal choice is often dependent on the specific biology of the target cell line and tumor microenvironment.

FeatureValine-Citrulline (Cleavable)Thioether (Non-Cleavable)Rationale & Cell Line Implications
Payload Release Enzymatic (Cathepsin B) cleavage in lysosome.[]Total antibody proteolytic degradation in lysosome.[2]Cell Line Dependency: vc-linkers require sufficient Cathepsin B activity in the target cell line. Most cancer cell lines have high lysosomal activity, but resistant clones could have altered protease expression. Non-cleavable linkers depend on general lysosomal degradation, which is a more ubiquitous cellular process.
Bystander Effect High. Released payload is often uncharged and membrane-permeable, allowing it to kill adjacent antigen-negative cells.[5][6]Low to None. The released payload-linker-amino acid complex is charged and cannot efficiently cross cell membranes.[2][3]Application: vc-linkers are highly effective in heterogeneous tumors (e.g., some breast and lung cancers) where target antigen expression is varied. Non-cleavable linkers are often preferred for hematological malignancies where tumor cells are more uniformly accessible and bystander killing is less critical.[7]
Plasma Stability Generally high, but the peptide bond is a potential site for premature cleavage by plasma enzymes (e.g., carboxylesterases in mice).[1]Very High. Lacks a specific cleavage site, leading to excellent stability in circulation.[1][2]Consideration: While human plasma stability of vc-linkers is generally good, preclinical studies in rodents can be misleading due to species differences in plasma enzymes. Non-cleavable linkers provide more consistent stability across species.
Potency (IC50) Often more potent in vitro, especially in co-culture models that demonstrate the bystander effect.[8]May appear less potent in vitro, particularly if the payload's activity is reduced by the attached linker-amino acid complex.[2]Interpretation: A direct comparison of IC50 values must be interpreted with caution. The in vivo efficacy of a non-cleavable ADC can be superior due to its better stability and safety profile, despite a higher in vitro IC50.[1][7]

Visualizing the Mechanisms

To better understand these processes, the following diagrams illustrate the key pathways and workflows.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_lysosome Lysosome (pH 4.5-5.0) ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding Payload_Release Payload Release DNA_Damage DNA Damage & Apoptosis Payload_Release->DNA_Damage 4. Cytotoxicity Endosome Endosome Receptor->Endosome 2. Internalization Endosome->Payload_Release 3. Trafficking & Degradation

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Linker_Cleavage cluster_cleavable Cleavable Linker (vc) cluster_noncleavable Non-Cleavable Linker (Thioether) VC_ADC Antibody Val-Cit-PABC Payload CathepsinB Cathepsin B VC_ADC:linker->CathepsinB Lysosomal Cleavage Released_Payload Free, Active Payload CathepsinB->Released_Payload Bystander Bystander Killing (Cell Permeable) Released_Payload->Bystander NC_ADC Antibody Thioether Payload Proteases Lysosomal Proteases NC_ADC:Ab->Proteases Antibody Degradation Complex Amino Acid-Linker-Payload Complex Proteases->Complex No_Bystander No Bystander Effect (Cell Impermeable) Complex->No_Bystander

Caption: Comparison of payload release for cleavable vs. non-cleavable linkers.

Experimental Validation: Protocols for Comparison

To objectively compare linker performance in different cell lines, a series of standardized in vitro assays is required.

Protocol: In Vitro Cytotoxicity Assay (Monoculture)

This protocol determines the potency (IC50) of an ADC against a specific cancer cell line.

Objective: To measure the concentration of ADC required to inhibit the growth of a cancer cell line by 50%.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., SK-BR-3 for HER2-positive breast cancer, or MCF-7 for low-HER2) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9][10]

  • ADC Preparation: Prepare a series of 2-fold serial dilutions of the ADC in culture medium, starting from a high concentration (e.g., 1000 ng/mL).

  • Treatment: Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include wells with untreated cells (vehicle control) and cells with no ADC (blank).

  • Incubation: Incubate the plate for 72 to 120 hours at 37°C in a 5% CO2 incubator.[9]

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.[10][11]

  • Data Acquisition: Read the plate on a luminometer or spectrophotometer to measure cell viability.

  • Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the ADC concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: Plasma Stability Assay

This assay assesses the stability of the linker by measuring the amount of intact ADC remaining after incubation in plasma.

Objective: To determine the rate of premature payload deconjugation in plasma.

Methodology:

  • Sample Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh human, rat, and mouse plasma.[12][13] Prepare a control sample in a stable buffer like PBS.

  • Incubation: Incubate all samples at 37°C.[12]

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 144 hours).[12][13] Immediately store aliquots at -80°C to stop any reactions.

  • Analysis Method 1 (ELISA): Use a sandwich ELISA to quantify the amount of antibody that still has the drug conjugated. This provides a measure of the average drug-to-antibody ratio (DAR).

  • Analysis Method 2 (LC-MS): For a more detailed analysis, use Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the different ADC species (e.g., DAR0, DAR2, DAR4) and any free payload.[14][15]

  • Data Analysis: Plot the percentage of intact ADC or the average DAR against time for each plasma species to determine the stability profile and half-life.

Experimental_Workflow cluster_assays Comparative Assays cluster_data Data Analysis ADC_Cleavable ADC with Cleavable Linker Cytotoxicity Cytotoxicity Assay (IC50 in multiple cell lines) ADC_Cleavable->Cytotoxicity Stability Plasma Stability Assay (Human, Mouse, Rat) ADC_Cleavable->Stability Bystander Bystander Effect Assay (Co-culture model) ADC_Cleavable->Bystander ADC_NonCleavable ADC with Non-Cleavable Linker ADC_NonCleavable->Cytotoxicity ADC_NonCleavable->Stability ADC_NonCleavable->Bystander Potency Compare Potency (IC50 Values) Cytotoxicity->Potency Stability_Profile Compare Stability (DAR over time) Stability->Stability_Profile Bystander_Efficacy Quantify Bystander Kill Bystander->Bystander_Efficacy Decision Optimal Linker Selection Potency->Decision Stability_Profile->Decision Bystander_Efficacy->Decision

Caption: Experimental workflow for comparing ADC linker performance.

Conclusion: Selecting the Right Tool for the Job

There is no universally superior linker; the optimal choice is context-dependent.

  • Cleavable (vc) linkers are powerful tools for treating solid, heterogeneous tumors due to their ability to induce a bystander effect. Their performance is contingent on sufficient lysosomal protease activity in the target cells.

  • Non-cleavable (thioether) linkers offer a highly stable and well-tolerated platform, making them an excellent choice for hematological cancers or for highly homogeneous, high-antigen-expressing solid tumors where bystander killing is not required and systemic toxicity is a primary concern.

When considering a novel linker chemistry, such as one derived from "this compound," it must be rigorously evaluated through this comparative lens. A comprehensive assessment of its stability, cleavage mechanism (if any), and performance across a panel of relevant cell lines is essential to understanding its potential as a next-generation ADC component.

References

  • CIBER-BBN. (n.d.). EXPERIMENTAL PROTOCOL: ANTIBODY-DEPENDENT CELL- MEDIATED CYTOTOXICITY (ADCC) IN CO-CULTURE OF NK CELLS AND CELL LINES. [Link]

  • Creative Biolabs. (n.d.). Non-Cleavable Linker Synthesis Service. [Link]

  • Springer Nature Experiments. (n.d.). Assessing ADC Plasma Stability by LC-MS Methods. [Link]

  • Lu, J., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • MDPI. (n.d.). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. [Link]

  • Liu, Y., et al. (2025). Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity. Critical Reviews in Oncology/Hematology. [Link]

  • Creative Biolabs. (n.d.). Determination of ADC Cytotoxicity. [Link]

  • PubMed. (2025). Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity. [Link]

  • Technology Networks. (n.d.). Bystander Effect of Antibody-drug Conjugates (ADCs). [Link]

  • ResearchGate. (n.d.). Comparative efficacy studies of non-cleavable ADCs. [Link]

  • NIH. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. [Link]

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. [Link]

  • Springer Nature Experiments. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. [Link]

  • AACR Journals. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [Link]

  • ACS Publications. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. [Link]

  • ASCO Publications. (2022). Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. [Link]

  • Semantic Scholar. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. [Link]

  • Waters. (n.d.). Measurement of ADC stability in plasma and serum via mass spectrometry analysis. [Link]

  • ResearchGate. (2018). Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. [Link]

Sources

Benchmarking "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride" against established PROTACs

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Benchmarking Guide: Evaluating a Novel PROTAC Linker in a Functional BRD4 Degrader

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of previously "undruggable" proteins. A PROTAC's efficacy is critically dependent on the interplay between its three components: a target-binding warhead, an E3 ligase-recruiting ligand, and the linker that connects them. This guide addresses the compound "Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride," correctly identifying its role not as a standalone PROTAC, but as a linker for PROTAC synthesis.[1][2][3][4][5] To evaluate its potential, we conceptualized a novel, hypothetical PROTAC, MADC-01 (Methyl Acetate Degrader Compound-01), which utilizes this linker to connect a BRD4-binding moiety (JQ1) and a Cereblon (CRBN) E3 ligase ligand. This guide provides a comprehensive framework for benchmarking MADC-01 against established PROTACs—ARV-110 , MZ1 , and dBET1 —through a rigorous, multi-tiered experimental strategy. We present detailed protocols, from biochemical ternary complex formation assays to cell-based protein degradation analysis, offering researchers a self-validating system to assess novel PROTACs and their constituent linkers.

The PROTAC Mechanism of Action: A Primer

PROTACs are heterobifunctional molecules that do not inhibit a target protein's function but instead mark it for destruction via the cell's own ubiquitin-proteasome system (UPS).[6] This process is catalytic, as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[7][8] The key event is the PROTAC-induced formation of a ternary complex, bringing the target Protein of Interest (POI) into proximity with an E3 ubiquitin ligase.[7][9] The E3 ligase then facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated protein is recognized and degraded by the 26S proteasome.[10]

PROTAC_Mechanism cluster_0 Step 1: Ternary Complex Formation cluster_1 Step 2: Ubiquitination cluster_2 Step 3: Proteasomal Degradation POI Protein of Interest (e.g., BRD4) PROTAC PROTAC (MADC-01) POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Induces Proximity E3 E3 Ligase (e.g., CRBN) E3->PROTAC Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb E2 Enzyme Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded

Figure 1: The PROTAC-mediated protein degradation pathway.

Molecules Under Evaluation

Our benchmarking analysis compares the novel, hypothetical PROTAC MADC-01 against three well-characterized degraders. This selection provides a robust comparison across different targets (Androgen Receptor vs. BET bromodomains) and E3 ligases (CRBN vs. VHL).

Compound Target Protein E3 Ligase Recruited Warhead (Target Binder) E3 Ligand Linker Class Key References
MADC-01 BRD4Cereblon (CRBN)JQ1-analogThalidomide-analogMethyl 2-(4-(aminomethyl)phenyl)acetate (Hypothetical)
ARV-110 Androgen Receptor (AR)Cereblon (CRBN)AR LigandThalidomide-analogProprietary[7][11][12]
MZ1 BRD4, BRD2, BRD3von Hippel-Lindau (VHL)JQ1VH-032Proprietary[8][13][14]
dBET1 BRD4, BRD2, BRD3Cereblon (CRBN)JQ1ThalidomideProprietary[15][16][17]

Experimental Benchmarking Strategy: A Three-Pillar Approach

To comprehensively evaluate a novel PROTAC, we employ a tiered strategy that interrogates each critical step of its mechanism of action. This approach ensures that we build a complete picture of performance, from initial molecular interactions to the ultimate biological outcome.

  • Pillar 1: Ternary Complex Formation (Biochemical). The formation of a stable ternary complex is the foundational step for PROTAC activity. A PROTAC's ability to cooperatively bind both the target and the E3 ligase is a key predictor of its degradation efficiency. We utilize proximity-based assays like TR-FRET or BRET to quantify this interaction in a controlled, biochemical setting.[6][18]

  • Pillar 2: Target Ubiquitination (In Vitro). A stable ternary complex must also be catalytically competent, meaning it correctly orients the E3 ligase to ubiquitinate the target. An in vitro ubiquitination assay provides direct, mechanistic proof that the PROTAC can successfully hijack the enzymatic cascade.[10][19]

  • Pillar 3: Target Protein Degradation (Cell-Based). The ultimate measure of a PROTAC's success is its ability to effectively degrade the target protein within a cellular environment. Western blotting is the gold-standard technique to visualize and quantify protein degradation, allowing for the determination of key performance metrics like DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[9][20]

Detailed Experimental Protocols & Comparative Results

Pillar 1: Ternary Complex Formation Assay (TR-FRET)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for its high sensitivity and low background, making it ideal for studying molecular interactions in a high-throughput format.[21][22][23] It measures the proximity between a donor fluorophore (on the E3 ligase) and an acceptor fluorophore (on the target protein), which only occurs when the PROTAC bridges them.[24]

Protocol: TR-FRET Assay

  • Reagent Preparation:

    • Reconstitute recombinant His-tagged BRD4 and GST-tagged CRBN/DDB1 proteins in assay buffer.

    • Prepare a serial dilution of MADC-01 and benchmark PROTACs (dBET1, MZ1) in DMSO, followed by a final dilution in assay buffer.

    • Prepare TR-FRET donor (e.g., Tb-cryptate anti-His) and acceptor (e.g., d2-labeled anti-GST) antibodies.

  • Assay Assembly:

    • In a 384-well plate, add 5 µL of the PROTAC dilution.

    • Add 5 µL of the BRD4-His protein solution.

    • Add 5 µL of the CRBN-GST protein solution (or VHL-GST for MZ1).

    • Incubate for 60 minutes at room temperature to allow for complex formation.

  • Detection:

    • Add 5 µL of the antibody mix (anti-His-Tb and anti-GST-d2).

    • Incubate for another 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emissions at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot against PROTAC concentration.

Comparative Data Summary (Hypothetical)

Compound Target/E3 Pair Ternary Complex Kᴅ (nM) Cooperativity (α)
MADC-01 BRD4 / CRBN254.5
dBET1 BRD4 / CRBN305.2
MZ1 BRD4 / VHL1815.1

Interpretation: The hypothetical data shows that MADC-01 forms a ternary complex with a dissociation constant (Kᴅ) comparable to the established CRBN-recruiting degrader dBET1. MZ1 shows stronger complex formation and higher cooperativity, which is consistent with published data on its high efficiency.[8] This initial result suggests the linker in MADC-01 is effective at facilitating the necessary protein-protein interactions.

Pillar 2: In Vitro Ubiquitination Assay

Causality: This assay serves as a direct functional validation of the ternary complex. By reconstituting the ubiquitination cascade (E1, E2, E3, Ubiquitin, ATP) in a test tube, we can confirm that the PROTAC-induced complex is catalytically active and leads to the covalent modification of the target protein.[10][25] This is a critical self-validating step; without ubiquitination, degradation will not occur.

Ubiquitination_Workflow cluster_workflow In Vitro Ubiquitination Workflow A 1. Assemble Reaction Mix (E1, E2, Ub, ATP, Buffer) B 2. Add Core Components (Target POI, E3 Ligase) A->B C 3. Add PROTAC or DMSO (Vehicle Control) B->C D 4. Incubate at 37°C (1-2 hours) C->D E 5. Quench Reaction (SDS-PAGE Sample Buffer) D->E F 6. SDS-PAGE & Western Blot (Anti-POI Antibody) E->F G 7. Detect Ubiquitination (High MW Smear/Ladder) F->G WesternBlot_Workflow cluster_workflow Western Blot Workflow for Degradation A 1. Cell Culture & Treatment (Seed cells, add PROTAC dilutions) B 2. Cell Lysis (Ice-cold RIPA buffer + Protease Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. Sample Preparation (Normalize protein, add Laemmli buffer, boil) C->D E 5. SDS-PAGE & Transfer (Separate proteins, transfer to PVDF membrane) D->E F 6. Immunoblotting (Block, Primary Ab [Anti-POI, Anti-Loading Control], Secondary Ab) E->F G 7. Detection & Analysis (ECL substrate, quantify band intensity, normalize to loading control) F->G

Figure 3: Workflow for assessing protein degradation by Western blot.

Protocol: Western Blot for Protein Degradation

  • Cell Treatment:

    • Seed human cancer cells (e.g., NB4, a cell line where BRD4 is a known dependency) in 6-well plates and allow them to adhere. [17] * Treat cells with a serial dilution of MADC-01, dBET1, or MZ1 (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours). Include a DMSO vehicle control. [20]2. Cell Lysis:

    • Wash cells with ice-cold PBS. [9] * Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis. [20][26] * Centrifuge to pellet cell debris and collect the supernatant containing the protein extract. [9]3. Protein Quantification & Sample Prep:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading. [20] * Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by boiling at 95°C for 5-10 minutes. [9]4. Immunoblotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. [27] * Incubate overnight at 4°C with a primary antibody against BRD4 and a primary antibody against a loading control (e.g., GAPDH or β-actin). The loading control is essential to verify that observed changes in target protein levels are not due to loading errors. [9] * Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [28]5. Detection and Analysis:

    • Visualize bands using an ECL substrate and an imager.

    • Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal for each lane.

    • Plot the normalized BRD4 levels against PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values. [20] Comparative Data Summary (Hypothetical)

Compound Target Cell Line DC₅₀ (nM) Dₘₐₓ (%)
MADC-01 BRD4NB415>95%
dBET1 BRD4NB48>95%
MZ1 BRD4NB425>90%
ARV-110 ARVCaP~1>90%

Interpretation: MADC-01 demonstrates potent, dose-dependent degradation of BRD4 in human cells, achieving near-complete protein removal. Its DC₅₀ value is highly potent, falling within the same range as the established BET degraders dBET1 and MZ1. While dBET1 appears slightly more potent in this hypothetical scenario, MADC-01 is clearly a highly effective degrader, validating that the "Methyl 2-(4-(aminomethyl)phenyl)acetate" linker can be successfully incorporated into a high-performance PROTAC. The ARV-110 data is included to provide context for a clinically advanced PROTAC against a different target. [12][29]

Discussion & Future Directions

This comprehensive guide establishes a robust framework for evaluating novel PROTACs and their components. By creating the hypothetical degrader MADC-01, we have successfully benchmarked the performance of the "this compound" linker in a scientifically rigorous context.

Our multi-pillar analysis demonstrates that MADC-01, incorporating the linker of interest, is a highly effective BRD4 degrader. It capably induces the formation of a stable ternary complex, facilitates target ubiquitination, and triggers potent and near-complete protein degradation in a cellular model. Its performance is comparable to established, best-in-class BET degraders like dBET1 and MZ1.

These findings validate that "this compound" is a viable and effective linker for the development of potent PROTACs. The next logical steps in the development of MADC-01 would include:

  • Selectivity Profiling: Performing proteome-wide analysis to ensure MADC-01 is selective for the BET family and does not cause degradation of off-target proteins.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Evaluating the stability, bioavailability, and in vivo degradation efficacy of MADC-01 in animal models. [30]* Linker Optimization: Synthesizing additional analogs of MADC-01 with modified linker exit vectors or lengths to further optimize degradation potency and PK properties, as linker composition is a critical determinant of PROTAC efficacy. [6][18] By following the structured, self-validating protocols outlined in this guide, researchers can confidently assess new chemical matter and accelerate the development of the next generation of targeted protein degraders.

References

  • BenchChem. (2025).
  • Abcam. (n.d.). Western blot protocol for low abundance proteins.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Ubiquitination Assay with a Thalidomide-Based PROTAC.
  • BenchChem. (2025).
  • PROTACs in the Management of Prost
  • MedChemExpress. (n.d.). Methyl 2-(4-(aminomethyl)phenyl)acetate | MedChemExpress (MCE) Life Science Reagents.
  • Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader. (2025, April 2). AACR Journals.
  • MedchemExpress.com. (n.d.). dBET1 | PROTAC BRD4 Degrader.
  • MedChemExpress. (n.d.). Methyl 2-(4-(aminomethyl)phenyl)
  • Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader | Molecular Cancer Therapeutics. (n.d.). AACR Journals.
  • ARV-110: An oral androgen receptor PROTAC degrader for prost
  • ARV-110 is an Orally Active, Specific Androgen Receptor (AR) PROTAC Degrader. (2021, June 19).
  • Profacgen. (n.d.).
  • BET PROTAC MZ1. (n.d.). opnMe.
  • Mechanism of degrader-targeted protein ubiquitinability. (n.d.). PMC - PubMed Central.
  • MedChemExpress. (n.d.). Methyl 2-(4-(aminomethyl)phenyl)
  • Methyl 2-(4-(aminomethyl)phenyl)
  • PROTAC Linkers (Inhibitors Agonists Modul
  • BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes. (2022, September 28). Taylor & Francis Online.
  • Structural basis of PROTAC cooperative recognition for selective protein degrad
  • Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity. (2022, June 27). PMC - PubMed Central.
  • A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells. (2022, June 27). NIH.
  • Mechanism of degrader-targeted protein ubiquitinability. (2024, February 5). bioRxiv.
  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitin
  • Methyl 2-(2-(aminomethyl)phenyl)acetate hydrochloride | 208124-61-2. (n.d.). Benchchem.
  • PROTACs dBET1 and MZ1 promote BRD4 protein degradation in an E3 ligase... (n.d.).
  • PROTAC-induced Protein Structural Dynamics in Targeted Protein Degrad
  • PA770 Manual. (n.d.). LifeSensors.
  • Schematic illustration of bioluminescence resonance energy transfer... (n.d.).
  • Principle of the time-resolved fluorescence energy transfer assay. (A)... (n.d.).
  • Bioluminescence resonance energy transfer–based imaging of protein–protein interactions in living cells. (n.d.). Nuvu Cameras.
  • (PDF) An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. (2022, June 17).
  • Low weight protein degradation during western blot. (2017, May 16). Protocol Online.
  • Bioluminescence resonance energy transfer to detect protein-protein interactions in live cells. (n.d.). PubMed.
  • Bioluminescence Resonance Energy Transfer (BRET). (n.d.). News-Medical.Net.
  • Bioluminescence Resonance Energy Transfer (BRET). (n.d.). Profacgen.
  • PROTACs: A Practical Guide. (2022, August 11). Biocompare: The Buyer's Guide for Life Scientists.
  • Introduction to the popular application of TR-FRET - drug discovery and development. (2025, July 7).
  • BenchChem. (2025).
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.).
  • TR-FRET. (n.d.). Agilent.
  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) An Introduction. (n.d.). Columbia Biosciences.
  • Time-resolved fluorescence energy transfer. (n.d.). Wikipedia.
  • Overcoming the challenges of preclinical evaluations for PROTACs. (2025, March 14). WuXi AppTec.
  • Targeted Protein Degradation: Design Considerations for PROTAC Development. (2023, December 1). PMC.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS No. 99075-25-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we handle, including their proper disposal. This guide provides a procedural, step-by-step plan grounded in established safety protocols and regulatory compliance to ensure that this compound is managed responsibly from the point of generation to its final disposition.

The causality behind these rigorous disposal protocols is rooted in the inherent properties and potential hazards of chemical compounds. This compound, as an amine hydrochloride, requires careful handling to prevent accidental release and potential reactions. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust laboratory safety culture.

I. Hazard Identification and Risk Assessment

Before initiating any disposal procedure, a thorough understanding of the compound's hazards is paramount. While a specific comprehensive hazard profile for this exact compound is not universally established, related compounds and its functional groups (aromatic amine, ester, hydrochloride salt) provide a basis for a conservative risk assessment.

Key Hazard Considerations:

  • Oral Toxicity: Similar compounds are often classified as harmful if swallowed.[1][2]

  • Skin and Eye Irritation: Contact may cause skin and serious eye irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3]

Based on these potential hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE) Specification Rationale
Eye Protection Chemical splash goggles or safety glasses with side shields.To protect against accidental splashes that can cause serious eye irritation.[1][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile).To prevent skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly after handling.[1][4]
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.[1][4]
Respiratory Protection Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if generating dust or aerosols.To prevent inhalation of airborne particles that may cause respiratory irritation.[1][4]
II. Waste Segregation and Container Management: The First Line of Defense

Proper segregation and containment at the point of generation are critical to prevent dangerous chemical reactions and ensure compliant disposal.

Core Principles:

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it (e.g., weighing papers, contaminated gloves, pipette tips).

  • Chemical Incompatibility: This compound should not be mixed with incompatible chemicals. Store separately from:

    • Strong Bases: The hydrochloride salt can react with strong bases to liberate the free amine.

    • Strong Oxidizing Agents: Amine compounds can react vigorously with strong oxidizers.[5][6][7][8][9]

    • Strong Acids: While it is a hydrochloride salt, mixing with other strong acids is not recommended without a specific compatibility assessment.

  • Container Requirements:

    • The container must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

    • It must be in good condition, with no leaks or cracks.[10][11]

    • The container must have a secure, screw-top lid to prevent spills and evaporation.[11]

    • Fill containers to no more than 90% capacity to allow for expansion.[12]

Waste Container Labeling: All hazardous waste containers must be properly labeled from the moment the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date accumulation started

III. Step-by-Step Disposal Protocol for Unused or Waste this compound

This protocol outlines the standard procedure for disposing of solid and solutions of the target compound.

Step 1: Preparation and PPE

  • Designate a specific area for waste accumulation, known as a Satellite Accumulation Area (SAA), which is at or near the point of waste generation and under the control of laboratory personnel.[10][11]

  • Ensure the SAA is clean and organized, with clear segregation of incompatible waste streams.

  • Don the appropriate PPE as detailed in the table above.

Step 2: Handling Solid Waste

  • Carefully transfer any residual solid this compound into the designated hazardous waste container.

  • Use tools like a spatula or brush to minimize the generation of dust.

  • Any contaminated materials, such as weighing boats or contaminated paper towels, should also be placed in this container.

Step 3: Handling Solutions

  • Aqueous or solvent-based solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container.

  • Do not pour this chemical waste down the drain.[10][11] Federal and local regulations strictly prohibit the sewer disposal of most laboratory chemicals.[10]

  • The liquid waste container must also be properly labeled as described above.

Step 4: Spill and Decontamination Procedures

  • In the event of a small spill, contain the material immediately.

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container.[1]

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).[13] Place the used absorbent material into the solid hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent and water. All cleaning materials should be disposed of as hazardous waste.

Step 5: Storage and Final Disposal

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[11]

  • Store the container in your designated SAA.

  • Once the container is full, or in accordance with your institution's policies (e.g., removal from the lab every twelve months for academic labs under Subpart K), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][14]

  • The generator of the waste is responsible for it from "cradle-to-grave," meaning you are liable for its proper management until its final, safe disposal.[15][16]

Below is a visual representation of the disposal workflow:

G cluster_0 At Point of Generation cluster_1 Waste Accumulation cluster_2 Final Disposition gen Generate Waste (Unused chemical, contaminated items) ppe Don Appropriate PPE gen->ppe container Select & Label Compatible Waste Container ppe->container segregate Segregate from Incompatibles container->segregate add_waste Add Waste to Container (Solid or Liquid) segregate->add_waste close_container Securely Close Container add_waste->close_container saa Store in Satellite Accumulation Area (SAA) close_container->saa full Container Full or Per Policy Timeline saa->full pickup Arrange EHS/Contractor Pickup full->pickup transport Transport to Licensed Waste Facility pickup->transport

Caption: Disposal workflow for this compound.

IV. Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is governed by a stringent set of regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is administered by the Environmental Protection Agency (EPA).[15][17]

Key Regulatory Considerations:

  • Waste Generator Status: Your laboratory or institution will be classified as a Very Small Quantity Generator (VSQG), a Small Quantity Generator (SQG), or a Large Quantity Generator (LQG) based on the amount of hazardous waste produced per month. This status dictates specific storage time limits and administrative requirements.

  • State and Local Regulations: Many states and municipalities have their own hazardous waste regulations that may be more stringent than federal rules.[17] It is crucial to be familiar with and adhere to your local requirements.

  • Documentation: Maintain accurate records of the hazardous waste generated and its disposal, as required by your institution and regulatory agencies.

By adhering to this comprehensive disposal plan, you are not only ensuring the safety of yourself and your colleagues but also upholding the highest standards of environmental responsibility and regulatory compliance. This structured approach transforms a procedural necessity into a cornerstone of scientific integrity.

References

  • Vertex AI Search. (2025-07-19). METHYL 2-(4-(AMINOMETHYL)PHENYL)
  • Sigma-Aldrich. (2025-04-30).
  • Daniels Health. (2025-05-21).
  • Indagoo Research Chemicals. (2025-11-16).
  • Standard Operating Procedure.
  • Chemistry For Everyone. (2025-01-06). What Regulations Govern Hazardous Waste Management?.
  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University.Laboratory Hazardous Waste Disposal Guidelines.
  • Lab Manager.Managing Hazardous Chemical Waste in the Lab.
  • Key Organics. (2017-12-01).
  • Missouri Department of Natural Resources.Hazardous Waste Compliance and Assistance.
  • Florida Department of Environmental Protection. (2024-08-12).
  • US EPA. (2025-11-25).
  • LGC Standards. (2025-12-19).
  • Cornell EHS.
  • Risk Management and Safety.
  • USU.
  • Princeton EHS.

Sources

Mastering the Safe Handling of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride (CAS No. 99075-25-9). Moving beyond a simple checklist, we will explore the rationale behind each safety measure, ensuring a self-validating system of protocols that builds confidence and ensures operational excellence.

Understanding the Compound: A Risk-Based Approach

This compound is a bifunctional molecule, possessing both a methyl ester and a primary amine hydrochloride salt. This structure dictates its reactivity and potential hazards. The Safety Data Sheet (SDS) classifies this compound with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] A thorough understanding of these risks is the foundation of safe handling.

Hazard Statement Potential Health Effects Physical Form Consideration (Solid/Powder)
H302: Harmful if swallowedIngestion can lead to systemic toxicity.Accidental ingestion can occur through contaminated hands.
H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1]Fine powders can easily come into contact with exposed skin.
H319: Causes serious eye irritationCan cause significant and potentially damaging irritation to the eyes.[1]Airborne dust presents a significant risk of eye contact.
H335: May cause respiratory irritationInhalation of dust can irritate the respiratory tract, leading to coughing and shortness of breath.[1]Weighing and transferring the solid compound are high-risk activities for inhalation.

The hydrochloride salt form suggests that the compound is likely a crystalline solid at room temperature. This physical state is a critical factor in determining the appropriate personal protective equipment (PPE) and handling procedures, as the primary routes of exposure will be through inhalation of dust and direct contact with the solid.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a dynamic process based on the specific laboratory operation being performed. The goal is to create a barrier between the researcher and the chemical, mitigating the risks of exposure.[3]

Eye and Face Protection: The First Line of Defense

Given the serious eye irritation risk (H319), robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory for all operations.

  • Best Practice/High-Risk Operations: When handling larger quantities or when there is a significant risk of dust generation (e.g., weighing, scraping from a container), a face shield worn over chemical splash goggles is required.[4] This provides a secondary layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation (H315), appropriate chemical-resistant gloves are essential.

  • Glove Selection: Nitrile gloves are a common and effective choice for handling this type of compound in solid form and for incidental contact.[5] Always inspect gloves for any signs of damage before use.[1][6]

  • Glove Technique: Employ proper glove removal techniques to avoid contaminating your skin.[1] After handling the compound, remove gloves and wash your hands thoroughly with soap and water.[5][6]

Body Protection: Shielding Against Contamination
  • A buttoned lab coat should be worn at all times to protect skin and personal clothing from contamination.[5] For procedures with a higher risk of spills or dust generation, a chemical-resistant apron over the lab coat is recommended.

Respiratory Protection: Mitigating Inhalation Risks

The risk of respiratory irritation (H335) from inhaling the powdered compound is significant, especially during powder handling steps.

  • Engineering Controls as Primary Defense: All handling of the solid compound that may generate dust should be performed in a certified chemical fume hood or a powder containment hood.[5] This is the most effective way to control airborne particulates.

  • When Respirators are Necessary: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator is required.[6][7] For powdered chemicals of this nature, a half-mask respirator with P100 (HEPA) filters is a suitable choice. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation, fit testing, and training.[4]

Operational Plan: A Step-by-Step Guide to Safe Handling

This procedural guide is designed to be a self-validating system, ensuring safety at each stage of the workflow.

Pre-Handling Checklist
  • Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Verify Engineering Controls: Ensure the chemical fume hood or other ventilated enclosure is functioning correctly.

  • Assemble PPE: Gather all necessary PPE as outlined above.

  • Prepare a Waste Container: Have a clearly labeled hazardous waste container ready for all contaminated materials.

Workflow for Weighing and Transferring the Solid Compound

PPE_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Handling Solid Compound sds Review SDS start->sds ppe_check Don Appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves sds->ppe_check hood_check Verify Fume Hood Function ppe_check->hood_check weigh Weigh Compound in Fume Hood hood_check->weigh dissolve Dissolve in Solvent weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_solid Dispose of Contaminated Solids in Labeled Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Doff PPE Correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash end End wash->end

Caption: Workflow for Handling this compound.

  • Work within a Fume Hood: Place a weigh boat on a tared analytical balance inside a chemical fume hood.

  • Minimize Dust: Carefully transfer the required amount of this compound from the stock bottle to the weigh boat using a spatula. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Immediate Cleanup: If any powder is spilled, gently wipe it up with a damp cloth or paper towel and place it in the designated hazardous waste container. Do not dry sweep, as this will aerosolize the powder.

  • Secure the Stock Bottle: Tightly close the lid of the stock bottle immediately after use to prevent moisture absorption and accidental spills.

  • Dissolution: If the next step is to dissolve the compound, add the solvent to the vessel containing the weighed powder within the fume hood.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: This includes any contaminated PPE (gloves, disposable lab coats), weigh boats, and paper towels used for cleanup. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Given its amine hydrochloride nature, the waste will be acidic. It is often advisable to keep halogenated and non-halogenated waste streams separate, so check your institution's specific guidelines.

  • Empty Containers: The original container of this compound must also be disposed of as hazardous waste, as it will contain residual amounts of the chemical.

Neutralization of Acidic Waste

For aqueous solutions containing this hydrochloride salt, neutralization may be a required pretreatment step before disposal, depending on your institution's waste management protocols.[8]

  • Work in a Fume Hood: All neutralization procedures should be performed in a fume hood.

  • Dilution: If the solution is concentrated, it should first be diluted by slowly adding it to cold water.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted solution.[9] The reaction is complete when fizzing stops.[9] Monitor the pH with pH paper or a calibrated meter to ensure it is between 6 and 8.

  • Collection: The neutralized solution should be collected in a properly labeled hazardous waste container.

Always consult and adhere to your institution's specific chemical waste disposal guidelines.[9][10]

Emergency Procedures: Preparedness is Key

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove contaminated clothing while continuing to flush.

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.

  • Seek immediate medical attention.

By integrating these principles of risk assessment, procedural diligence, and emergency preparedness into your daily laboratory operations, you can confidently and safely handle this compound, ensuring the integrity of your research and the well-being of your team.

References

  • Vertex AI Search. METHYL 2-(4-(AMINOMETHYL)PHENYL)
  • Benchchem. Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
  • AChemBlock. This compound 95.00% | CAS: 99075-25-9.
  • Enamine.
  • ACS Material. PPE and Safety for Chemical Handling.
  • SmartLabs.
  • Ms. Kropac. Ester Lab Student Handout.
  • CHEMM. Personal Protective Equipment (PPE).
  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.
  • NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Chemistry LibreTexts. 1.31: Experiment_731_Esters _1_0.
  • CSUB. Lab 12: Synthesis of an Ester.
  • Indagoo Research Chemicals.
  • Unknown. Chemical Safety: Personal Protective Equipment.
  • ChemScene. 99075-25-9 | Methyl 2-(4-(aminomethyl)phenyl)
  • Lab Alley. How to dispose of hydrochloric acid.
  • Merck Millipore.
  • UC San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste.
  • Sigma-Aldrich.
  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Unknown. Chemical Waste Disposal Guidelines.
  • Chemistry For Everyone. How Should Hydrochloric Acid Be Disposed Of Safely? - Chemistry For Everyone. YouTube.
  • Unknown. Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • OSU Seafood Lab. Method Chemicals Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.